molecular formula C16H24N2O3 B135198 Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate CAS No. 138227-63-1

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

Cat. No.: B135198
CAS No.: 138227-63-1
M. Wt: 292.37 g/mol
InChI Key: WEIBGUDKHYWNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIBGUDKHYWNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930031
Record name tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138227-63-1
Record name tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a warhead for the target protein, an E3 ligase ligand, and a connecting linker, is crucial for its efficacy. This technical guide delves into the specific role and mechanism of action of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate as a linker in PROTACs. While specific PROTACs utilizing this exact linker are not extensively documented in publicly available literature, this guide will use a representative hypothetical PROTAC, "Hypo-PROTAC-1," targeting the well-characterized bromodomain-containing protein 4 (BRD4) for degradation via the Cereblon (CRBN) E3 ligase to illustrate its function. This guide will provide an in-depth analysis of its mechanism of action, illustrative quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.

Introduction to PROTAC Technology and the Pivotal Role of the Linker

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2] This event-driven pharmacology allows for the catalytic degradation of target proteins and offers a distinct advantage over traditional occupancy-based inhibitors.[3]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and, most importantly, the geometry and stability of the ternary complex.[4] Linkers containing rigid scaffolds, such as piperidine, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, which is essential for efficient ubiquitination and subsequent degradation.[5]

Mechanism of Action of this compound in PROTACs

This compound is a bifunctional linker that can be incorporated into a PROTAC scaffold. The tert-butyl carboxylate group provides a handle for attachment to either the warhead or the E3 ligase ligand, typically after deprotection of the amine. The aminophenoxy group provides the other point of attachment. The central piperidine ring imparts conformational rigidity to the linker.

In our hypothetical BRD4-targeting PROTAC, "Hypo-PROTAC-1," this linker would connect a BRD4-binding moiety (derived from a known inhibitor like JQ1) to a Cereblon-binding ligand (such as pomalidomide). The mechanism of action would proceed as follows:

  • Cellular Entry and Binary Complex Formation: Hypo-PROTAC-1 enters the cell and can independently bind to either BRD4 or the CRBN E3 ligase, forming binary complexes.

  • Ternary Complex Formation: The formation of one binary complex facilitates the recruitment of the other protein, leading to the formation of a BRD4-Hypo-PROTAC-1-CRBN ternary complex. The rigid piperidine linker plays a crucial role in orienting the two proteins into a productive conformation for ubiquitin transfer.

  • Ubiquitination: Within the ternary complex, the E3 ligase machinery, including the associated E1 and E2 enzymes, catalyzes the polyubiquitination of accessible lysine residues on the surface of BRD4.

  • Proteasomal Degradation: The polyubiquitinated BRD4 is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides, effectively eliminating it from the cell.

  • Catalytic Cycle: Hypo-PROTAC-1 is then released and can engage another BRD4 and CRBN molecule, initiating another round of degradation.

Below is a Graphviz diagram illustrating this mechanism.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Hypo-PROTAC-1 (with piperidine linker) BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN Binds Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex BRD4->Ternary_Complex CRBN->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation

Figure 1. Mechanism of action of a hypothetical PROTAC with a piperidine-based linker.

Quantitative Data Presentation

The following tables summarize illustrative quantitative data for our hypothetical BRD4-targeting PROTAC, "Hypo-PROTAC-1," based on typical values reported for potent BRD4 degraders with rigid linkers.

Table 1: In Vitro Degradation Profile of Hypo-PROTAC-1

Cell LineTarget ProteinDC50 (nM)Dmax (%)
MV4-11 (AML)BRD45>95
HeLa (Cervical Cancer)BRD410>90
22Rv1 (Prostate Cancer)BRD48>95

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.

Table 2: Ternary Complex Formation and Binding Affinities of Hypo-PROTAC-1

AssayBinding PartnersKD (nM)
Isothermal Titration Calorimetry (ITC)Hypo-PROTAC-1 + BRD450
Isothermal Titration Calorimetry (ITC)Hypo-PROTAC-1 + CRBN150
Surface Plasmon Resonance (SPR)BRD4-Hypo-PROTAC-1 + CRBN25

KD: Dissociation constant, a measure of binding affinity.

Experimental Protocols

Detailed methodologies for key experiments to characterize a PROTAC like "Hypo-PROTAC-1" are provided below.

Western Blot for BRD4 Degradation

This protocol is used to determine the efficacy and kinetics of BRD4 degradation induced by the PROTAC.

  • Cell Culture and Treatment:

    • Seed MV4-11 cells in 6-well plates at a density of 5 x 105 cells/mL.

    • Allow cells to grow for 24 hours.

    • Treat cells with varying concentrations of Hypo-PROTAC-1 (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect chemiluminescence using an appropriate imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.

WB_Workflow A Cell Culture & Treatment with Hypo-PROTAC-1 B Cell Lysis & Protein Quantification (BCA) A->B C SDS-PAGE B->C D Western Blot Transfer C->D E Immunoblotting (Primary & Secondary Abs) D->E F Chemiluminescence Detection E->F G Data Analysis (DC50 & Dmax) F->G

Figure 2. Experimental workflow for Western Blot analysis.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This biophysical assay measures the binding kinetics and affinity of the ternary complex.

  • Immobilization:

    • Immobilize biotinylated CRBN onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of Hypo-PROTAC-1 over the CRBN-coated surface to determine the binary binding kinetics (kon, koff) and affinity (KD).

  • Ternary Complex Analysis:

    • Prepare solutions containing a fixed, saturating concentration of BRD4 and a serial dilution of Hypo-PROTAC-1.

    • Inject these solutions over the CRBN-coated surface.

    • The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model to determine the kinetic parameters and affinity of the ternary complex.

    • Calculate the cooperativity (α) of ternary complex formation.

NanoBRET™ Assay for Cellular Target Engagement and Ternary Complex Formation

This live-cell assay provides a quantitative measure of target engagement and ternary complex formation in a physiological context.

  • Cell Preparation:

    • Co-transfect HEK293 cells with plasmids encoding for NanoLuc-BRD4 and HaloTag-CRBN.

  • Target Engagement:

    • Treat the transfected cells with the HaloTag ligand and a fluorescent tracer that binds to BRD4.

    • Add varying concentrations of Hypo-PROTAC-1.

    • Measure the BRET signal. A decrease in the BRET signal indicates displacement of the tracer and engagement of BRD4 by the PROTAC.

  • Ternary Complex Formation:

    • Treat the co-transfected cells with the HaloTag ligand.

    • Add varying concentrations of Hypo-PROTAC-1.

    • Measure the BRET signal. An increase in the BRET signal indicates the proximity of NanoLuc-BRD4 and HaloTag-CRBN, signifying ternary complex formation.

  • Data Analysis:

    • Plot the BRET ratio against the PROTAC concentration to generate dose-response curves.

Signaling Pathways and Logical Relationships

Degradation of BRD4 by a PROTAC like Hypo-PROTAC-1 can have significant downstream effects on various signaling pathways, primarily due to the role of BRD4 as a transcriptional coactivator.

Signaling_Pathway PROTAC Hypo-PROTAC-1 BRD4_Deg BRD4 Degradation PROTAC->BRD4_Deg Induces cMyc_Down c-Myc Downregulation BRD4_Deg->cMyc_Down Leads to Wnt_Down Wnt Pathway Downregulation BRD4_Deg->Wnt_Down FoxO_Up FoxO Pathway Upregulation BRD4_Deg->FoxO_Up Cell_Cycle Cell Cycle Arrest cMyc_Down->Cell_Cycle Proliferation Decreased Proliferation cMyc_Down->Proliferation Cell_Cycle->Proliferation Apoptosis Apoptosis FoxO_Up->Apoptosis

Figure 3. Downstream signaling effects of BRD4 degradation.

Conclusion

The linker is a critical determinant of PROTAC efficacy, and rigid linkers like those based on this compound offer a promising strategy to enhance the formation of a productive ternary complex. While specific data for PROTACs incorporating this exact linker is limited in the public domain, the principles and methodologies outlined in this guide provide a comprehensive framework for the design, synthesis, and evaluation of such molecules. The use of a conformationally constrained linker can lead to improved degradation potency and is a key consideration in the development of next-generation targeted protein degraders. The illustrative data and detailed protocols presented herein for a hypothetical BRD4-targeting PROTAC serve as a valuable resource for researchers in this rapidly advancing field.

References

The Strategic Role of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to target and eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] Among the diverse array of linker architectures, rigid heterocyclic scaffolds have gained prominence. This guide provides an in-depth technical overview of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate, a key building block for constructing PROTACs with enhanced pharmacological properties.

Core Concepts: The Importance of the Linker in PROTACs

The linker in a PROTAC molecule is not merely a spacer but an active modulator of its biological activity. Its primary function is to bridge the POI and E3 ligase ligands, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This proximity-induced complex formation is the crucial first step in the ubiquitination and subsequent proteasomal degradation of the target protein. The linker's length, rigidity, and chemical composition directly impact the PROTAC's overall performance.

The incorporation of rigid linkers, such as those derived from piperidine, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced degradation efficiency.[2] Furthermore, this rigidity can improve metabolic stability, a critical factor for in vivo applications.[2]

This compound: A Versatile Linker Building Block

This compound (CAS No: 138227-63-1) is a bifunctional linker precursor that offers several advantages in PROTAC synthesis. Its structure combines a rigid piperidine ring with a phenoxy group, providing a defined spatial orientation for the connected ligands. The Boc-protected amine on the piperidine and the amino group on the phenyl ring serve as orthogonal handles for sequential conjugation to the POI ligand and the E3 ligase ligand.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, which is the fundamental pathway hijacked by molecules synthesized using the title linker.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI E3_Ligase->Poly_Ub_POI Adds Ub chain Ternary_Complex->Poly_Ub_POI Facilitates Poly-ubiquitination Ub Ubiquitin (Ub) E2 E2 Conjugating Enzyme Ub->E2 Transfers to E1 E1 Activating Enzyme E1->Ub Activates E2->E3_Ligase Binds Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

Caption: PROTAC-mediated protein degradation pathway.

Application in the Synthesis of a BRD4 Degrader

The patent WO2017197036A1 by Arvinas provides examples of the synthesis of potent BRD4 degraders, which are promising anti-cancer agents. The following sections detail a representative synthesis and biological evaluation of a BRD4-targeting PROTAC that can be constructed using a linker derived from this compound.

Experimental Protocols

Synthesis of the Linker Intermediate

A key intermediate can be synthesized from this compound. The following is a representative protocol for the initial functionalization of this linker.

Step 1: Acylation of the aniline nitrogen

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of an acylating agent, such as 2-chloroacetyl chloride (1.1 eq), in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the acylated intermediate.

General PROTAC Synthesis Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker_Intermediate Linker Intermediate (from this compound) Coupling1 Coupling Reaction 1 (e.g., Amide bond formation) Linker_Intermediate->Coupling1 Warhead Warhead (e.g., BRD4 ligand) Warhead->Coupling1 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) Coupling2 Coupling Reaction 2 (e.g., Amide bond formation) E3_Ligand->Coupling2 Intermediate_Conjugate Warhead-Linker Conjugate Coupling1->Intermediate_Conjugate Deprotection Boc Deprotection (e.g., TFA/DCM) Intermediate_Conjugate->Deprotection Deprotected_Intermediate Deprotected Intermediate Deprotection->Deprotected_Intermediate Deprotected_Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization In_vitro_assays In vitro Assays (e.g., Western Blot, DC50 determination) Characterization->In_vitro_assays Data_Analysis Data Analysis and Structure-Activity Relationship In_vitro_assays->Data_Analysis

Caption: General workflow for PROTAC synthesis and evaluation.

Step 2: Synthesis of a BRD4-targeting PROTAC

The following is a representative protocol for the final assembly of the PROTAC.

  • Deprotection of the Boc group: Dissolve the Warhead-Linker Conjugate (1.0 eq) in a mixture of trifluoroacetic acid (TFA) and DCM (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine intermediate.

  • Coupling with the E3 Ligase Ligand: Dissolve the deprotected intermediate (1.0 eq) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative, 1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a peptide coupling reagent, such as HATU (1.2 eq), and a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC using preparative reverse-phase high-performance liquid chromatography (HPLC).

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Biological Evaluation: Western Blot for BRD4 Degradation

  • Cell Culture and Treatment: Plate a suitable human cancer cell line (e.g., VCaP for androgen receptor-positive prostate cancer) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 protein levels to the loading control and express them as a percentage of the vehicle-treated control. Calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Quantitative Data

The following table summarizes representative data for a BRD4-targeting PROTAC incorporating a piperidin-4-yloxy based linker, as can be derived from the patent literature.

Compound IDTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
Example 1 BRD4Cereblon (CRBN)Piperidin-4-yloxy based< 10> 90VCaP
Example 2 BRD4Cereblon (CRBN)Piperidin-4-yloxy based with modification10-50> 85VCaP

Logical Relationships in PROTAC Design

The design of a successful PROTAC involves a careful balance of the properties of its three components. The following diagram illustrates the key relationships.

PROTAC_Design_Logic cluster_components PROTAC Components cluster_properties Key Properties PROTAC_Efficacy PROTAC Efficacy Warhead Warhead Ligand Binding_Affinity Binding Affinity (to POI and E3 Ligase) Warhead->Binding_Affinity Linker Linker (e.g., from Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate) Ternary_Complex_Formation Ternary Complex Formation & Stability Linker->Ternary_Complex_Formation Physicochemical_Properties Physicochemical Properties (Solubility, Permeability) Linker->Physicochemical_Properties E3_Ligand E3 Ligase Ligand E3_Ligand->Binding_Affinity Binding_Affinity->Ternary_Complex_Formation Ternary_Complex_Formation->PROTAC_Efficacy PK_Properties Pharmacokinetic Properties Physicochemical_Properties->PK_Properties PK_Properties->PROTAC_Efficacy

Caption: Logical relationships in PROTAC design.

Conclusion

This compound is a valuable and versatile building block in the synthesis of PROTACs. Its rigid piperidine-phenoxy core provides a well-defined scaffold that can contribute to improved metabolic stability and pre-organization for efficient ternary complex formation. The orthogonal functional handles allow for flexible and modular synthesis of PROTAC libraries, facilitating the optimization of linker length and composition. As the field of targeted protein degradation continues to expand, the strategic use of such well-designed linkers will be paramount in the development of the next generation of potent and selective therapeutics.

References

"Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive information on Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, a plausible synthetic route with an experimental protocol, and its application in the rapidly evolving field of targeted protein degradation. The guide also explores the underlying mechanism of action of PROTACs and the significance of the linker moiety in their function.

Chemical Identity and Properties

This compound is a bifunctional molecule featuring a piperidine ring, a protected amine (Boc group), and an aminophenoxy group. This structure makes it an ideal linker component for the synthesis of PROTACs, providing a scaffold to connect a target protein ligand with an E3 ligase ligand.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 138227-63-1
Molecular Formula C₁₆H₂₄N₂O₃
Molecular Weight 292.38 g/mol
IUPAC Name This compound
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and methanol

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from commercially available reagents. The general strategy involves a nucleophilic aromatic substitution reaction followed by the reduction of a nitro group.

Workflow for the Synthesis of this compound

Synthesis_Workflow Synthesis Workflow A Tert-butyl 4-hydroxypiperidine-1-carboxylate C Nucleophilic Aromatic Substitution A->C B 1-Fluoro-4-nitrobenzene B->C D Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate C->D Base (e.g., NaH) Solvent (e.g., DMF) E Reduction D->E Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., Ethanol) F This compound E->F

Caption: A two-step synthetic workflow for the target compound.

Step 1: Synthesis of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

This step involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 1-fluoro-4-nitrobenzene in the presence of a strong base.

Experimental Protocol:

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add a solution of 1-fluoro-4-nitrobenzene (1.1 eq) in DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate as a solid.

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group to an amine.

Experimental Protocol:

  • Dissolve tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate (1.0 eq) in ethanol.

  • Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound as the final product.

Application in PROTAC Technology

This compound serves as a versatile linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1]

Mechanism of Action of PROTACs

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ub_POI Ubiquitinated POI E2 E2-Ub E2->Ub_POI Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The signaling pathway of PROTAC-induced protein degradation.

Role of the Piperidinyl Ether Linker

The linker component of a PROTAC, for which this compound is a precursor, is critical for its efficacy. The length, rigidity, and chemical nature of the linker influence the formation and stability of the ternary complex.[2] The piperidine ring in this linker can impart a degree of rigidity, which may be advantageous for optimizing the geometry of the ternary complex.[3] Furthermore, the ether linkage provides chemical stability and appropriate spacing between the two ends of the PROTAC molecule. The terminal amine, after deprotection of the Boc group, provides a convenient handle for conjugation to a ligand for either the target protein or the E3 ligase.

Conclusion

This compound is a key synthetic intermediate for the construction of PROTACs. Its straightforward synthesis and versatile chemical handles make it a valuable tool for researchers in drug discovery and chemical biology. The continued exploration of novel linkers is a critical aspect of PROTAC design, and this piperidinyl ether-based building block contributes to the expanding toolbox available for the development of next-generation targeted protein degraders.

References

Technical Guide: Solubility and Stability of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for assessing the solubility and stability of "Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate." As of the date of this publication, specific experimental data for this compound is not publicly available. Therefore, this guide outlines standard industry practices and methodologies for characterizing compounds of this nature, supported by data from structurally related molecules where applicable.

Introduction

This compound is a molecule of interest in drug discovery, often utilized as a building block or intermediate in the synthesis of more complex pharmaceutical agents.[1][2][3] Its physicochemical properties, particularly solubility and stability, are critical determinants of its suitability for further development, influencing factors such as bioavailability, formulation, and shelf-life. This guide details the standard experimental protocols for evaluating these key parameters.

The piperidine scaffold is a prevalent feature in a vast number of approved drugs, highlighting its importance in medicinal chemistry.[4][5][6] Understanding the nuances of its derivatives is paramount for successful drug development.

Physicochemical Properties: Predicted and Inferred Data

Due to the absence of direct experimental data for the target compound, we must rely on predictions and data from structurally similar analogs. The properties of piperidine-containing compounds can be influenced by modifications to the heterocyclic core and its substituents, affecting parameters like lipophilicity and solubility.[7]

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted Value/InformationSource
Molecular FormulaC₁₇H₂₆N₂O₃-
Molecular Weight306.40 g/mol -
XLogP32.9Computational Prediction
Hydrogen Bond Donor Count1Computational Prediction
Hydrogen Bond Acceptor Count4Computational Prediction
Rotatable Bond Count5Computational Prediction

Note: Predicted values are generated from computational models and should be confirmed by experimental data.

Solubility Assessment

A compound's solubility is a crucial factor in its absorption and distribution in vivo. Standard methodologies for solubility determination include equilibrium and kinetic solubility assays.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, pH 6.8, pH 7.4) to simulate physiological conditions.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting saturated solutions are filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Data Analysis: The solubility is reported in units such as mg/mL or µg/mL for each buffer condition.

Experimental Protocol: Kinetic Solubility (Nephelometry)

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Methodology:

  • Sample Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: The DMSO stock is serially diluted in an aqueous buffer in a microtiter plate.

  • Precipitation Monitoring: The plate is incubated for a set period (e.g., 2 hours), and the turbidity of each well is measured using a nephelometer. The point at which precipitation occurs indicates the kinetic solubility.

  • Data Analysis: The kinetic solubility is reported as the concentration at which the compound precipitates from the supersaturated solution.

Diagram 1: Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_equilibrium Equilibrium Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Nephelometry) eq_start Add excess compound to buffer eq_shake Agitate for 24-72h at controlled temp. eq_start->eq_shake eq_filter Filter to remove undissolved solid eq_shake->eq_filter eq_quantify Quantify concentration by HPLC/LC-MS eq_filter->eq_quantify eq_end Thermodynamic Solubility eq_quantify->eq_end kin_start Prepare DMSO stock solution kin_dilute Serially dilute in aqueous buffer kin_start->kin_dilute kin_incubate Incubate and measure turbidity kin_dilute->kin_incubate kin_end Kinetic Solubility kin_incubate->kin_end

Caption: Workflow for determining equilibrium and kinetic solubility.

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are a key component of this assessment.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and establish degradation pathways. Given the presence of an amine and an ether linkage in this compound, the compound may be susceptible to oxidative and hydrolytic degradation.[9][10][11]

Methodology:

  • Stress Conditions: The compound is subjected to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat (e.g., 80°C).

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: The samples are analyzed by a stability-indicating analytical method, typically RP-HPLC with a photodiode array (PDA) detector and/or a mass spectrometer (MS).[12]

  • Data Evaluation: The percentage of degradation is calculated, and the formation of any degradation products is monitored. The mass balance should be assessed to ensure that all degradation products are accounted for.

Table 2: Representative Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°CUp to 24 hours
Base Hydrolysis0.1 M NaOH60°CUp to 24 hours
Oxidation3% H₂O₂Room TemperatureUp to 24 hours
ThermalDry Heat80°CUp to 72 hours
PhotolyticICH Q1B compliant light sourceRoom TemperatureAs per guidelines

Diagram 2: Experimental Workflow for Forced Degradation Studies

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions start Prepare stock solution of compound acid Acidic Hydrolysis (HCl) start->acid base Basic Hydrolysis (NaOH) start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analyze Analyze samples at time points by stability-indicating HPLC-MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate % degradation, identify degradants, and assess mass balance analyze->evaluate end Degradation Profile evaluate->end

Caption: Workflow for conducting forced degradation studies.

Logical Framework for Data Inference

In the absence of direct data, a logical framework can be established to infer the properties of a target compound from its structural analogs.

Diagram 3: Logical Relationship for Inferring Properties from Analogs

G Inference of Properties from Structural Analogs cluster_analogs Structural Analogs with Known Data target Tert-butyl 4-(4-aminophenoxy) piperidine-1-carboxylate (Target Compound) properties Inferred Physicochemical Properties (Solubility, Stability) target->properties Hypothesized based on analog1 Analog 1: tert-butyl 4-(4-aminophenyl) piperidine-1-carboxylate analog1->properties Informed by analog2 Analog 2: tert-butyl 4-phenoxypiperidine -1-carboxylate analog2->properties Informed by

Caption: Logical framework for using analog data.

Conclusion

References

The Strategic Role of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate in the Architecture of Bifunctional Degraders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate as a pivotal building block in the synthesis of bifunctional degraders, a revolutionary class of therapeutics. While this specific linker is commercially available for the construction of Proteolysis Targeting Chimeras (PROTACs), a comprehensive review of scientific literature and patent databases reveals a lack of published, in-depth studies detailing its specific use and the performance of resulting degraders.

Consequently, this guide will provide a robust framework based on established principles of PROTAC design and evaluation. It will equip researchers with the fundamental knowledge to effectively utilize this and similar building blocks in the development of novel protein degraders by presenting generalized synthesis and experimental protocols, alongside illustrative data and visualizations.

The Critical Function of Linkers in Bifunctional Degraders

Bifunctional degraders are innovative therapeutic agents designed to hijack the cell's native protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eradicate disease-causing proteins.[1] These chimeric molecules are meticulously assembled from three key components:

  • A "warhead" ligand that specifically binds to the target protein of interest (POI).

  • An E3 ubiquitin ligase ligand that recruits a specific E3 ligase.

  • A chemical linker that tethers the warhead to the E3 ligase ligand.

The linker is far more than a simple spacer; it is a critical determinant of a degrader's efficacy. The linker's length, chemical makeup, and points of attachment are instrumental in orchestrating the formation and stability of the crucial ternary complex, which consists of the POI, the degrader, and the E3 ligase.[2] The formation of a productive ternary complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. Furthermore, the linker's characteristics significantly influence the degrader's overall physicochemical properties, including its solubility and ability to permeate cell membranes.[2]

This compound presents a structurally advantageous building block for linker design. The piperidine ring imparts a degree of conformational rigidity, which can be beneficial for optimizing the geometry of the ternary complex. The aminophenoxy group serves as a versatile chemical handle for conjugation to either the warhead or the E3 ligase ligand. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates a controlled and stepwise synthetic strategy.

Crafting Bifunctional Degraders: A Synthetic Overview

The synthesis of a bifunctional degrader is a systematic, multi-step endeavor. It typically involves the independent synthesis or procurement of the warhead and E3 ligase ligands, which are then sequentially conjugated to the linker. Below is a generalized protocol for the synthesis of a degrader utilizing an amine-functionalized linker building block, such as the deprotected form of "this compound".

Step 1: Unveiling the Reactive Amine: Boc Deprotection

When commencing with a Boc-protected amine linker, the initial step involves the removal of the Boc group. This deprotection exposes the primary amine, rendering it available for subsequent coupling with a carboxylic acid-functionalized component.

  • Protocol:

    • The Boc-protected linker is dissolved in a suitable organic solvent, such as dichloromethane (DCM).

    • An excess of trifluoroacetic acid (TFA) is introduced to the solution.

    • The reaction mixture is stirred at ambient temperature for a duration of 1 to 2 hours.

    • The progress of the reaction is monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting amine salt is often sufficiently pure to be carried forward to the next step without additional purification.

Step 2: Forging the Link: Amide Bond Formation

The newly deprotected amine linker is then ready to be coupled with a carboxylic acid-functionalized warhead or E3 ligase ligand. This is typically achieved through the use of a standard peptide coupling agent.

  • Protocol:

    • The component bearing the carboxylic acid (either the warhead or the E3 ligase ligand) is dissolved in an anhydrous solvent, for instance, N,N-dimethylformamide (DMF).

    • A coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is added, along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

    • The mixture is stirred at room temperature for approximately 15 to 30 minutes to activate the carboxylic acid.

    • The deprotected amine linker is then introduced to the reaction mixture.

    • The reaction is allowed to proceed overnight with stirring at room temperature.

    • The progress of the coupling reaction is monitored by TLC or LC-MS.

    • Upon completion, the desired product is isolated and purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

This two-step process is then reiterated to attach the second functional component (either the warhead or the E3 ligase ligand) to the other terminus of the linker, which must be appropriately functionalized for the coupling reaction.

Quantifying Success: The Evaluation of Degrader Performance

Following a successful synthesis, the efficacy of the newly created bifunctional degrader is rigorously evaluated through a battery of in vitro and cell-based assays. The primary metrics for assessing performance are the potency (DC50) and the maximum efficacy (Dmax) of protein degradation.

  • DC50: This value represents the concentration of the degrader that induces a 50% reduction in the levels of the target protein.

  • Dmax: This metric indicates the maximal percentage of protein degradation that can be achieved with the degrader.

Table 1: Illustrative In Vitro Degradation Data for a BRD4 Degrader

CompoundTarget ProteinRecruited E3 LigaseCell LineDC50 (nM)Dmax (%)
MZ1 (example)BRD4VHL22Rv125-125>90
Source: Representative data based on the well-characterized BRD4 degrader, MZ1.[2]

Table 2: Representative In Vitro Degradation Data for a BTK Degrader

CompoundTarget ProteinRecruited E3 LigaseCell LineDC50 (nM)
BTK Degrader (example)BTKCRBNRamos1
Source: Illustrative data derived from published reports on BTK degraders.

The Methodologies: Key Experimental Protocols

This section provides detailed protocols for the essential experiments required to characterize the activity of bifunctional degraders.

Visualizing Protein Depletion: Western Blot Analysis

The Western blot is the most widely used technique for directly visualizing and quantifying the reduction in the levels of a target protein following treatment with a degrader.

  • Materials:

    • Appropriate cell line and cell culture reagents.

    • Bifunctional degrader compound (typically dissolved in DMSO).

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit for protein quantification.

    • SDS-PAGE gels and associated running buffers.

    • Polyvinylidene difluoride (PVDF) membrane.

    • Blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST).

    • Primary antibodies specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).

    • Horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Enhanced chemiluminescent (ECL) substrate.

  • Protocol:

    • Cellular Treatment: Cells are seeded in a multi-well plate and allowed to attach overnight. They are then treated with a range of concentrations of the bifunctional degrader or a vehicle control (DMSO) for various time points (e.g., 2, 4, 8, 16, 24 hours).

    • Preparation of Cell Lysates: The cells are washed with ice-cold PBS and then lysed using the prepared lysis buffer.

    • Protein Quantification: The total protein concentration in each cell lysate is determined using a BCA assay to ensure equal loading.

    • Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with the primary antibodies, typically overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Signal Detection: The ECL substrate is applied to the membrane, and the resulting chemiluminescent signal is captured using an imaging system.

    • Analysis: The intensity of the protein bands is quantified, and the levels of the target protein are normalized to the loading control to determine the extent of degradation.

Assessing Cellular Health: Viability and Cytotoxicity Assays

This type of assay is crucial for determining the impact of the degrader on the overall health and proliferation of the cells.

  • Materials:

    • Appropriate cell line and cell culture reagents.

    • Bifunctional degrader compound.

    • A commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT).

  • Protocol:

    • Cell Plating and Treatment: Cells are seeded in a 96-well plate and treated with a serial dilution of the degrader compound.

    • Incubation Period: The cells are incubated for a duration that is relevant to the degradation kinetics of the target protein (e.g., 24, 48, 72 hours).

    • Assay Performance: The cell viability reagent is added to the wells according to the manufacturer's instructions.

    • Data Acquisition and Analysis: The resulting signal (luminescence or absorbance) is measured, and the cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Visualizing the Science: Signaling Pathways and Synthetic Workflows

The following diagrams, created using the DOT language, provide a visual representation of the fundamental processes involved in the action and synthesis of bifunctional degraders.

PROTAC_Mechanism Mechanism of Action of a Bifunctional Degrader cluster_cell Cellular Environment PROTAC Bifunctional Degrader Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycled_PROTAC Recycled Degrader Ternary_Complex->Recycled_PROTAC Releases Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades Recycled_PROTAC->Ternary_Complex

Caption: The catalytic cycle of a bifunctional degrader.

Synthesis_Workflow Generalized Synthesis Workflow for a Bifunctional Degrader cluster_synthesis Synthetic Strategy Start Starting Materials: - Warhead-COOH - Deprotected Linker-NH2 - E3 Ligand-COOH Coupling1 Amide Coupling 1 (e.g., HATU, DIPEA) Start->Coupling1 Coupling2 Amide Coupling 2 (e.g., HATU, DIPEA) Start->Coupling2 Intermediate Warhead-Linker-NH2 Coupling1->Intermediate Intermediate->Coupling2 Final_Product Final Bifunctional Degrader (Warhead-Linker-E3 Ligand) Coupling2->Final_Product Purification Purification (e.g., HPLC) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A generalized synthetic workflow for a bifunctional degrader.

Concluding Remarks

This compound represents a synthetically versatile and strategically valuable building block for the construction of bifunctional degraders. While the scientific literature has yet to provide an extensive characterization of degraders that specifically incorporate this linker, the foundational principles and experimental protocols detailed in this guide offer a comprehensive roadmap for researchers. This guide empowers scientists to design, synthesize, and rigorously evaluate novel protein degraders. The ongoing innovation in linker chemistry and design remains a vibrant and critical area of research within the field of targeted protein degradation. These advancements will undoubtedly pave the way for the development of next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.

References

The Strategic Integration of Piperidine-Based Linkers in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. The linker, a seemingly simple component connecting the target-binding warhead and the E3 ligase ligand, has emerged as a critical determinant of a PROTAC's success. This technical guide provides an in-depth exploration of piperidine-based linkers, a key structural motif that imparts advantageous physicochemical and pharmacological properties to these novel therapeutics.

Core Concepts: The Role of the Piperidine Scaffold

Piperidine, a six-membered saturated heterocycle, is increasingly incorporated into PROTAC linkers to introduce conformational rigidity. Unlike flexible alkyl or polyethylene glycol (PEG) chains, the cyclic nature of piperidine constrains the linker's movement, which can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This pre-organization can reduce the entropic penalty of binding and enhance the efficiency of ubiquitination and subsequent proteasomal degradation. Furthermore, the nitrogen atom within the piperidine ring can be protonated, potentially improving the solubility and other drug-like properties of the PROTAC molecule.

Mechanism of Action: A Symphony of Induced Proximity

PROTACs featuring piperidine-based linkers operate through the canonical mechanism of induced proximity. The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.

PROTAC Mechanism of Action PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC Piperidine-based PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation AR_Signaling_Pathway Androgen Receptor Signaling and its Disruption by PROTACs Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_Dimerization AR Dimerization & Nuclear Translocation AR->AR_Dimerization Degradation AR Degradation AR->Degradation Ubiquitination AR_PROTAC AR-PROTAC AR_PROTAC->AR Binds E3_Ligase E3 Ligase AR_PROTAC->E3_Ligase Recruits E3_Ligase->Degradation ARE Androgen Response Element (ARE) AR_Dimerization->ARE Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Growth Prostate Cancer Cell Growth & Proliferation Gene_Transcription->Cell_Growth Degradation->Cell_Growth Inhibits BCL6_Signaling_Pathway Downstream Effects of BCL6 Degradation BCL6 BCL6 Target_Genes Target Genes (e.g., CDKN1A, BLIMP1) BCL6->Target_Genes Represses Degradation BCL6 Degradation BCL6->Degradation Ubiquitination BCL6_PROTAC BCL6-PROTAC BCL6_PROTAC->BCL6 Binds E3_Ligase E3 Ligase BCL6_PROTAC->E3_Ligase Recruits E3_Ligase->Degradation Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis Degradation->Target_Genes De-repression PARP1_Signaling_Pathway Impact of PARP1 Degradation on Cellular Processes DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 Activates DNA_Repair DNA Repair (BER, SSB Repair) PARP1->DNA_Repair Degradation PARP1 Degradation PARP1->Degradation Ubiquitination PARP1_PROTAC PARP1-PROTAC PARP1_PROTAC->PARP1 Binds E3_Ligase E3 Ligase PARP1_PROTAC->E3_Ligase Recruits E3_Ligase->Degradation Cell_Survival Cell Survival DNA_Repair->Cell_Survival Apoptosis_Necrosis Apoptosis/Necrosis DNA_Repair->Apoptosis_Necrosis Degradation->DNA_Repair Inhibits

The Application of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate in Novel Protein-Protein Interaction Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modulation of protein-protein interactions (PPIs) represents a frontier in therapeutic development, offering the potential to target cellular pathways previously considered "undruggable." A key strategy in this domain is the induced proximity of a target protein to an E3 ubiquitin ligase, facilitated by heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs). This technical guide focuses on the utility of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate , a versatile chemical scaffold, in the construction of PROTACs for novel PPI studies. We will delve into its role as a linker, detail experimental protocols for the synthesis and evaluation of derived PROTACs, and present quantitative data from a case study targeting Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor signaling pathway.

Introduction: Inducing Novel Protein-Protein Interactions with PROTACs

Conventional small molecule drugs typically function by occupying the active site of an enzyme or the binding pocket of a receptor, thereby inhibiting its function. In contrast, PROTACs operate on a different principle: they induce the formation of a novel, transient ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity triggers the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's proteasome. This process effectively eliminates the target protein from the cellular environment.

The structure of a PROTAC is modular, consisting of three key components:

  • A warhead that binds to the target protein.

  • An E3 ligase ligand that recruits an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

  • A linker that connects the warhead and the E3 ligase ligand.

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the stability and productive orientation of the ternary complex, and consequently, for the efficiency of protein degradation.

This compound: A Key Linker Component

This compound is a valuable building block for the synthesis of PROTAC linkers. The piperidine ring introduces a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex. The aminophenoxy group provides a versatile attachment point for either the warhead or the E3 ligase ligand, typically through amide bond formation. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis of the PROTAC molecule.

Case Study: Targeting Bruton's Tyrosine Kinase (BTK)

To illustrate the application of piperidinoxy-based linkers in novel PPI studies, we will focus on the development of PROTACs targeting Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies, making it an attractive therapeutic target.

The BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Ca_PKC->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression

B-cell receptor signaling cascade highlighting the central role of BTK.
PROTAC-Mediated Degradation of BTK

A PROTAC utilizing a piperidinoxy-based linker can be designed to bind simultaneously to BTK and an E3 ligase, such as Cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BTK, thereby disrupting the BCR signaling pathway.

PROTAC_Mechanism PROTAC-Mediated BTK Degradation cluster_0 Ternary Complex Formation BTK BTK PROTAC BTK-PROTAC BTK->PROTAC Proteasome 26S Proteasome BTK->Proteasome Recognition CRBN CRBN E3 Ligase PROTAC->CRBN Ubiquitination Ubiquitination CRBN->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Ubiquitination->BTK Polyubiquitination Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Mechanism of PROTAC-induced degradation of BTK.

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by their ability to induce degradation of the target protein. The following table summarizes key quantitative data for a representative BTK PROTAC (SJF620) that utilizes a piperidine-based linker and a CRBN E3 ligase ligand.

CompoundTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Half-life (t1/2) (h)
SJF620 BTKLenalidomide analogue (CRBN)7.9951.62
  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax : The maximum percentage of protein degradation achieved.

  • Half-life : The time required for the concentration of the PROTAC to reduce by half in vivo.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis and evaluation of BTK PROTACs derived from this compound.

PROTAC Synthesis Workflow

The synthesis of a BTK PROTAC involves a multi-step process, starting with the functionalization of the linker and sequential coupling to the BTK inhibitor and the E3 ligase ligand.

Synthesis_Workflow General PROTAC Synthesis Workflow start tert-butyl 4-(4-aminophenoxy) piperidine-1-carboxylate step1 Functionalization of Linker start->step1 step2 Coupling with BTK Inhibitor (e.g., via amide bond) step1->step2 step3 Boc Deprotection step2->step3 step4 Coupling with E3 Ligase Ligand (e.g., Pomalidomide derivative) step3->step4 purification Purification (HPLC) step4->purification characterization Characterization (NMR, MS) purification->characterization

A generalized workflow for the synthesis of a BTK PROTAC.

Protocol 1: General Synthesis of a BTK PROTAC

  • Linker Functionalization: The primary amine of this compound is reacted with a suitable bifunctional reagent to introduce a reactive group for coupling with the BTK inhibitor.

  • Coupling with BTK Inhibitor: The functionalized linker is coupled to a BTK inhibitor containing a corresponding reactive group (e.g., a carboxylic acid for amide bond formation).

  • Boc Deprotection: The Boc protecting group on the piperidine nitrogen is removed using an acid, such as trifluoroacetic acid (TFA), to expose the secondary amine.

  • Coupling with E3 Ligase Ligand: The deprotected linker-BTK inhibitor conjugate is then coupled to an activated E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid group).

  • Purification and Characterization: The final PROTAC product is purified by high-performance liquid chromatography (HPLC) and its structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Biological Evaluation Workflow

The biological activity of a synthesized PROTAC is assessed through a series of in vitro and cellular assays.

Evaluation_Workflow Biological Evaluation Workflow start Synthesized PROTAC biophysical Biophysical Assays (SPR, ITC, TR-FRET) start->biophysical Binding Affinity cellular Cellular Assays start->cellular degradation Protein Degradation (Western Blot, Mass Spec) cellular->degradation Degradation Potency functional Functional Assays (Cell Viability, Apoptosis) cellular->functional Phenotypic Effects pk_studies Pharmacokinetic Studies (in vivo) degradation->pk_studies

Workflow for the comprehensive biological evaluation of a PROTAC.

Protocol 2: Western Blotting for BTK Degradation

  • Cell Culture and Treatment: A suitable B-cell lymphoma cell line (e.g., TMD8) is cultured and treated with varying concentrations of the BTK PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: The cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for BTK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control, such as β-actin, is also probed to ensure equal protein loading.

  • Data Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the extent of BTK degradation at each PROTAC concentration. The DC50 value is calculated from the dose-response curve.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

  • Immobilization: A purified E3 ligase complex (e.g., VHL-ElonginC-ElonginB) is immobilized on an SPR sensor chip.

  • Binary Interaction Analysis: The PROTAC is injected over the sensor surface at various concentrations to measure its binding affinity to the E3 ligase.

  • Ternary Complex Analysis: A pre-incubated mixture of the PROTAC and the target protein (BTK) is injected over the E3 ligase-immobilized surface. The binding kinetics (association and dissociation rates) of the ternary complex are measured.

  • Data Analysis: The sensorgrams are fitted to appropriate binding models to determine the equilibrium dissociation constants (KD) for the binary and ternary interactions.

Conclusion

This compound serves as a valuable and versatile building block in the synthesis of PROTACs for the study of novel protein-protein interactions. The case study of BTK-targeting PROTACs demonstrates how this linker scaffold can be employed to create potent and effective protein degraders. The detailed experimental protocols provided in this guide offer a framework for the rational design, synthesis, and evaluation of such molecules. The ability to induce and study novel PPIs through targeted protein degradation opens up new avenues for therapeutic intervention and provides powerful tools for dissecting complex cellular signaling pathways. As the field of targeted protein degradation continues to expand, the strategic use of well-designed linkers will remain a cornerstone of success.

The Strategic Integration of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Principle: A Versatile Linker for Targeted Protein Degradation

In the landscape of contemporary drug discovery, the strategic deployment of bifunctional molecules has opened new therapeutic avenues. Central to this approach is the use of specialized chemical linkers that bridge targeting moieties and effector domains. Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate has emerged as a key building block in this context, primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure offers a valuable combination of a Boc-protected piperidine for controlled, sequential synthesis and a reactive aminophenoxy group, enabling the covalent attachment of ligands for target proteins and E3 ubiquitin ligases.

The core utility of this compound lies in its ability to facilitate the creation of PROTACs, which are engineered to induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] The piperidine ring provides a semi-rigid scaffold that influences the spatial orientation of the two ends of the PROTAC, a critical factor for the efficient formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase.

Physicochemical Properties and Reactive Sites

The chemical architecture of this compound provides distinct reactive handles for synthetic elaboration. The primary amine on the phenoxy ring is a nucleophilic site readily available for acylation or alkylation, allowing for the attachment of a warhead that binds to the protein of interest. The Boc-protected nitrogen within the piperidine ring offers a stable, yet readily deprotectable site for the subsequent introduction of a ligand for an E3 ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL).

PropertyValue
Molecular Formula C16H24N2O3
Molecular Weight 292.38 g/mol
CAS Number 138227-63-1
Key Reactive Sites Primary aromatic amine, Boc-protected secondary amine (after deprotection)
Primary Application PROTAC Linker

Application in PROTAC Synthesis: A Stepwise Approach

The synthesis of a PROTAC utilizing this compound typically follows a logical, multi-step sequence. The following represents a generalized experimental workflow.

G cluster_0 Step 1: Warhead Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: E3 Ligase Ligand Conjugation A Tert-butyl 4-(4-aminophenoxy) piperidine-1-carboxylate C Amide Coupling (e.g., HATU, DIPEA) A->C B Warhead-COOH (Target Protein Ligand) B->C D Boc-Protected Intermediate C->D E Boc-Protected Intermediate F Acidic Conditions (e.g., TFA in DCM) E->F G Deprotected Piperidine Intermediate F->G H Deprotected Piperidine Intermediate J Amide Coupling (e.g., HATU, DIPEA) H->J I E3 Ligase Ligand-COOH I->J K Final PROTAC Molecule J->K G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3 E3 Ligase PROTAC->E3 Binds Ternary Target-PROTAC-E3 Ternary Complex PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Polyubiquitination PROTAC_recycled PROTAC (Recycled) Ternary->PROTAC_recycled Ub Ubiquitin E2 E2 Enzyme Ub->E2 E2->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical element that dictates the spatial orientation of the POI and E3 ligase, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.

The choice of linker can significantly impact a PROTAC's efficacy, selectivity, and physicochemical properties, such as solubility and cell permeability. Piperidine-based linkers, like Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate, are frequently employed in PROTAC design. The piperidine motif offers a semi-rigid scaffold that can help to pre-organize the PROTAC into a productive conformation for ternary complex formation. The aminophenoxy group provides a versatile handle for conjugation to either the POI ligand or the E3 ligase ligand. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis.

This document provides a detailed, representative protocol for the synthesis of a PROTAC utilizing this compound as a key linker component.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, leading to the degradation of the target protein into smaller peptides.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a representative protocol for the coupling of the linker to a carboxylic acid-functionalized ligand for a protein of interest (POI), followed by deprotection and coupling to an E3 ligase ligand.

Note: This is a generalized protocol. The specific reaction conditions, solvents, and purification methods may need to be optimized for different POI and E3 ligase ligands.

Part 1: Synthesis of the POI-Linker Intermediate

This protocol describes the amide bond formation between the amine group of this compound and a carboxylic acid on the POI ligand.

Materials:

  • This compound

  • Carboxylic acid-functionalized POI ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the purified POI-linker intermediate.

Part 2: Deprotection of the Boc Group

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield a free amine on the piperidine ring.

Materials:

  • POI-linker intermediate from Part 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the purified POI-linker intermediate (1.0 eq) in DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting TFA salt of the deprotected intermediate is often used directly in the next step without further purification.

Part 3: Synthesis of the Final PROTAC

This protocol describes the final coupling of the deprotected POI-linker intermediate with a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide or VHL ligand derivative).

Materials:

  • Deprotected POI-linker intermediate (TFA salt) from Part 2

  • Carboxylic acid-functionalized E3 ligase ligand

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative reverse-phase HPLC system

Procedure:

  • In a reaction vial, dissolve the crude deprotected POI-linker intermediate (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.2 eq) in anhydrous DMF.

  • Add DIPEA (to neutralize the TFA salt and as a base for the coupling, typically 4.0-5.0 eq) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a suitable gradient of water and acetonitrile containing 0.1% TFA or formic acid.

  • Lyophilize the pure fractions to obtain the final PROTAC product.

Synthetic Workflow Diagram

PROTAC_Synthesis_Workflow POI_COOH POI-COOH POI_Linker_Boc POI-Linker-Boc POI_COOH->POI_Linker_Boc Amide Coupling (HATU, DIPEA, DMF) Linker_NH2 Boc-Linker-NH2 (Tert-butyl 4-(4-aminophenoxy) piperidine-1-carboxylate) Linker_NH2->POI_Linker_Boc POI_Linker_NH2 POI-Linker-NH2 POI_Linker_Boc->POI_Linker_NH2 Boc Deprotection (TFA, DCM) Final_PROTAC Final PROTAC (POI-Linker-E3 Ligase) POI_Linker_NH2->Final_PROTAC Amide Coupling (HATU, DIPEA, DMF) E3_COOH E3 Ligase-COOH E3_COOH->Final_PROTAC

Caption: Representative workflow for PROTAC synthesis.

Data Presentation

Table 1: Representative Reagents for PROTAC Synthesis

StepReagentMolar EquivalentPurpose
Part 1 POI-COOH1.0Protein of Interest Ligand
This compound1.1Linker
HATU1.2Coupling Agent
DIPEA3.0Base
Part 2 POI-Linker-Boc1.0Protected Intermediate
TFAExcess (20-50% v/v)Deprotecting Agent
Part 3 POI-Linker-NH2 (TFA Salt)1.0Deprotected Intermediate
E3 Ligase-COOH1.2E3 Ligase Ligand
HATU1.2Coupling Agent
DIPEA4.0 - 5.0Base

Table 2: Expected Analytical Data for Characterization

AnalysisExpected Outcome
LC-MS Confirmation of the molecular weight of intermediates and the final PROTAC. Purity assessment.
¹H NMR Structural confirmation by identifying characteristic proton signals of the POI ligand, linker, and E3 ligase ligand.
¹³C NMR Confirmation of the carbon skeleton of the final PROTAC.
HRMS Accurate mass determination to confirm the elemental composition of the final PROTAC.

Conclusion

This compound is a valuable bifunctional linker for the synthesis of PROTACs. Its semi-rigid piperidine core and versatile amine handle allow for the systematic construction of heterobifunctional degraders. The provided generalized protocol outlines a standard synthetic approach that can be adapted and optimized for the development of novel PROTACs targeting a wide range of proteins for therapeutic intervention. Careful monitoring of each synthetic step and thorough characterization of the final compound are crucial for ensuring the quality and efficacy of the synthesized PROTAC.

Application Note: Strategies for Coupling Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate with E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a transformative therapeutic modality. They function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce degradation of the POI.[1][2][3] A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two.[4][5] The linker is not merely a spacer but plays a critical role in determining the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[6]

This document provides detailed application notes and protocols for the coupling of a versatile piperidine-based linker, Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate , with ligands for commonly recruited E3 ligases, such as Cereblon (CRBN) and Von Hippel-Lindau (VHL).[5][7] The primary amine on the linker serves as a key functional handle for conjugation.

Core Principle: PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC is to induce proximity between a target protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein into smaller peptides.[4][8]

PROTAC_Mechanism PROTAC Mechanism of Action cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary Recruitment Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer E2 E2-Ub E2->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-induced ternary complex formation and subsequent protein degradation.

Synthetic Coupling Strategies

The aniline amine of this compound is a versatile nucleophile, enabling several robust coupling strategies. The two most common methods for conjugating this linker to an E3 ligase ligand are amide bond formation and nucleophilic aromatic substitution (SNAr).

Amide Bond Formation

This is the most prevalent strategy, involving the reaction of the linker's amine with a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH). The reaction is mediated by standard peptide coupling reagents.

Amide_Coupling_Workflow Workflow: Amide Bond Coupling start Start Materials: - Linker-NH₂ - E3 Ligase-COOH activate Activate Carboxylic Acid (E3-COOH + Coupling Reagent + Base) start->activate couple Add Linker-NH₂ (Nucleophilic Attack) activate->couple reaction Stir at Room Temperature (Monitor by LC-MS) couple->reaction workup Aqueous Workup (Quench & Extract) reaction->workup purify Purification (Column Chromatography or Prep-HPLC) workup->purify characterize Characterization (LC-MS, NMR, HRMS) purify->characterize product Final PROTAC Conjugate characterize->product

Caption: General workflow for the amide coupling of the linker to an E3 ligase ligand.

Nucleophilic Aromatic Substitution (SNAr)

This method is particularly useful for CRBN ligands derived from thalidomide. The amine on the linker can directly displace a leaving group, such as fluorine, from an activated aromatic ring on the E3 ligase ligand (e.g., 4-fluorothalidomide).[6]

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amide Bond Formation using HATU

This protocol describes a general procedure for coupling this compound with a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-linker-COOH) (1.0-1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2-1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0-4.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC-grade solvents for purification (e.g., Acetonitrile, Water, Ethyl Acetate, Hexanes)

  • Saturated sodium bicarbonate solution, Brine

Procedure:

  • In a clean, dry vial under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

  • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the linker solution dropwise to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final product using LC-MS, ¹H NMR, and HRMS.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is suitable for coupling the linker with an electron-deficient aromatic E3 ligase ligand, such as 4-fluoropomalidomide.

Materials:

  • This compound (1.1 eq)

  • Fluoro-functionalized E3 ligase ligand (e.g., 4-Fluoropomalidomide) (1.0 eq)

  • DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ (Potassium Carbonate) (3.0-5.0 eq)

  • Anhydrous DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

  • HPLC-grade solvents for purification

Procedure:

  • To a dry vial, add the fluoro-functionalized E3 ligase ligand (1.0 eq), this compound (1.1 eq), and DIPEA (3.0 eq).

  • Add anhydrous DMSO to dissolve the reagents (approx. 0.2 M concentration).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum. Alternatively, if the product is soluble, perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of the final product using LC-MS, ¹H NMR, and HRMS.

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions for the coupling strategies. Yields are highly dependent on the specific substrates used.

Table 1: Amide Coupling Reaction Parameters

ParameterConditionPurpose
Coupling Reagent HATU, HBTU, T3PActivates carboxylic acid for nucleophilic attack.
Base DIPEA, TriethylamineScavenges acid byproduct; maintains basic pH.
Solvent DMF, DMSOAprotic polar solvent to dissolve reactants.
Temperature Room Temperature (20-25 °C)Mild conditions to prevent side reactions.
Reaction Time 4 - 16 hoursTypical duration for completion.
Typical Yield 40 - 80%Varies based on substrate complexity.

Table 2: SNAr Reaction Parameters

ParameterConditionPurpose
Base DIPEA, K₂CO₃, Cs₂CO₃Acts as a proton scavenger.
Solvent DMSO, NMP, DMFHigh-boiling polar aprotic solvent.
Temperature 80 - 120 °CProvides energy to overcome activation barrier.
Reaction Time 12 - 24 hoursTypically requires longer time and heating.
Typical Yield 30 - 70%Dependent on the electrophilicity of the aryl halide.

This compound is a highly effective linker for PROTAC synthesis due to its versatile primary amine handle. Standard amide bond formation and SNAr reactions provide reliable and robust methods for its conjugation to various E3 ligase ligands. The detailed protocols and reaction parameters provided herein serve as a comprehensive guide for researchers developing novel protein degraders. Successful synthesis and purification, confirmed by rigorous characterization, are critical first steps in the discovery of potent and selective PROTAC therapeutics.

References

Application Notes and Protocols: Boc Deprotection Methods for Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. The selective and efficient deprotection of the Boc group is a critical step in these synthetic routes. This document provides detailed protocols for common deprotection methods and a comparative summary of their effectiveness.

The acidic deprotection of a Boc-protected amine involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][2] The carbamic acid then spontaneously decomposes to release the free amine and carbon dioxide.[1][2][3] A potential side reaction is the alkylation of nucleophilic sites by the tert-butyl cation, which can be mitigated by the use of scavengers.[4][5]

Comparative Summary of Boc Deprotection Methods

The choice of deprotection method depends on the substrate's sensitivity to acidic conditions and the presence of other functional groups. The following table summarizes common methods for the deprotection of N-Boc protected amines, highlighting their reaction conditions and reported efficiencies.

Method/ReagentTypical ConditionsReaction TimeReported Yield (%)Notes
Trifluoroacetic Acid (TFA) TFA (5-50%) in Dichloromethane (DCM)1 - 4 hours>95%A common and effective method.[6] Can be harsh for acid-sensitive substrates.
Hydrogen Chloride (HCl) 4M HCl in Dioxane or Ethyl Acetate1 - 4 hours>90%Often yields the hydrochloride salt, which can be easily isolated.[4][7] Considered a potent alternative to TFA.
Oxalyl Chloride in Methanol Oxalyl Chloride (3 equiv.) in Methanol, Room Temp.1 - 4 hoursup to 90%A mild method suitable for substrates with acid-labile groups.[8][9][10]
Zinc Bromide (ZnBr₂) ZnBr₂ (4 equiv.) in Dichloromethane (DCM)OvernightHighA non-protic Lewis acid alternative.[4][11]
Thermal (Boiling Water) Water, 100 °C10 min - 2 hoursQuantitativeA "green" and catalyst-free method for thermally stable compounds.[12]
p-Toluenesulfonic Acid (p-TsOH) p-TsOH in Ethanol3 hours81 - 93%A milder protic acid option.[4][13]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[14]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 7) to neutralize the excess acid.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the deprotected product, 4-(piperidin-4-yloxy)aniline.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method is another robust protocol, often resulting in the precipitation of the hydrochloride salt of the product.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Methanol or Dioxane (as solvent)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected amine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask with a magnetic stir bar.[14]

  • Add a 4M solution of HCl in 1,4-dioxane (3-5 equiv.) to the stirred solution at room temperature.[14]

  • Stir the mixture at room temperature for 1 to 4 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[4][14]

  • Alternatively, the solvent can be removed under reduced pressure to obtain the hydrochloride salt.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

This protocol is advantageous for substrates containing acid-sensitive functional groups.[8][9]

Materials:

  • This compound

  • Methanol (MeOH)

  • Oxalyl chloride

Procedure:

  • In a dry 25 mL round-bottom flask equipped with a stirring bar, dissolve the starting material (e.g., 50 mg) in MeOH (3 mL) and stir at room temperature for 5 minutes.[8]

  • Add oxalyl chloride (3 equiv.) directly to the reaction mixture via syringe or micropipette.[8] A slight temperature increase and sputtering may be observed.

  • Allow the reaction mixture to stir at room temperature for 1-4 hours, depending on the substrate.[8][9]

  • Monitor the reaction progress via TLC.

  • Upon completion, the work-up typically involves neutralization with a mild base and extraction, similar to the TFA protocol.

Experimental Workflow and Logic

The general workflow for a Boc deprotection reaction can be visualized as a sequence of steps starting from substrate preparation to product isolation. The choice of the specific deprotection agent is a critical decision point based on the substrate's properties.

Boc_Deprotection_Workflow General Boc Deprotection Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Boc-protected substrate in solvent add_reagent Add Deprotection Reagent (e.g., TFA, HCl, Oxalyl Chloride) start->add_reagent stir Stir at appropriate temperature add_reagent->stir monitor Monitor reaction progress (TLC, LC-MS) stir->monitor quench Quench reaction and neutralize acid (if applicable) monitor->quench Upon completion extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product (e.g., chromatography, crystallization) concentrate->purify end end purify->end Isolated Product

Caption: A generalized experimental workflow for the deprotection of a Boc-protected amine.

The selection of an appropriate deprotection method is crucial for the successful synthesis of the target molecule. The following decision tree illustrates the logical process for choosing a suitable method based on the substrate's characteristics.

Deprotection_Decision_Tree Decision Tree for Boc Deprotection Method Selection start Start: Need to deprotect a Boc-amine acid_sensitive Is the substrate sensitive to strong acids? start->acid_sensitive method_tfa_hcl Use standard strong acid methods: TFA/DCM or HCl/Dioxane acid_sensitive->method_tfa_hcl No method_mild_acid Consider milder acidic conditions: p-TsOH or Lewis Acids (ZnBr2) acid_sensitive->method_mild_acid Yes thermal_stability Is the substrate thermally stable? green_method Is a 'green' method preferred? thermal_stability->green_method Yes method_non_acidic Use non-acidic methods: Oxalyl Chloride/MeOH thermal_stability->method_non_acidic No green_method->method_non_acidic No method_thermal Use Thermal Deprotection (e.g., boiling water) green_method->method_thermal Yes method_mild_acid->thermal_stability

Caption: A decision tree to guide the selection of an appropriate Boc deprotection method.

Troubleshooting

  • Incomplete Reaction: If the reaction is sluggish, consider using a stronger acid system, such as switching from TFA in DCM to HCl in dioxane.[4]

  • Side Product Formation (tert-butylation): The tert-butyl cation generated can alkylate electron-rich aromatic rings. The addition of scavengers like triethylsilane (TES) or thioanisole can mitigate this side reaction.[4]

  • Degradation of Acid-Sensitive Groups: If other functional groups like esters or acetals are cleaved, milder deprotection methods such as using p-toluenesulfonic acid, zinc bromide, or oxalyl chloride in methanol should be employed.[4][8]

References

Application Notes and Protocols for the Purification of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate and its derivatives. These compounds are valuable intermediates in medicinal chemistry and drug development. Achieving high purity is critical for subsequent synthetic steps and for ensuring the quality and reliability of final drug candidates.

Application Notes

The purification of this compound and its analogs typically involves standard organic chemistry techniques, primarily column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities present, as well as the desired final purity of the product.

General Considerations:

  • Impurity Profile: Common impurities in the synthesis of these derivatives may include unreacted starting materials, by-products from side reactions, and residual solvents. A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to assess the impurity profile and guide the selection of the most appropriate purification strategy.

  • Compound Stability: While generally stable, prolonged exposure to strong acids or bases should be avoided to prevent the cleavage of the tert-butoxycarbonyl (Boc) protecting group.

  • Safety Precautions: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Purification Techniques

Two primary methods are recommended for the purification of this compound derivatives:

  • Silica Gel Column Chromatography: This is the most common and effective method for separating the target compound from impurities with different polarities.

  • Recrystallization: This technique is suitable for removing small amounts of impurities and can yield highly pure crystalline material if a suitable solvent system is identified.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of this compound derivatives using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Solvents: Ethyl acetate (EtOAc), Petroleum ether (or Hexanes), Dichloromethane (DCM)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% petroleum ether or a low polarity mixture).

  • Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. This dry-loading method generally results in better separation. Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 100% petroleum ether or hexanes). Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent like ethyl acetate. A common gradient is from 0% to 50% ethyl acetate in petroleum ether.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Dry Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->elute Adjust Gradient combine Combine Pure Fractions monitor->combine Fractions Pure evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for column chromatography purification.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound derivatives. The ideal solvent or solvent system needs to be determined experimentally.

Materials:

  • Crude this compound derivative

  • Various solvents for testing (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude product into several test tubes.

    • Add a few drops of a different solvent to each tube at room temperature to assess solubility. A good solvent will dissolve the compound sparingly or not at all at room temperature.

    • Heat the tubes containing undissolved solid. A suitable solvent will dissolve the compound completely upon heating.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a good solvent for recrystallization. Common single solvents for similar compounds include ethanol, methanol, or isopropanol.

  • Recrystallization:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove the charcoal.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once crystal growth appears to have stopped, cool the flask in an ice bath to maximize the yield of crystals.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system can be used. In this method, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent in which it is insoluble is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.

Logical Flow for Solvent Selection in Recrystallization

G start Start: Crude Product solubility_rt Test Solubility in Various Solvents at Room Temperature start->solubility_rt dissolves_rt Dissolves? solubility_rt->dissolves_rt poor_solvent Potential 'Poor' Solvent for Two-Solvent System dissolves_rt->poor_solvent Yes heat_solution Heat Undissolved Samples dissolves_rt->heat_solution No dissolves_hot Dissolves when Hot? heat_solution->dissolves_hot cool_solution Cool Solution dissolves_hot->cool_solution Yes no_good_solvent No Suitable Single Solvent dissolves_hot->no_good_solvent No crystals_form Crystals Form? cool_solution->crystals_form good_solvent Suitable Single Solvent Found crystals_form->good_solvent Yes crystals_form->no_good_solvent No two_solvent Consider Two-Solvent Recrystallization no_good_solvent->two_solvent

Caption: Decision-making process for selecting a recrystallization solvent.

Data Presentation

Compound Purification Method Eluent/Solvent System Initial Purity (est.) Final Purity Yield/Recovery Reference
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylateSilica Gel ChromatographyEthyl acetate/Petroleum ether (1:2)--46%[1]
tert-Butyl 4-(phenylamino)piperidine-1-carboxylateSilica Gel ChromatographyHexane/Dichloromethane to Dichloromethane/AcetoneCrudeHigh (Analytical Sample)-[2]
N-Boc-4-hydroxypiperidineRecrystallizationPetroleum ether->99.5% (GC)-A Chinese patent describes a similar process.
tert-Butyl 4-aminopiperidine-1-carboxylateRecrystallizationAcetone/Petroleum ether-Crystalline solid-A Chinese patent outlines a related procedure.

Note: Purity is often determined by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Yields are highly dependent on the efficiency of the preceding synthetic steps and the success of the purification.

References

Application Note and Protocol: Characterization of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate using NMR and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents. Its structure combines a Boc-protected piperidine ring with an aminophenoxy moiety, making it a versatile scaffold for drug discovery. Accurate and thorough characterization of this intermediate is crucial to ensure the identity, purity, and quality of downstream compounds. This document provides detailed analytical methods for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of all atoms in the molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. These values are computationally generated and should be used as a reference for experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
tert-butyl1.46s9H
Piperidine H2, H6 (axial)3.10 - 3.25m2H
Piperidine H2, H6 (equatorial)3.65 - 3.80m2H
Piperidine H3, H5 (axial)1.60 - 1.75m2H
Piperidine H3, H5 (equatorial)1.95 - 2.10m2H
Piperidine H44.30 - 4.45m1H
Aromatic H (ortho to -O)6.80 - 6.90d2H
Aromatic H (ortho to -NH₂)6.60 - 6.70d2H
-NH₂3.60br s2H

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
tert-butyl (CH₃)28.4
tert-butyl (C)79.5
Piperidine C2, C641.0
Piperidine C3, C530.5
Piperidine C472.0
Aromatic C (C-O)152.0
Aromatic C (C-NH₂)141.0
Aromatic C (CH, ortho to -O)119.0
Aromatic C (CH, ortho to -NH₂)115.5
Carbonyl (C=O)154.7
Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

2. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR:

    • Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • The relaxation delay should be set to at least 1 second.

  • ¹³C NMR:

    • Acquire a carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the resulting spectra and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. A key indicator of successful Boc protection is the large singlet corresponding to the nine equivalent protons of the tert-butyl group around 1.4-1.5 ppm.[1]

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate integrate_analyze Integrate and Analyze calibrate->integrate_analyze structure Confirm Structure integrate_analyze->structure

NMR analysis workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to confirm the molecular weight and purity of this compound.

Predicted LC-MS Data

Table 3: Predicted Mass Spectrometry Data

ParameterPredicted Value
Molecular FormulaC₁₆H₂₄N₂O₃
Molecular Weight292.37 g/mol
[M+H]⁺ (Monoisotopic)293.1865 m/z
[M+Na]⁺ (Monoisotopic)315.1684 m/z
Predicted MS/MS Fragmentation

Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to yield several characteristic fragment ions. The Boc group is known to be labile and can fragment in multiple ways.[2][3][4]

Table 4: Predicted Major MS/MS Fragment Ions from [M+H]⁺

m/zProposed Fragment Structure/Loss
237.16[M+H - C₄H₈]⁺ (Loss of isobutylene)
193.17[M+H - C₅H₈O₂]⁺ (Loss of Boc group)
176.14[C₁₀H₁₄NO]⁺ (Cleavage of the piperidine ring)
109.07[C₆H₇NO]⁺ (Aminophenol fragment)
57.07[C₄H₉]⁺ (tert-butyl cation)
Experimental Protocol: LC-MS

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used for the analysis of piperidine derivatives.[5]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Positive ESI is suitable for the analysis of this compound.[5]

  • MS Parameters:

    • Capillary Voltage: 3.5-4.0 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Scan Range: m/z 50-500

    • Fragmentation Voltage (for MS/MS): 10-40 eV (to observe fragmentation patterns)

3. Data Analysis:

  • Extract the total ion chromatogram (TIC) to assess the purity of the sample.

  • Extract the mass spectrum of the main peak and determine the m/z of the molecular ion ([M+H]⁺ and/or [M+Na]⁺).

  • If MS/MS data was acquired, analyze the fragmentation pattern to confirm the structure.

Visualization of LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis stock Prepare 1 mg/mL stock solution dilute Dilute to 1-10 µg/mL in mobile phase stock->dilute inject Inject sample dilute->inject separate Separate on C18 column with gradient elution inject->separate ionize Electrospray Ionization (ESI+) separate->ionize ms1 Acquire MS1 Spectrum (Confirm Molecular Weight) ionize->ms1 ms2 Acquire MS/MS Spectrum (Structural Confirmation) ms1->ms2 tic Analyze TIC for Purity ms2->tic mass_spec Analyze Mass Spectra tic->mass_spec frag Analyze Fragmentation Pattern mass_spec->frag confirm Confirm Identity and Purity frag->confirm

LC-MS analysis workflow.

Conclusion

The combination of NMR and LC-MS provides a comprehensive characterization of this compound. NMR spectroscopy confirms the detailed molecular structure, while LC-MS verifies the molecular weight and assesses the purity of the compound. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists in the field of drug development, ensuring the quality and integrity of this important synthetic intermediate.

References

Application Notes and Protocols for Incorporating "Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate" into a Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the bifunctional linker, tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate, into a proteolysis-targeting chimera (PROTAC). This document outlines the synthetic strategy, experimental protocols, and methods for evaluating the resulting degrader's efficacy.

Introduction

Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality.[1][2] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The linker plays a critical role in the efficacy of the PROTAC by influencing the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent proteasomal degradation.[]

The piperidine moiety within the linker can impart a degree of rigidity to the PROTAC molecule, which can be advantageous for ternary complex formation.[][6] this compound is a versatile linker that provides a piperidine scaffold and a terminal amine group for conjugation, with the other end protected by a tert-butoxycarbonyl (Boc) group. This allows for a modular and controlled synthetic approach.

Signaling Pathway of PROTAC Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition Experimental_Workflow Start Start: Tert-butyl 4-(4-aminophenoxy) piperidine-1-carboxylate Linker Step1 Step 1: Amide Coupling with E3 Ligase Ligand Start->Step1 Intermediate1 Boc-Protected Linker-E3 Ligand Intermediate Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Amine-Linker-E3 Ligand Step2->Intermediate2 Step3 Step 3: Amide Coupling with POI Ligand Intermediate2->Step3 Crude_PROTAC Crude PROTAC Step3->Crude_PROTAC Step4 Step 4: Purification (e.g., HPLC) Crude_PROTAC->Step4 Pure_PROTAC Purified PROTAC Step4->Pure_PROTAC Step5 Step 5: Characterization (e.g., LC-MS, NMR) Pure_PROTAC->Step5 Characterized_PROTAC Characterized PROTAC Step5->Characterized_PROTAC Step6 Step 6: In Vitro Evaluation Characterized_PROTAC->Step6 Data_Analysis Data Analysis Step6->Data_Analysis End End: Efficacy Data (DC50, Dmax) Data_Analysis->End DC50_Dmax_Logic Dose_Response Dose-Response Experiment (Varying PROTAC Concentrations) Western_Blot Western Blot Analysis Dose_Response->Western_Blot Quantification Band Intensity Quantification Western_Blot->Quantification Normalization Normalization to Loading Control Quantification->Normalization Percent_Remaining Calculate % Protein Remaining (vs. Vehicle Control) Normalization->Percent_Remaining Plotting Plot % Remaining vs. [PROTAC] Percent_Remaining->Plotting Curve_Fitting Non-linear Regression (e.g., 4-parameter logistic fit) Plotting->Curve_Fitting Results Determine DC50 and Dmax Curve_Fitting->Results

References

Application Notes and Protocols: The Role of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate in the Synthesis of Vandetanib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of key intermediates for the targeted cancer therapeutic, Vandetanib, utilizing tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate. This document outlines the synthetic pathways, experimental protocols, and relevant data to facilitate research and development in the field of oncology drug synthesis.

Introduction

Vandetanib is a potent, orally available inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1] By inhibiting these signaling pathways, Vandetanib effectively hinders tumor angiogenesis and cell proliferation. The synthesis of Vandetanib involves the coupling of a substituted quinazoline core with a piperidine side chain. This compound serves as a critical precursor for introducing this essential piperidine moiety.

Synthetic Strategy Overview

The synthesis of Vandetanib intermediates using this compound typically involves a three-stage process:

  • Synthesis of the Piperidine Intermediate: Preparation of this compound via a Mitsunobu reaction or Williamson ether synthesis.

  • Coupling with the Quinazoline Core: Nucleophilic aromatic substitution (SNAr) reaction between the piperidine intermediate and a suitable 4-chloroquinazoline derivative.

  • Final Moiety Introduction: Deprotection of the Boc group on the piperidine nitrogen, followed by reductive amination to introduce the terminal methyl group, yielding the final side chain attached to the quinazoline core.

G cluster_0 Stage 1: Piperidine Intermediate Synthesis cluster_1 Stage 2: Coupling Reaction cluster_2 Stage 3: Final Steps N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Mitsunobu Reaction Mitsunobu Reaction N-Boc-4-hydroxypiperidine->Mitsunobu Reaction 4-Aminophenol 4-Aminophenol 4-Aminophenol->Mitsunobu Reaction Intermediate This compound Mitsunobu Reaction->Intermediate SNAr Nucleophilic Aromatic Substitution Intermediate->SNAr Intermediate->SNAr Quinazoline_Core 4-Chloro-6-methoxy-7-benzyloxyquinazoline Quinazoline_Core->SNAr Coupled_Product Boc-Protected Vandetanib Precursor SNAr->Coupled_Product Deprotection Boc Deprotection Coupled_Product->Deprotection Coupled_Product->Deprotection Reductive_Amination Reductive Amination Deprotection->Reductive_Amination Vandetanib_Intermediate Vandetanib Precursor Reductive_Amination->Vandetanib_Intermediate

Caption: Synthetic workflow for Vandetanib intermediates.

Experimental Protocols

Stage 1: Synthesis of this compound

This intermediate can be synthesized via a Mitsunobu reaction, which allows for the formation of an ether linkage with inversion of stereochemistry.[1][2]

Protocol 1: Mitsunobu Reaction

ParameterValue
Reactants
N-Boc-4-hydroxypiperidine1.0 eq
4-Aminophenol1.2 eq
Triphenylphosphine (PPh₃)1.5 eq
Diisopropyl azodicarboxylate (DIAD)1.5 eq
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Typical Yield 60-80%

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 4-aminophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Stage 2: Coupling with the Quinazoline Core

The synthesized piperidine intermediate is then coupled with a suitable 4-chloroquinazoline core via a nucleophilic aromatic substitution (SNAr) reaction.

Protocol 2: Nucleophilic Aromatic Substitution

ParameterValue
Reactants
This compound1.1 eq
4-chloro-6-methoxy-7-benzyloxyquinazoline1.0 eq
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature 80-100 °C
Reaction Time 8-12 hours
Typical Yield 70-90%

Procedure:

  • To a solution of 4-chloro-6-methoxy-7-benzyloxyquinazoline (1.0 eq) in DMF, add this compound (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the Boc-protected Vandetanib precursor.

Stage 3: Final Moiety Introduction

Protocol 3: Boc Deprotection

The Boc protecting group is removed under acidic conditions to free the piperidine nitrogen.[3][4][5]

ParameterValue
Reactant Boc-Protected Vandetanib Precursor
Reagent Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane
Solvent Dichloromethane (DCM)
Temperature Room temperature
Reaction Time 1-4 hours
Typical Yield >95%

Procedure (using TFA):

  • Dissolve the Boc-protected precursor in DCM.

  • Add trifluoroacetic acid (TFA, 10-20% v/v) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting crude amine salt is used directly in the next step.

Protocol 4: Reductive Amination

The final methyl group is introduced via reductive amination.[1][6]

ParameterValue
Reactant Deprotected Vandetanib Precursor
Reagents Formaldehyde (37% in H₂O), Sodium triacetoxyborohydride
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature Room temperature
Reaction Time 4-8 hours
Typical Yield 80-90%

Procedure:

  • Suspend the deprotected amine salt in DCM or DCE.

  • Add formaldehyde solution (1.5 eq) and stir for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the Vandetanib precursor.

Vandetanib Signaling Pathway Inhibition

Vandetanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell growth and angiogenesis. A simplified representation of this inhibition is shown below.

cluster_0 Vandetanib Inhibition cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling Pathways cluster_3 Cellular Processes Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR EGFR EGFR Vandetanib->EGFR RET RET Vandetanib->RET PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK RET->PI3K_AKT RET->MAPK Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation

References

Application Notes and Protocols for Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate is a bifunctional chemical scaffold of significant interest in contemporary cancer research. Its primary application lies in its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in cancer progression.[1][2][5][6] This compound provides a structurally rigid piperidine-based linker, which can be crucial for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for efficient protein degradation.[7][8] Additionally, derivatives of this molecule serve as key intermediates in the synthesis of small-molecule kinase inhibitors, such as Vandetanib, which target critical signaling pathways in cancer.[9][10][11][12]

These application notes provide an overview of its utility and detailed protocols for its application in the synthesis and evaluation of PROTACs for cancer research.

Application 1: Synthesis of PROTACs for Targeted Protein Degradation

The core utility of this compound is as a linker to connect a target protein-binding ligand (the "warhead") and an E3 ubiquitin ligase-binding ligand. The aniline functional group on the phenoxy ring serves as a key attachment point for further chemical modification.

General Synthetic Protocol for PROTAC Synthesis

This protocol outlines a representative synthetic route to couple a hypothetical target protein ligand (e.g., a kinase inhibitor with a carboxylic acid functional group) to this compound, followed by deprotection and coupling to an E3 ligase ligand (e.g., pomalidomide).

Step 1: Amide Coupling with Target Protein Ligand

  • Dissolve this compound (1.0 equivalent) and the target protein ligand (1.1 equivalents) in an anhydrous solvent such as N,N-Dimethylformamide (DMF).

  • Add a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion , quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting intermediate by column chromatography on silica gel.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion , concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Step 3: Coupling with E3 Ligase Ligand

  • Dissolve the deprotected amine from Step 2 and the E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid) (1.0 equivalent) in anhydrous DMF.

  • Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3.0 equivalents).

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Purify the final PROTAC product using preparative high-performance liquid chromatography (HPLC).

dot

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Final Coupling Linker Tert-butyl 4-(4-aminophenoxy) piperidine-1-carboxylate Coupling HATU, DIPEA in DMF Linker->Coupling Warhead Target Protein Ligand (with -COOH) Warhead->Coupling Intermediate1 Boc-Protected PROTAC Intermediate Coupling->Intermediate1 Amide bond formation Intermediate2 Deprotected Amine Intermediate Deprotection TFA in DCM Deprotection->Intermediate2 Removal of Boc group Intermediate1_ref->Deprotection E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-COOH) Coupling2 HATU, DIPEA in DMF E3_Ligand->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Final amide bond formation Intermediate2_ref->Coupling2

Caption: General workflow for PROTAC synthesis.

Application 2: Evaluation of PROTAC Efficacy in Cancer Cells

Once synthesized, the PROTAC's ability to induce the degradation of the target protein and its downstream effects on cancer cell viability must be assessed.

Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[2][5][13]

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the synthesized PROTAC in the cell culture medium. A typical concentration range for a dose-response experiment is 1 nM to 10 µM.

    • Treat the cells with the PROTAC dilutions for a fixed time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Incubate on ice for 15-30 minutes, then scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Western Blotting:

    • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 2: Cell Viability Assay

This assay determines the effect of target protein degradation on cancer cell proliferation and viability.

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the PROTAC (and the corresponding "warhead" inhibitor as a control) for 72 hours.

  • Viability Measurement:

    • Use a commercially available cell viability reagent such as CellTiter-Glo® (which measures ATP levels) or perform an MTT assay.

    • Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis:

    • Measure the luminescence or absorbance using a plate reader.

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and use a non-linear regression model to calculate the IC50 value (concentration for 50% inhibition of cell growth).

Quantitative Data Summary

The following table presents representative data for a hypothetical PROTAC ("PROTAC-X") synthesized using this compound, targeting a hypothetical kinase ("Target Kinase A") in a cancer cell line.

ParameterPROTAC-XTarget Kinase A Inhibitor (Warhead only)
Target Degradation
DC50 (nM)25Not Applicable
Dmax (%)>95Not Applicable
Cell Viability
IC50 (nM)50500
Binding Affinity
Ternary Complex KD (nM)15Not Applicable

Note: These values are illustrative and will vary depending on the specific target protein, E3 ligase, and cell line used.

Signaling Pathways

The use of this compound as a linker enables the creation of molecules that can modulate key cancer-related signaling pathways through two primary mechanisms: targeted protein degradation (PROTACs) or kinase inhibition.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the degradation of a target protein, thereby shutting down the signaling pathways in which it participates.

dot

PROTAC_Pathway cluster_ternary 1. Ternary Complex Formation POI Target Protein of Interest (e.g., Oncogenic Kinase) Ternary POI-PROTAC-E3 Complex POI->Ternary binds Downstream Downstream Signaling Blocked PROTAC PROTAC Molecule PROTAC->Ternary links E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary recruits Ubiquitination 2. Poly-ubiquitination Ternary->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Ub_POI Poly-ubiquitinated Target Protein Ubiquitination->Ub_POI Degradation 3. Proteasomal Degradation Ub_POI->Degradation Ub_POI->Downstream prevents Proteasome 26S Proteasome Proteasome->Degradation Degradation->PROTAC recycled Fragments Peptide Fragments Degradation->Fragments

Caption: PROTAC-mediated protein degradation pathway.

Kinase Inhibition Signaling Pathway (as an Intermediate)

When used as a building block for kinase inhibitors like Vandetanib, the resulting molecule acts as a competitive inhibitor at the ATP-binding site of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR. This blocks downstream signaling cascades that promote tumor growth and angiogenesis.

dot

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK binds & activates RAS RAS RTK->RAS activates PI3K PI3K RTK->PI3K activates Kinase_Inhibitor Kinase Inhibitor (derived from intermediate) Kinase_Inhibitor->RTK blocks ATP binding ATP ATP ATP->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation promote AKT AKT PI3K->AKT AKT->Proliferation promote

Caption: Kinase inhibitor signaling pathway.

References

Application Notes and Protocols for Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate in Non-Cancer Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a productive ternary complex between the target protein and the E3 ligase. Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate is a valuable linker component that provides a rigid scaffold, which can enhance the metabolic stability and potency of the PROTAC molecule.[1] This document provides detailed application notes and protocols for the use of this piperidine-based linker in the development of PROTACs for non-cancer therapeutic areas, with a focus on inflammatory diseases.

Featured Application: Targeting IRAK4 for Inflammatory Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in inflammatory signaling pathways.[2] Its overexpression or aberrant activity is linked to various autoimmune and inflammatory diseases. While kinase inhibitors for IRAK4 exist, they may not fully block its scaffolding functions. PROTAC-mediated degradation of IRAK4 offers a promising alternative by eliminating the entire protein, thereby addressing both its kinase and non-kinase roles.[2][3]

Here, we present a representative application of a PROTAC incorporating a piperidine-based linker for the degradation of IRAK4.

Quantitative Data Summary

The following table summarizes representative data for an IRAK4-targeting PROTAC. While this specific data is for a PROTAC with a rigid spirocyclic pyrimidine linker, it is illustrative of the potency that can be achieved with rigid linker designs, including those incorporating piperidine moieties.[2]

PROTAC CandidateTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)E3 Ligase Ligand
Compound 9 (Representative)IRAK4PBMCs151>90VHL

Note: DC₅₀ (half-maximal degradation concentration) is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ (maximum degradation) is the maximum percentage of protein degradation achievable.

Signaling Pathway and Experimental Workflow

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Mechanism POI Protein of Interest (e.g., IRAK4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with Piperidine Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

A systematic workflow is essential for the synthesis and evaluation of novel PROTACs.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Linker_Synth Synthesis of Piperidine Linker (this compound) Ligand_Attach Attachment of POI Ligand (e.g., IRAK4 inhibitor) Linker_Synth->Ligand_Attach E3_Attach Attachment of E3 Ligase Ligand (e.g., VHL or CRBN ligand) Ligand_Attach->E3_Attach Purification Purification and Characterization E3_Attach->Purification Cell_Treatment Cell Treatment with PROTAC Purification->Cell_Treatment Western_Blot Western Blot Analysis (Determine DC₅₀ and Dₘₐₓ) Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay (Determine cytotoxicity) Cell_Treatment->Viability_Assay Downstream_Analysis Downstream Pathway Analysis (e.g., NF-κB signaling for IRAK4) Western_Blot->Downstream_Analysis

Caption: General workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of an IRAK4-Targeting PROTAC with a Piperidine-Based Linker

This protocol provides a general scheme for the synthesis of a PROTAC molecule. The specific reaction conditions may need to be optimized based on the chosen POI ligand and E3 ligase ligand.

Materials:

  • This compound

  • Amine-functionalized IRAK4 ligand

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., VHL or CRBN ligand)

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

Procedure:

  • Coupling of Piperidine Linker to IRAK4 Ligand:

    • Dissolve the amine-functionalized IRAK4 ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

    • Stir the reaction at room temperature until completion, monitored by LC-MS.

    • Purify the product by flash chromatography.

  • Boc Deprotection:

    • Dissolve the product from step 1 in a mixture of DCM and TFA.

    • Stir at room temperature until the Boc group is removed (monitored by LC-MS).

    • Remove the solvent under reduced pressure.

  • Coupling to E3 Ligase Ligand:

    • Dissolve the deprotected intermediate from step 2 (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

    • Stir the reaction at room temperature until completion, monitored by LC-MS.

  • Purification:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol details the steps to quantify the degradation of the target protein (e.g., IRAK4) in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., PBMCs for IRAK4)

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-IRAK4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in multi-well plates.

    • Allow cells to adhere and grow to logarithmic phase.

    • Treat cells with a serial dilution of the PROTAC for a fixed time period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the PROTAC molecule.

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density.

    • Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Treat cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

Conclusion

This compound serves as a valuable building block for the synthesis of PROTACs, offering a rigid scaffold that can contribute to improved potency and metabolic stability. The application of such linkers in the development of PROTACs for non-cancer targets, such as IRAK4 in inflammatory diseases, holds significant therapeutic promise. The protocols provided herein offer a comprehensive guide for the synthesis and evaluation of these novel protein degraders, enabling researchers to advance the field of targeted protein degradation.

References

Application Notes and Protocols: Experimental Design for In-Cell Studies of PROTACs with a Focus on Linker Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete removal of the protein, offering a powerful strategy against targets once considered "undruggable".[1][3]

A PROTAC is a heterobifunctional molecule comprising three distinct components: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker connecting the two.[4][5] This linker is not merely a passive spacer; it is a critical determinant of the PROTAC's efficacy, selectivity, and physicochemical properties.[4][6] The linker's length, rigidity, and composition directly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[4][7]

These application notes provide a comprehensive framework for the experimental design and in-cell evaluation of PROTACs, with a specific emphasis on how to assess the impact of the linker. Included are detailed protocols for key assays, guidelines for data presentation, and logical workflows to guide PROTAC development.

The PROTAC Mechanism of Action

The efficacy of a PROTAC is predicated on its ability to induce and stabilize a productive ternary complex. The linker plays a pivotal role in this process, governing the spatial arrangement and orientation of the POI and E3 ligase. An optimal linker facilitates favorable protein-protein interactions within the complex, leading to efficient ubiquitin transfer and potent degradation.

PROTAC_Mechanism cluster_formation 1. Ternary Complex Formation cluster_ub 2. Ubiquitination cluster_deg 3. Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->E3 Release PolyUb Polyubiquitinated POI Ternary->PolyUb E1, E2 Enzymes Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Peptides Degraded Peptides Proteasome->Peptides Recycled PROTAC is Recycled Recycled->PROTAC Catalytic Cycle

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

A systematic, multi-assay approach is essential for characterizing a PROTAC and understanding its structure-activity relationship (SAR), particularly concerning the linker. The following workflow outlines a logical progression from initial screening to mechanistic validation.

Caption: A comprehensive workflow for in-cell PROTAC validation.

Core Experimental Protocols and Data Presentation

This section provides detailed methodologies for the key experiments outlined in the workflow. For each protocol, representative data is presented in tables to illustrate how results can be structured for clear comparison, especially when evaluating a series of PROTACs with different linkers.

Protocol 3.1: Target Degradation Quantification (Western Blot)

Objective: To quantify the reduction in target protein levels following PROTAC treatment and determine key efficacy parameters like DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[8]

Methodology:

  • Cell Seeding: Plate cells at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[8]

  • PROTAC Treatment:

    • Dose-Response: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours).[9]

    • Time-Course: Treat cells with a fixed concentration of the PROTAC (typically near the DC₅₀) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[10]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[2]

    • Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[11]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control, and then calculate the percentage of remaining protein relative to the vehicle (e.g., DMSO) control.[11]

Data Presentation:

Table 1: Dose-Response Degradation of POI by PROTACs with Varied Linker Lengths

PROTAC ID Linker Type Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%)
PROTAC-A PEG 8 >1000 <10
PROTAC-B PEG 12 85 78
PROTAC-C PEG 16 12 95
PROTAC-D PEG 20 47 91
PROTAC-E Alkyl 16 25 89

Data is representative and adapted from studies showing the impact of linker length.[4][12]

Protocol 3.2: Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA®)

Objective: To provide direct, label-free evidence that the PROTAC binds to its intended target protein in intact cells. CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[13][14]

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at a desired concentration (e.g., 1 µM) or vehicle control for 1-2 hours.[11]

  • Heat Challenge: Harvest, wash, and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling. Include a non-heated control.[13]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction and analyze by Western blot as described in Protocol 3.1. An increase in the amount of soluble protein at higher temperatures in PROTAC-treated samples indicates target stabilization and thus, engagement.[11]

Data Presentation:

Table 2: CETSA Results for Target Engagement

Treatment Temperature (°C) % Soluble POI Remaining (Normalized to 37°C)
Vehicle 50 75%
Vehicle 54 48%
Vehicle 58 15%
PROTAC-C (1 µM) 50 88%
PROTAC-C (1 µM) 54 71%
PROTAC-C (1 µM) 58 45%

Data illustrates a thermal shift, confirming target engagement.[13]

Protocol 3.3: Live-Cell Ternary Complex Formation (NanoBRET™)

Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex inside living cells, a critical step for degradation.[15]

Methodology:

  • Cell Line Preparation: Co-transfect cells (e.g., HEK293) with plasmids expressing the POI fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the BRET acceptor).[16]

  • HaloTag® Labeling: Incubate the transfected cells with a fluorescent HaloTag® ligand to label the acceptor protein.

  • PROTAC Treatment: Add the PROTAC in a serial dilution to the wells of a 96-well plate containing the prepared cells.

  • Substrate Addition & Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Immediately measure the donor emission (460nm) and acceptor emission (>600nm) using a luminometer capable of filtered luminescence measurements.[17]

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A dose-dependent increase in the BRET ratio indicates PROTAC-induced ternary complex formation. The data can be used to determine the EC₅₀ for complex formation.[16]

Data Presentation:

Table 3: Ternary Complex Formation Potency

PROTAC ID Linker Type Linker Length (atoms) Ternary Complex EC₅₀ (nM)
PROTAC-A PEG 8 >5000
PROTAC-C PEG 16 98
PROTAC-F Rigid 16 850

Data shows how linker properties affect the potency of ternary complex formation.[15]

Protocol 3.4: Mechanistic Validation (In-Cell Ubiquitination Assay)

Objective: To confirm that the loss of the target protein is a result of ubiquitination mediated by the proteasome system.[4]

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at an effective concentration (e.g., 3-5x DC₅₀). Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours prior to harvest to allow ubiquitinated proteins to accumulate.[4]

  • Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors (DUBs) in addition to protease inhibitors.

  • Immunoprecipitation (IP): Add an antibody against the target protein to the cell lysates and incubate to form antibody-antigen complexes. Precipitate the complexes using Protein A/G agarose beads.

  • Western Blot Analysis: Wash the beads extensively, then elute the bound proteins. Analyze the eluate by Western blot using an antibody that recognizes ubiquitin or specific ubiquitin chain linkages (e.g., K48). A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane confirms polyubiquitination of the target protein.[18]

Protocol 3.5: Selectivity Profiling (Global Proteomics)

Objective: To assess the selectivity of a PROTAC by identifying unintended "off-target" proteins that are also degraded.[10]

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at an optimal concentration and a vehicle control, using multiple biological replicates.[10]

  • Lysis and Digestion: Harvest and lyse the cells. Quantify total protein, then reduce, alkylate, and digest the proteins into peptides using trypsin.[10]

  • Isobaric Labeling & LC-MS/MS: Label the peptide samples with isobaric tags (e.g., TMT) for multiplexed quantitative analysis. Analyze the mixed samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Data Analysis: Process the raw data to identify and quantify thousands of proteins. Perform statistical analysis to identify proteins whose abundance is significantly and consistently downregulated in the PROTAC-treated samples compared to the control.

Data Presentation:

Table 4: Summary of Proteomics Off-Target Analysis for PROTAC-C

Protein Gene Fold Change (PROTAC/Vehicle) p-value Classification
Target POI POI -10.5 <0.0001 On-Target
Off-Target 1 OT1 -4.2 0.005 Off-Target
Off-Target 2 OT2 -3.1 0.012 Off-Target
Non-Target 1 NT1 -1.1 0.85 Not Significant

This table summarizes significant protein level changes, distinguishing the intended target from off-targets.[19]

Protocol 3.6: Phenotypic Assay (Cell Viability)

Objective: To measure the downstream functional consequence of target protein degradation, such as inhibition of cancer cell proliferation.

Methodology:

  • Cell Seeding: Seed cells in white, opaque-walled 96-well plates suitable for luminescence readings.[2]

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for an extended period (e.g., 72 hours) to allow for phenotypic changes.

  • Assay: Use a commercial kit such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolic activity. Add the reagent directly to the wells, incubate, and read the luminescence on a plate reader.[2]

  • Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Linker Optimization Strategy

The data gathered from the preceding assays provides a comprehensive picture of a PROTAC's in-cell activity. This information is crucial for rationally designing the next generation of molecules. The linker should be optimized by varying its length, composition (e.g., PEG, alkyl), and rigidity to achieve a balance of potent degradation, high selectivity, and good cellular permeability.[20]

Linker_Optimization cluster_props cluster_outcomes linker Linker Properties length Length linker->length composition Composition (e.g., PEG, Alkyl) linker->composition rigidity Rigidity linker->rigidity ternary Ternary Complex Stability & Geometry length->ternary permeability Cell Permeability & Solubility length->permeability composition->ternary composition->permeability rigidity->ternary rigidity->permeability efficacy Degradation Efficacy (DC₅₀, Dₘₐₓ) ternary->efficacy selectivity Selectivity (On- vs. Off-Target) ternary->selectivity permeability->efficacy efficacy->selectivity High concentration can reduce selectivity

Caption: Relationship between linker properties and PROTAC performance metrics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate" Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during amide coupling reactions involving Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield of my desired amide product?

A1: Low yields in amide coupling reactions with this compound are common and can be attributed to several factors:

  • Reduced Nucleophilicity: The primary reason is the decreased nucleophilicity of the aniline nitrogen. The electron-withdrawing effect of the phenoxy group reduces the electron density on the nitrogen atom, making it a weaker nucleophile compared to aliphatic amines or electron-rich anilines. This leads to a slower and less efficient reaction.

  • Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to sufficiently activate the carboxylic acid, or the activated intermediate may not be stable enough to react with the weakly nucleophilic aniline.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the aniline can sterically hinder the approach of the coupling partners.

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, base, temperature, or reaction time can significantly impede the reaction. The presence of moisture can also lead to the hydrolysis of activated intermediates.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification, leading to lower isolated yields.

Q2: What are the most common side reactions, and how can I minimize them?

A2: Two prevalent side reactions to be aware of are:

  • N-acylurea Formation: This is a common byproduct when using carbodiimide reagents like EDC. The O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is difficult to remove and terminates the desired reaction. To suppress this, the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is recommended. HOBt traps the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and reacts more cleanly with the amine.[2][3]

  • Guanidinylation of the Amine: When using uronium/aminium-based coupling reagents like HATU or HBTU, particularly in excess, the reagent can react directly with the amine to form a guanidinium byproduct.[4][5][6] This side reaction caps the amine, preventing it from participating in the desired amide bond formation. To avoid this, use the coupling reagent in near-stoichiometric amounts (e.g., 1.05-1.1 equivalents) and add the amine shortly after the pre-activation of the carboxylic acid.[7]

Q3: Can the Boc protecting group be cleaved during the coupling reaction?

A3: The tert-butyloxycarbonyl (Boc) group is generally stable under most basic and neutral amide coupling conditions. However, it is sensitive to acid.[8][9] If the reaction conditions are acidic, or if acidic byproducts are generated and not adequately neutralized, partial or complete cleavage of the Boc group can occur. This would expose the piperidine nitrogen, potentially leading to di-acylation or other side reactions. It is crucial to use a non-nucleophilic base, such as DIPEA, to neutralize any acids present in the reaction mixture.

Q4: How do I choose the best coupling reagent for this specific amine?

A4: For weakly nucleophilic anilines like this compound, more potent coupling reagents are often required.

  • Uronium/Aminium Reagents (e.g., HATU): These are generally more reactive and efficient than carbodiimides for difficult couplings, often resulting in higher yields and faster reaction times.[10] However, they are more expensive and can lead to guanidinylation if not used carefully.

  • Carbodiimide Reagents (e.g., EDC) with Additives: This is a cost-effective and common choice. The use of EDC in combination with HOBt and a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly enhance the reaction rate and yield with electron-deficient anilines.[11] DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Weak nucleophilicity of the aniline.Switch to a more powerful coupling reagent like HATU. Alternatively, for EDC-based couplings, add 1 equivalent of DMAP to act as a nucleophilic catalyst.[11]
Incomplete activation of the carboxylic acid.Increase the equivalents of the coupling reagent to 1.2-1.5. Ensure pre-activation of the carboxylic acid for 15-30 minutes before adding the amine.
Presence of moisture.Use anhydrous solvents (e.g., DMF, DCM) and reagents. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
Presence of N-acylurea Byproduct Rearrangement of the EDC-activated intermediate.Always use an additive like HOBt (1 equivalent) when using EDC. This minimizes the formation of the stable N-acylurea byproduct.[2]
Presence of Guanidinium Byproduct Direct reaction of HATU/HBTU with the amine.Use a minimal excess of the coupling reagent (1.05-1.1 equivalents). Add the amine to the pre-activated carboxylic acid solution rather than having all components mixed together from the start.[7]
Partial or Complete Boc Deprotection Acidic reaction conditions.Ensure a sufficient amount of a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) is used to neutralize any acidic species. Avoid acidic workup conditions if the Boc group needs to be retained.
Difficult Purification Byproducts co-eluting with the product.For N-acylurea removal, multiple chromatographic purifications may be necessary. For water-soluble byproducts from EDC, perform an aqueous workup before chromatography. Recrystallization can also be an effective purification method for amides.[13]

Data Presentation

The following table provides representative yields for the coupling of a generic carboxylic acid with electron-deficient anilines under different conditions. These values are illustrative and actual yields may vary depending on the specific substrates and reaction scale.

Coupling Reagent Additive Base Solvent Typical Yield (%) Key Considerations
EDCHOBtDIPEADMF40 - 70Cost-effective; risk of N-acylurea formation.
EDCHOBt / DMAP (1 eq.)DIPEAAcetonitrile70 - 90[11]DMAP significantly enhances rate and yield.
HATUNoneDIPEADMF85 - 98[10]High efficiency, but more expensive; risk of guanidinylation.
DCCHOBtNMMDCM30 - 60Insoluble DCU byproduct can complicate purification.

Experimental Protocols

Protocol 1: EDC/HOBt/DMAP Mediated Coupling

This protocol is optimized for coupling with electron-deficient anilines and has been shown to provide good to excellent yields.[11]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt) (1.0 eq.), and 4-(dimethylamino)pyridine (DMAP) (1.0 eq.).

  • Dissolution: Dissolve the solids in anhydrous acetonitrile (ACN).

  • Reagent Addition: Add this compound (1.1 eq.) followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq.).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

This protocol is suitable for challenging couplings where higher reactivity is needed.

  • Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Pre-activation: Add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture at room temperature for 15-20 minutes.

  • Coupling: Add a solution of this compound (1.1 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Below are diagrams illustrating the key experimental workflows and logical relationships in troubleshooting these coupling reactions.

Amide Coupling Workflow General Amide Coupling Workflow start Start: Carboxylic Acid + Amine preactivation Pre-activation: Dissolve Acid in Solvent, add Coupling Reagent + Base start->preactivation amine_addition Amine Addition: Add Tert-butyl 4-(4-aminophenoxy) piperidine-1-carboxylate preactivation->amine_addition reaction Reaction: Stir at RT (2-24h) Monitor by TLC/LC-MS amine_addition->reaction workup Aqueous Workup: Extract with Organic Solvent, Wash with Acid/Base/Brine reaction->workup purification Purification: Dry, Concentrate, Column Chromatography workup->purification product Final Product: Pure Amide purification->product

Caption: General workflow for amide coupling reactions.

Troubleshooting_Low_Yield Troubleshooting Low Yield low_yield Low Yield Observed check_reagents Are coupling reagents potent enough? low_yield->check_reagents check_conditions Are reaction conditions optimal? low_yield->check_conditions check_side_reactions Are side reactions occurring? low_yield->check_side_reactions upgrade_reagent Solution: Switch to HATU or add DMAP to EDC check_reagents->upgrade_reagent No optimize_conditions Solution: Use anhydrous solvents, check base/temp. check_conditions->optimize_conditions No mitigate_side_reactions Solution: Add HOBt for EDC, use stoichiometric HATU check_side_reactions->mitigate_side_reactions Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Boc Deprotection of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Boc deprotection of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation, ensuring high yield and purity of the desired product, 4-(piperidin-4-yloxy)aniline.

The deprotection of this compound presents a unique challenge due to the presence of multiple nucleophilic sites. The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group.[1] This electrophile can subsequently alkylate the newly liberated piperidine nitrogen or, more problematically, the electron-rich aminophenoxy ring, leading to undesired N- and C-alkylated byproducts. This guide provides in-depth troubleshooting strategies and optimized protocols to mitigate these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc deprotection and why are side reactions a concern for this specific molecule?

A1: The Boc (tert-butyloxycarbonyl) group is removed under acidic conditions. The acid protonates the carbamate, leading to its cleavage into a stable tert-butyl cation, carbon dioxide, and the free amine.[2][3] The main issue arises from the highly reactive tert-butyl cation, which is a potent electrophile.[1] For this compound, this cation can react with two primary nucleophilic sites: the deprotected secondary amine of the piperidine ring and the aromatic ring of the aminophenoxy group, which is activated towards electrophilic substitution.

Q2: What are the most common side products observed during the deprotection of this compound?

A2: The most common side products are:

  • N-tert-butylation: The tert-butyl cation alkylates the nitrogen of the deprotected piperidine, resulting in N-tert-butyl-4-(4-aminophenoxy)piperidine.

  • C-tert-butylation: The tert-butyl cation performs an electrophilic aromatic substitution on the electron-rich aminophenoxy ring, typically at the ortho position to the amino group, yielding various isomers of tert-butyl-4-(piperidin-4-yloxy)aniline.

  • Di-tert-butylation: In some cases, both N- and C-alkylation can occur on the same molecule.

Q3: What are scavengers and why are they crucial for this reaction?

A3: Scavengers are reagents added to the deprotection reaction to "trap" the reactive tert-butyl cation before it can react with the desired product.[1][4] They are typically more nucleophilic or are used in a higher concentration than the substrate's sensitive sites.[1] For this specific deprotection, using a scavenger is highly recommended to minimize both N- and C-alkylation.

Q4: How can I monitor the progress of the deprotection reaction?

A4: The reaction progress can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the starting material (less polar) and the appearance of the product (more polar). The product, a primary amine, can be visualized using a ninhydrin stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides confirmation of the product's identity through its mass-to-charge ratio and can also detect the presence of side products.

Troubleshooting Guide

This section addresses common problems encountered during the Boc deprotection of this compound.

Issue 1: Presence of a Side Product with a +56 Da Mass Shift
  • Observation: LC-MS analysis shows a significant peak with a mass corresponding to the desired product plus 56 Da.

  • Possible Cause: This mass shift is characteristic of tert-butylation, where a C₄H₈ fragment has been added to your molecule. This could be either N- or C-alkylation.

  • Solution:

    • Introduce a Scavenger: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture.[5]

      • Recommended Scavengers: Triisopropylsilane (TIS) or anisole are excellent choices. TIS is a very effective carbocation scavenger, while anisole can also act as a decoy for the tert-butyl cation.[4]

      • Loading: Use 2.5-5% (v/v) of the scavenger in the reaction mixture.

Issue 2: Incomplete Reaction
  • Observation: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.

  • Possible Causes & Solutions:

    • Insufficient Acid Strength or Concentration: The Boc group cleavage is acid-catalyzed. If the acid is too weak or dilute, the reaction may stall.[6]

      • Solution: Increase the concentration of the acid. For Trifluoroacetic Acid (TFA), a common range is 20-50% in Dichloromethane (DCM).[7] Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[5]

    • Low Temperature: Deprotection is often performed at room temperature, but if the reaction is sluggish, a slight increase in temperature might be necessary.

      • Solution: Gently warm the reaction to 30-40°C. However, be aware that higher temperatures can also increase the rate of side reactions, so this should be done in conjunction with the use of scavengers.[5]

Issue 3: Low Yield of Desired Product
  • Observation: After work-up and purification, the isolated yield of 4-(piperidin-4-yloxy)aniline is lower than expected.

  • Possible Causes & Solutions:

    • Side Product Formation: As discussed in Issue 1, the formation of alkylated byproducts will consume the starting material and reduce the yield of the desired product.

      • Solution: Employ a scavenger and optimize the reaction conditions (lower temperature, shorter reaction time) to minimize side reactions.

    • Product Loss During Work-up: The deprotected product is a free amine, which can have some water solubility, especially in its protonated salt form.

      • Solution: During the aqueous work-up, ensure the pH is sufficiently basic (pH > 10) before extraction with an organic solvent to ensure the product is in its free base form. Perform multiple extractions with a suitable solvent like DCM or ethyl acetate to maximize recovery.

Optimized Experimental Protocols

Below are recommended starting protocols for the deprotection of this compound. It is advised to perform small-scale trials to find the optimal conditions for your specific setup.

Protocol 1: Deprotection using TFA with a Scavenger

This protocol is a robust starting point for complete and clean deprotection.

Parameter Recommendation
Reagents Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIS)
Concentrations 25% TFA in DCM (v/v) with 5% TIS (v/v)
Temperature 0°C to Room Temperature
Reaction Time 1-2 hours

Step-by-Step Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM.

  • Add Triisopropylsilane (TIS) (5% v/v).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (to a final concentration of 25% v/v).[8]

  • Remove the ice bath and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Protocol 2: Deprotection using HCl in Dioxane

This method is an excellent alternative to TFA and often yields a crystalline hydrochloride salt of the product, which can simplify purification.[7]

Parameter Recommendation
Reagents 4M HCl in 1,4-Dioxane, Methanol or Dichloromethane (DCM)
Concentrations 3-5 equivalents of HCl
Temperature Room Temperature
Reaction Time 30 minutes - 2 hours

Step-by-Step Procedure:

  • Dissolve this compound (1.0 equiv.) in a minimal amount of DCM or methanol.

  • Add 4M HCl in 1,4-dioxane (3-5 equiv.) at room temperature.

  • Stir the reaction and monitor by TLC or LC-MS. The hydrochloride salt of the product may precipitate from the solution.

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by the addition of diethyl ether and collected by filtration.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

For substrates that are sensitive to strong acids, this milder method can be effective.[9][10]

Parameter Recommendation
Reagents Oxalyl Chloride, Methanol
Concentrations 3 equivalents of Oxalyl Chloride
Temperature Room Temperature
Reaction Time 1-4 hours

Step-by-Step Procedure:

  • Dissolve this compound (1.0 equiv.) in methanol.

  • Slowly add oxalyl chloride (3.0 equiv.) to the stirred solution at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, filter, and concentrate.

Visualizing the Chemistry

Boc_Deprotection cluster_main Boc Deprotection Pathway cluster_side Side Reactions cluster_solution Solution Start Tert-butyl 4-(4-aminophenoxy) piperidine-1-carboxylate Intermediate Protonated Carbamate Start->Intermediate  + H+ (TFA or HCl) Products 4-(Piperidin-4-yloxy)aniline (Desired Product) Intermediate->Products  - CO2 Cation tert-Butyl Cation (t-Bu+) Intermediate->Cation N_Alkylation N-tert-butylated Side Product Cation->N_Alkylation  Reacts with  Piperidine N C_Alkylation C-tert-butylated Side Product Cation->C_Alkylation  Reacts with  Aromatic Ring Scavenger Scavenger (e.g., TIS) Cation->Scavenger Trapped Trapped t-Bu+ Scavenger->Trapped

Caption: Boc deprotection pathway and mitigation of side reactions.

Troubleshooting_Workflow start Start Deprotection check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_acid Increase Acid Conc. or Temperature incomplete->increase_acid increase_acid->start Re-run check_purity Analyze Purity (LC-MS) complete->check_purity side_products Side Products Detected (+56 Da) check_purity->side_products No pure_product Pure Product check_purity->pure_product Yes add_scavenger Add Scavenger (e.g., TIS, Anisole) side_products->add_scavenger add_scavenger->start Re-run with Scavenger

Caption: Troubleshooting workflow for Boc deprotection optimization.

References

Technical Support Center: Overcoming PROTAC Solubility Challenges with Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Proteolysis Targeting Chimeras (PROTACs). The focus is on leveraging the chemical properties of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate as a linker component to enhance the aqueous solubility of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why do my PROTACs have such poor aqueous solubility?

A1: PROTACs are inherently large and often lipophilic molecules, placing them in the "beyond Rule of Five" (bRo5) chemical space. This combination of high molecular weight and hydrophobicity is a primary driver of the poor aqueous solubility frequently observed.[1][2] The overall solubility is a complex interplay between the warhead, the E3 ligase ligand, and the linker that connects them.

Q2: How can incorporating this compound into my PROTAC linker improve its solubility?

A2: this compound provides a piperidine moiety. Once the tert-butyloxycarbonyl (Boc) protecting group is removed during synthesis, the basic nitrogen atom on the piperidine ring can be protonated at physiological pH.[3] This ionization increases the polarity of the PROTAC molecule, thereby enhancing its solubility in aqueous environments.[3] Additionally, the introduction of such saturated heterocycles can add a degree of rigidity to the linker, which may be beneficial for ternary complex formation.[4][5]

Q3: Does the high solubility of my PROTAC in DMSO guarantee its solubility in aqueous assay buffers?

A3: No, high solubility in a strong organic solvent like DMSO does not necessarily translate to good aqueous solubility.[3] It is crucial to determine the solubility of your final PROTAC in the specific aqueous buffers used for your biochemical and cell-based assays.

Q4: What are the main strategies I can employ if my PROTAC containing the piperidine moiety still shows poor solubility?

A4: If you still face solubility issues, you can consider two primary approaches: further chemical modification or advanced formulation strategies.[1] Chemical modifications could involve incorporating additional polar groups, such as polyethylene glycol (PEG) chains, into the linker.[6] Formulation strategies aim to improve the dissolution and apparent solubility of the compound without altering its chemical structure.[1][2]

Q5: What formulation strategies can I use to enable my in vitro and in vivo experiments with a poorly soluble PROTAC?

A5: Several formulation techniques can be employed. For in vitro studies, the use of co-solvents like DMSO or ethanol in your assay buffer can be effective, though you must validate the tolerance of your assay to the chosen co-solvent. For preclinical and in vivo studies, more advanced formulations such as amorphous solid dispersions (ASDs), nanoformulations, or self-emulsifying drug delivery systems (SEDDS) can significantly enhance solubility and bioavailability.[2][3] Administration with food has also been shown to improve the in vivo exposure of some PROTACs.[3][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Intrinsic Aqueous Solubility The overall lipophilicity of the PROTAC molecule remains high despite the presence of the basic piperidine moiety.pH Adjustment: Attempt to lower the pH of your buffer (if compatible with your assay) to promote protonation of the piperidine nitrogen and increase solubility.[3] Use of Co-solvents: For in vitro assays, introduce a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to your aqueous buffer.[3]
Inconsistent Results in Cell-Based Assays The PROTAC may be precipitating in the cell culture media over the course of the experiment, leading to a variable effective concentration.Solubility in Media: Pre-dissolve the PROTAC at a high concentration in 100% DMSO and then dilute it into the cell culture media to the final desired concentration. Ensure the final DMSO concentration is low and consistent across all experiments. Formulation: Consider using a cyclodextrin-based formulation to enhance and maintain the solubility of the PROTAC in the media.
Poor Oral Bioavailability in Animal Studies Low aqueous solubility is limiting the dissolution and absorption of the PROTAC in the gastrointestinal tract.Formulation Strategies: Develop an amorphous solid dispersion (ASD) or a self-emulsifying drug delivery system (SEDDS) to improve the dissolution rate and apparent solubility.[2][3] Biorelevant Media: Test the solubility of your PROTAC in biorelevant media like fasted-state simulated intestinal fluid (FaSSIF) and fed-state simulated intestinal fluid (FeSSIF) to better predict in vivo behavior.[7][8]
Compound Precipitation Upon Dilution of DMSO Stock The PROTAC is "crashing out" of the solution when the DMSO stock is diluted into an aqueous buffer.Modify Dilution Protocol: Try a serial dilution approach, gradually decreasing the concentration of DMSO. Sonication may also help to aid dissolution. Use of Surfactants: Incorporate a small amount of a non-ionic surfactant, such as Tween 80, into your aqueous buffer to help maintain the PROTAC in solution.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is a standard approach to measure the thermodynamic solubility of a compound.

Materials:

  • Your PROTAC compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent for stock solution (e.g., DMSO)

  • HPLC-UV or LC-MS/MS system

  • Microcentrifuge tubes

  • Shaker/incubator

Procedure:

  • Prepare a stock solution of your PROTAC in a suitable organic solvent.

  • Add an excess amount of the solid PROTAC to a microcentrifuge tube containing a known volume of PBS (pH 7.4).

  • Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[6]

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[6]

  • Carefully collect the supernatant.

  • Prepare a standard curve of the PROTAC at known concentrations in the same buffer, using your stock solution.

  • Analyze the concentration of the PROTAC in the supernatant and the standards using a validated HPLC-UV or LC-MS/MS method.[6]

  • The measured concentration of the supernatant represents the thermodynamic solubility of your PROTAC.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a basic method for preparing an ASD to enhance PROTAC solubility.

Materials:

  • Your PROTAC compound

  • A suitable polymer (e.g., polyvinylpyrrolidone (PVP), Soluplus®)

  • A volatile solvent system (e.g., dichloromethane/methanol)

  • Glass dish

  • Vacuum oven

Procedure:

  • Dissolve both the PROTAC and the chosen polymer in the volatile solvent system.[1]

  • Pour the resulting solution into a shallow glass dish to form a thin film.[1]

  • Evaporate the solvent in a vacuum oven at a controlled temperature until the film is completely dry.[1]

  • Scrape the resulting solid film from the dish. This is your PROTAC ASD.

  • Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.[1]

Visual Guides

G cluster_0 PROTAC Design & Synthesis cluster_1 Solubility Troubleshooting PROTAC_Concept High MW & Lipophilic PROTAC Core Linker_Component Incorporate Tert-butyl 4-(4-aminophenoxy) piperidine-1-carboxylate PROTAC_Concept->Linker_Component Final_PROTAC Final PROTAC with Piperidine Moiety Linker_Component->Final_PROTAC Solubility_Issue Poor Aqueous Solubility Observed Final_PROTAC->Solubility_Issue pH_Adjust Adjust Buffer pH (if possible) Solubility_Issue->pH_Adjust Co_Solvent Use Co-solvents (in vitro) Solubility_Issue->Co_Solvent Formulation Advanced Formulation (ASD, SEDDS) Solubility_Issue->Formulation

Caption: Logical workflow for addressing PROTAC solubility issues.

G Start Synthesized PROTAC with Poor Solubility Decision1 Is the experiment in vitro or in vivo? Start->Decision1 InVitro In Vitro Assay Decision1->InVitro in vitro InVivo In Vivo Study Decision1->InVivo in vivo CoSolvent Use Co-solvent (e.g., DMSO) & Test Assay Tolerance InVitro->CoSolvent Formulation Develop Advanced Formulation (e.g., ASD, SEDDS) InVivo->Formulation Success Experiment Proceeds CoSolvent->Success Formulation->Success

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Side reaction pathways in the synthesis of "Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate and its derivatives. This key intermediate is crucial in the development of various pharmaceutical compounds, and its synthesis can be prone to specific side reactions that impact yield and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, focusing on the widely used Williamson ether synthesis and Buchwald-Hartwig amination methods.

Problem 1: Low Yield of the Desired Ether Product in Williamson Ether Synthesis

Question: I am attempting to synthesize this compound via a Williamson ether synthesis by reacting the sodium salt of 4-aminophenol with a Tert-butyl 4-halo-piperidine-1-carboxylate, but the yield is consistently low. What are the potential causes and solutions?

Answer: Low yields in this Williamson ether synthesis are frequently attributed to competing side reactions, primarily E2 elimination, and suboptimal reaction conditions.

Possible Causes and Troubleshooting Steps:

  • E2 Elimination: The piperidine ring, particularly with the bulky Boc-protecting group, can be sterically hindered. A strong, sterically hindered base or high reaction temperatures can favor the elimination of HX from the piperidine ring, leading to the formation of an alkene byproduct instead of the desired ether.

    • Solution:

      • Choice of Base: Employ a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydride (NaH).

      • Temperature Control: Maintain the reaction temperature as low as possible to favor the Sₙ2 pathway over elimination. Start with room temperature and gently heat only if necessary, monitoring the reaction progress by TLC.[1]

      • Leaving Group: If using a bromo or iodo-piperidine derivative, consider that iodides are better leaving groups but can also accelerate elimination. Experiment with different leaving groups to find the optimal balance.

  • Incomplete Deprotonation: The phenolic proton of 4-aminophenol must be completely removed to form the nucleophilic phenoxide.

    • Solution: Ensure anhydrous conditions, as any moisture will consume the base.[1] Use a slight excess of a suitable base and allow sufficient time for the deprotonation to complete before adding the piperidine electrophile.

  • N-Alkylation of 4-Aminophenol: The amino group of 4-aminophenol can also act as a nucleophile, leading to the formation of an N-alkylated byproduct.

    • Solution: While the phenoxide is generally a better nucleophile under these conditions, this side reaction can be minimized by carefully controlling the stoichiometry and reaction temperature.

Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis:

G start Low Yield of Ether Product check_elimination Check for Elimination Byproducts (Alkene) start->check_elimination check_deprotonation Incomplete Deprotonation? check_elimination->check_deprotonation No solution_base Use Milder Base (K₂CO₃, Cs₂CO₃) check_elimination->solution_base Yes check_n_alkylation N-Alkylation Side Product? check_deprotonation->check_n_alkylation No solution_anhydrous Ensure Anhydrous Conditions check_deprotonation->solution_anhydrous Yes solution_stoichiometry Optimize Stoichiometry and Temperature check_n_alkylation->solution_stoichiometry Yes solution_temp Lower Reaction Temperature solution_base->solution_temp success Improved Yield solution_temp->success solution_anhydrous->success solution_stoichiometry->success

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Problem 2: Catalyst Inactivity or Low Conversion in Buchwald-Hartwig Amination

Question: I am using a Buchwald-Hartwig C-N coupling to synthesize a derivative of this compound, but the reaction is sluggish with low conversion of my starting materials. What could be the issue?

Answer: The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. Low conversion is often a sign of catalyst deactivation or an inappropriate combination of these components for your specific substrates.

Possible Causes and Troubleshooting Steps:

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. A suboptimal ligand can lead to poor reactivity.

    • Solution: Screen a variety of phosphine-based ligands. For sterically hindered amines or aryl halides, bulky electron-rich ligands such as XPhos, SPhos, or RuPhos are often effective.[2]

  • Base and Solvent Incompatibility: The choice of base and solvent is interconnected and crucial for the reaction's success.

    • Solution: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but weaker bases like cesium carbonate or potassium phosphate may be necessary for substrates with base-sensitive functional groups.[2] The solvent must be able to dissolve the base and the substrates. Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are frequently used. Avoid chlorinated solvents and acetonitrile, as they can inhibit the catalyst.[3]

  • Catalyst Inhibition by Iodide: If using an aryl iodide, the iodide generated during the reaction can sometimes inhibit the palladium catalyst.[3]

    • Solution: While aryl iodides are generally more reactive, if catalyst inhibition is suspected, switching to an aryl bromide or triflate might improve the reaction outcome.

Logical Pathway for Buchwald-Hartwig Optimization:

G start Low Conversion in Buchwald-Hartwig screen_ligands Screen Different Ligands (e.g., XPhos, SPhos) start->screen_ligands optimize_base_solvent Optimize Base and Solvent System screen_ligands->optimize_base_solvent check_electrophile Consider Aryl Bromide/Triflate instead of Iodide optimize_base_solvent->check_electrophile analyze_results Analyze Results and Re-optimize check_electrophile->analyze_results analyze_results->screen_ligands Further Optimization Needed success Successful Coupling analyze_results->success Improved Conversion

Caption: Optimization workflow for Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products depend on the synthetic route.

  • Williamson Ether Synthesis: The primary side product is the elimination product, Tert-butyl 4-(prop-1-en-2-yl)piperidine-1-carboxylate , resulting from the E2 elimination of the halo-piperidine starting material. Another potential, though usually minor, byproduct is the N-alkylated product from the reaction of the amino group of 4-aminophenol with the halo-piperidine.

  • Buchwald-Hartwig Amination (if used for analogous C-N bond formation): Potential side products include hydrodehalogenation of the aryl halide starting material and products resulting from catalyst decomposition.

Q2: How can I purify the final product from unreacted starting materials and side products?

A2: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the desired product from less polar starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.

Q3: My Boc-protecting group is being cleaved during the reaction. How can I prevent this?

A3: The Boc (tert-butoxycarbonyl) group is sensitive to strong acids. If your reaction conditions are generating acidic byproducts, this can lead to premature deprotection.

  • Solution: Ensure your reaction is run under neutral or basic conditions. If acidic byproducts are unavoidable, consider adding a non-nucleophilic scavenger base to neutralize them as they form. Also, be mindful of the work-up procedure and avoid strongly acidic aqueous washes.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of related piperidine derivatives, illustrating the impact of different parameters.

Starting Material (Piperidine)Coupling PartnerReaction TypeCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
Tert-butyl 4-iodopiperidine-1-carboxylateN-methyl-N-phenylmethacrylamideRadical CyclizationCu(OTf)₂ / TMGTHF251588[4]
Tert-butyl 4-iodopiperidine-1-carboxylate2H-chromen-2-oneRadical CyclizationCu(OTf)₂ / TMGTHF251547[4]
(S)-1-(tert-butoxycarbonyl) piperidine-3-carboxylic acid4-bromothiazol-2-yl)methanamineAmide CouplingHATU / DIPEADMF0 - RT-72[5]
4-(piperidin-3-yl) anilineBoc AnhydrideN-Boc ProtectionNaOHMethanol/Water5 - 20->95[3]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate (A representative etherification)[6]
  • Deprotonation: To a solution of methyl 3-hydroxy-4-methoxybenzoate (1.0 eq.) in a suitable anhydrous solvent such as DMF, add potassium carbonate (1.5 eq.).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Then, add Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.1 eq.).

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature, pour it into water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired ether.

Protocol 2: General Procedure for Buchwald-Hartwig Amination[2]
  • Catalyst Preparation: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the chosen ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel.

  • Addition of Reagents: Add the aryl halide (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

  • Solvent and Reaction: Add the anhydrous solvent (e.g., toluene) and seal the vessel. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Main Reaction Pathway and Potential Side Reactions:

G cluster_main Main Reaction Pathway (Williamson Ether Synthesis) cluster_side Side Reaction Pathways aminophenol 4-Aminophenol phenoxide 4-Aminophenoxide aminophenol->phenoxide Base (e.g., K₂CO₃) n_alkylation_product N-Alkylation Product aminophenol->n_alkylation_product product Tert-butyl 4-(4-aminophenoxy) piperidine-1-carboxylate phenoxide->product halopiperidine Tert-butyl 4-halopiperidine-1-carboxylate halopiperidine->product SN2 Attack elimination_product Elimination Product (Alkene) halopiperidine->elimination_product E2 Elimination (Strong Base/High Temp) halopiperidine->n_alkylation_product N-Alkylation

Caption: Main and side reaction pathways in Williamson ether synthesis.

References

How to improve the reaction kinetics of "Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate" conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing conjugations with Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate . This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.

The primary reactive site on this molecule for most conjugations is the primary aromatic amine of the aniline group. Aromatic amines are known to be less nucleophilic than aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, which can lead to slower reaction kinetics.[1][2] This guide provides strategies to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: Why is my conjugation reaction with this compound proceeding slowly or resulting in low yields?

A1: The most common reason for slow kinetics is the reduced nucleophilicity of the aniline amine group.[1][3] Unlike aliphatic amines, the lone pair of electrons on the nitrogen atom in aniline is delocalized into the benzene ring, making it less available to attack an electrophile.[2] Furthermore, in common coupling reactions like those using EDC/NHS, several factors such as suboptimal pH, reagent degradation, or inappropriate solvent choice can significantly hinder the reaction rate.

Q2: What is the optimal pH for an EDC/NHS coupling reaction with this molecule?

A2: EDC/NHS couplings involve two distinct steps, each with its own optimal pH range.[4][5]

  • Activation Step: The activation of a carboxylic acid by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[5][6] MES buffer is a common choice for this step as it does not contain competing amines or carboxylates.[5][7]

  • Coupling Step: The subsequent reaction of the activated NHS-ester with the aniline amine is most effective at a pH of 7.2 to 8.0 .[4][5] At this pH, the amine is sufficiently deprotonated and nucleophilic. It is crucial to raise the pH after the initial activation step. Using buffers like phosphate-buffered saline (PBS) is suitable for this stage.[4]

Q3: Can I use a catalyst to improve the reaction speed of an acylation reaction?

A3: Yes, catalysts can significantly improve acylation kinetics. When using acylating agents like acetyl chloride or other acid chlorides, a non-nucleophilic base is often added. This base, such as pyridine or potassium carbonate (K₂CO₃), neutralizes the acid (e.g., HCl) generated during the reaction.[8] Neutralization prevents the protonation of the aniline amine, which would render it non-nucleophilic and halt the reaction.[8] For specific applications, other catalysts like ruthenium or molybdenum-based systems have also been shown to be effective for the acylation of anilines.[9][10]

Q4: My EDC and NHS reagents have been stored for a while. Could this be the cause of my poor reaction efficiency?

A4: Absolutely. Both EDC and NHS are highly sensitive to moisture and can degrade over time, leading to a significant loss of activity.[5][11] For optimal results, it is critical to:

  • Store EDC and NHS desiccated at -20°C.[5]

  • Allow reagent vials to warm to room temperature before opening to prevent condensation of atmospheric moisture.[5]

  • Use freshly opened or properly stored reagents for critical experiments. If you suspect degradation, using a new batch is the best course of action.[11]

Q5: What solvent system is best for this conjugation?

A5: The choice of solvent depends on the solubility of your reactants.

  • Aqueous Buffers: For water-soluble substrates, aqueous buffers (like MES and PBS for EDC/NHS chemistry) are standard.[7] However, the hydrolysis of the activated O-acylisourea intermediate in EDC reactions is a competing side reaction in water, which can lower yields.[7]

  • Organic Solvents: If your reactants are not water-soluble, anhydrous aprotic solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent alternatives.[7][11] Reactions in organic solvents can minimize hydrolysis-related side reactions.

Troubleshooting Guide

This section provides solutions to common problems encountered during the conjugation of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Suboptimal pH For EDC/NHS: Ensure a two-step pH procedure. Activate the carboxyl group at pH 4.5-6.0, then add the aniline compound and raise the pH to 7.2-8.0.[4][5]
Degraded Coupling Reagents Use fresh, anhydrous EDC and NHS. Store reagents properly at -20°C under desiccated conditions.[5][11]
Low Reactant Concentration Increase the concentration of reactants to favor the bimolecular reaction kinetics.[12]
Presence of Competing Nucleophiles Ensure buffers are free of primary amines (e.g., Tris, Glycine).[5] If your other reactant has multiple amine groups, consider using protecting groups.
Reaction is Very Slow Low Nucleophilicity of Aniline Increase the reaction temperature moderately (e.g., from room temperature to 37-40°C). Monitor for potential degradation of reactants.
Insufficient Acid Scavenging For acylations with acid chlorides, ensure at least one equivalent of a non-nucleophilic base (e.g., pyridine, DIPEA) is present to neutralize the acid byproduct.[8]
Multiple Unidentified Byproducts Hydrolysis of Activated Ester In EDC/NHS reactions, add the aniline compound as soon as possible after the carboxyl activation step to minimize hydrolysis of the NHS-ester.[4]
Side Reactions with Piperidine The Boc-protected piperidine nitrogen is generally non-reactive. However, under harsh acidic conditions used for Boc deprotection, the piperidine nitrogen can become reactive. Ensure the reaction conditions are compatible with the Boc protecting group.
Data Summary: Optimizing Reaction Parameters

The following table summarizes key quantitative parameters for optimizing conjugation reactions based on established chemical principles for aniline and piperidine compounds.

ParameterConditionExpected Outcome on KineticsRationale & Notes
pH (EDC/NHS Coupling) Activation: pH 4.5-6.0Coupling: pH 7.2-8.0Optimal Balances efficient carboxyl activation with the required nucleophilicity of the deprotonated aniline amine.[4][5][6]
Constant pH of 7.0Suboptimal/Slow Compromises the efficiency of the initial EDC activation step.
pH > 8.5Reduced Yield Increases the rate of hydrolysis of the NHS-ester intermediate, reducing the amount available to react with the amine.[7]
Stoichiometry (EDC/NHS) 1.1 - 1.5 equivalents of EDC/NHSImproved Yield A slight excess of coupling agents can help drive the reaction to completion.[12]
Catalyst (Acylation) 1.0 - 1.2 equivalents of BaseSignificantly Faster Neutralizes acid byproducts, keeping the aniline nucleophilic.[8]
Temperature 25°C (Room Temp)Baseline Standard starting condition.
37 - 50°CFaster Increases reaction rate according to Arrhenius principles. Monitor for reactant stability.[13]
Solvent Aqueous BufferVariable Prone to hydrolysis side-reactions.[7]
Anhydrous DMF/DCMImproved for non-polar reactants Minimizes hydrolysis, potentially leading to cleaner reactions and higher yields.[7][11]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling in Aqueous Buffer

This protocol describes the conjugation of a carboxyl-containing molecule (Molecule-COOH) to this compound.

Materials:

  • Molecule-COOH

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Dissolution: Dissolve Molecule-COOH in Activation Buffer to a final concentration of 1-10 mM.

  • Activation:

    • Add EDC to the Molecule-COOH solution to a final concentration of 1.5 equivalents relative to Molecule-COOH.

    • Immediately add NHS to a final concentration of 1.2 equivalents.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation:

    • Dissolve this compound in a minimal amount of a compatible co-solvent (like DMF or DMSO) if needed, then add it to the activated Molecule-COOH solution (typically 1.1 to 1.5 equivalents).

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer or a dilute base.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Quenching & Purification:

    • Quench any remaining NHS-esters by adding Quenching Buffer.

    • Purify the final conjugate using appropriate chromatographic techniques (e.g., HPLC, column chromatography).

Protocol 2: Base-Catalyzed Acylation in an Organic Solvent

This protocol describes the reaction with an acid chloride (R-COCl).

Materials:

  • This compound

  • Acid Chloride (R-COCl)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Pyridine or Diisopropylethylamine (DIPEA)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add the acid chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM or ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visual Guides

EDC_NHS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification prep_reagents Prepare Buffers & Weigh Reagents dissolve_cooh Dissolve Molecule-COOH in Activation Buffer prep_reagents->dissolve_cooh activate 1. Activate Carboxyl (Add EDC/NHS) pH 4.5-6.0, 15 min dissolve_cooh->activate couple 2. Add Aniline Linker & Adjust pH to 7.2-8.0 Incubate 2-4h activate->couple quench 3. Quench Reaction (e.g., Tris buffer) couple->quench purify Purify Conjugate (e.g., HPLC) quench->purify analyze Characterize Product (LC-MS, NMR) purify->analyze

Caption: Workflow for a typical two-step EDC/NHS conjugation.

Troubleshooting_Logic start Low Conjugation Yield? ph Is pH optimized? (Two-step: acidic then neutral) start->ph Yes reagents Are EDC/NHS reagents fresh? ph->reagents Yes sol_ph Action: Implement two-step pH protocol (4.5-6.0 -> 7.2-8.0) ph->sol_ph No concentration Are reactant concentrations adequate? reagents->concentration Yes sol_reagents Action: Use fresh, anhydrous EDC and NHS reagents. reagents->sol_reagents No sol_concentration Action: Increase reactant concentrations. concentration->sol_concentration No

Caption: Troubleshooting logic for low conjugation yield.

EDC_Mechanism cluster_activation Step 1: Activation (pH 4.5 - 6.0) cluster_coupling Step 2: Coupling (pH 7.2 - 8.0) R_COOH Molecule-COOH Intermediate O-Acylisourea Intermediate (Unstable) R_COOH->p1 EDC EDC EDC->p1 NHS_Ester NHS-Ester (More Stable) Intermediate->NHS_Ester Intermediate->p2 NHS NHS NHS->p2 NHS_Ester->p3 Aniline Aniline Amine (R'-NH2) Product Amide Bond (Molecule-CO-NH-R') Aniline->p4 p1->Intermediate + EDC p2->NHS_Ester + NHS p4->Product + Aniline

Caption: Key stages of the EDC/NHS conjugation mechanism.

References

Technical Support Center: Addressing Steric Hindrance in PROTACs with Piperidine-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance when using piperidine-based linkers in your Proteolysis Targeting Chimera (PROTAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PROTACs with piperidine-based linkers?

A1: In PROTAC technology, steric hindrance refers to the spatial interference or "clash" between the target Protein of Interest (POI), the E3 ligase, and the PROTAC molecule that prevents the formation of a stable and productive ternary complex.[1][2] Piperidine rings are incorporated into linkers to add rigidity, which can pre-organize the PROTAC into a favorable conformation for binding.[3][4][5] However, if this rigid structure is not optimal, it can lock the PROTAC in a conformation where the POI and E3 ligase physically block each other, inhibiting efficient ubiquitination and subsequent degradation.[6][][8]

Q2: What are the common indicators that steric hindrance may be limiting my PROTAC's efficacy?

A2: Several key indicators suggest that steric hindrance is a potential issue:

  • Good Binary Affinity, Poor Degradation: The most common sign is when your PROTAC shows strong, measurable binding to both the target protein and the E3 ligase in separate (binary) assays, but fails to induce significant degradation in cellular experiments.[1][9]

  • Weak Ternary Complex Formation: Direct biophysical assays, such as Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), show weak, unstable, or non-existent formation of the POI-PROTAC-E3 ligase ternary complex.[1][10]

  • Pronounced "Hook Effect": A sharp decrease in degradation efficiency is observed at higher PROTAC concentrations.[1][11][12] This suggests that at high concentrations, unproductive binary complexes (PROTAC-POI or PROTAC-E3) are forming preferentially, which can be exacerbated by steric clashes that destabilize the productive ternary complex.[11][13]

Q3: My PROTAC binds the target and E3 ligase in binary assays but doesn't induce degradation. What's the primary cause?

A3: This classic issue points directly to a failure in forming a stable and productive ternary complex, often due to steric hindrance.[1][9] The rigid piperidine-based linker, while designed to improve stability, may be forcing an unfavorable orientation between the POI and the E3 ligase.[][8] This prevents the lysine residues on the target protein from being correctly positioned for ubiquitin transfer from the E2 ligase associated with the E3.[5][14] Essentially, the PROTAC is successful at bringing the two proteins together, but not in the precise geometric arrangement required for the enzymatic reaction to occur.

Q4: How can I modify my piperidine-based linker to overcome steric clashes?

A4: Overcoming sterically-driven limitations requires systematically modifying the linker's geometry. Consider these strategies:

  • Vary Linker Length: Even with a rigid core, the overall length is critical. Synthesize a small library of PROTACs where the piperidine moiety is flanked by varying lengths of more flexible chains (e.g., alkyl or short PEG units).[1] A linker that is too short can cause direct clashes, while one that is too long may not provide the necessary proximity.[][8][15]

  • Change Attachment Points: The point at which the linker connects to the POI ligand or the E3 ligase ligand is crucial.[16][17] Analyze available structural data to identify alternative solvent-exposed positions for linker attachment that may allow for a more favorable ternary complex geometry.[9][17]

  • Alter Piperidine Substitution: The substitution pattern on the piperidine ring itself (e.g., 1,3- vs. 1,4-disubstituted) dictates the exit vectors of the linker. Changing this can fundamentally alter the 3D orientation of the attached ligands and relieve steric clashes.

  • Introduce Controlled Flexibility: While the goal of a piperidine linker is rigidity, flanking it with a minimal number of rotatable bonds can provide just enough flexibility to allow the ternary complex to "settle" into a productive conformation without incurring a large entropic penalty.[5][16]

Q5: I'm observing a significant "hook effect." How is this related to steric hindrance and piperidine linkers?

A5: The "hook effect" occurs when high PROTAC concentrations lead to the formation of separate, unproductive binary complexes (PROTAC-POI and PROTAC-E3) that cannot bridge to form the ternary complex, thus reducing degradation.[11][13] Steric hindrance can worsen this effect. If the ternary complex is already strained due to a suboptimal rigid linker, it will be less stable. This low stability, or negative cooperativity, means that the formation of more stable binary complexes is highly favored, especially as PROTAC concentration increases.[18] Mitigating this involves designing a linker that promotes positive cooperativity, where the binding of the first protein actually enhances the binding of the second, making the ternary complex more stable than the binary ones.[11][18]

Data Presentation

The choice of a rigid piperidine-based linker can yield highly potent degraders, comparable to or even exceeding the performance of more flexible linkers like PEG. The table below summarizes comparative data for PARP1-targeting PROTACs, illustrating the efficacy of a PROTAC containing a rigid nitrogen heterocyclic linker.

Table 1: Comparative Degradation Efficacy of PARP1 PROTACs

Degrader Name Linker Type Target Protein E3 Ligase Ligand DC50 (nM) Dmax (%) Cell Line Source
HY-168722 Piperidine-based PARP1 Pomalidomide 58.14 ~95 22RV1 [19]
D6 Nitrogen Heterocyclic PARP1 Pomalidomide 25.23 ~95 MDA-MB-231 [19]
iRucaparib-AP5 PEG-based PARP1 Pomalidomide 36 ~90 Not Reported [19]

| iRucaparib-AP6 | PEG-based | PARP1 | Pomalidomide | 82 | ~92 | Not Reported |[19] |

Data summarized from available literature.[19] DC50 represents the concentration for 50% degradation; Dmax represents the maximum degradation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: PROTAC mechanism of action with a piperidine-based linker.

Caption: Troubleshooting workflow for low PROTAC activity.

G

Caption: Logical diagram of steric hindrance vs. productive complex formation.

Experimental Protocols

Protocol 1: Western Blot Analysis to Quantify Protein Degradation

This protocol is used to determine if the PROTAC treatment leads to a reduction in the total amount of the target protein in cells.

Materials:

  • Cultured cells expressing the protein of interest (POI)

  • PROTAC compound dissolved in a suitable vehicle (e.g., DMSO)

  • Complete cell culture media

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response of the piperidine-based PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After incubation, wash the cells with cold PBS. Lyse the cells by adding cold RIPA buffer, then incubate on ice for 20 minutes. Scrape the cells and centrifuge the lysate at ~14,000 rpm for 15 minutes at 4°C.[9]

  • Protein Quantification: Collect the supernatant and determine the protein concentration of each sample using a BCA assay.[9]

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[9]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the POI overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Wash the membrane thoroughly, apply the ECL substrate, and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity. Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading. Normalize the POI band intensity to the loading control to determine the percentage of degradation relative to the vehicle control.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Cellular Ternary Complex Formation

This protocol verifies that the PROTAC is capable of physically linking the POI and the E3 ligase inside the cell.[1]

Materials:

  • Treated cell lysates (from Protocol 1, Step 1)

  • Non-denaturing IP lysis buffer

  • Primary antibody for immunoprecipitation (e.g., anti-E3 ligase or anti-POI)

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

Procedure:

  • Cell Lysis: Lyse PROTAC-treated cells using a non-denaturing IP buffer to preserve protein-protein interactions. Pre-clear the lysate by incubating with beads/resin to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either the POI or the E3 ligase overnight at 4°C with gentle rotation.[1]

  • Complex Capture: Add Protein A/G beads/resin to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.[1]

  • Washing: Pellet the beads/resin and wash them multiple times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described in Protocol 1. Probe the membrane with an antibody against the other protein in the complex. For example, if you pulled down the E3 ligase, blot for the POI. A band for the POI confirms that it was in a complex with the E3 ligase.

References

Technical Support Center: Optimization of Linker Length with Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length in bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), using "Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What is the role of "this compound" in a PROTAC?

"this compound" serves as a rigid linker component in the synthesis of PROTACs.[1] Its piperidine ring introduces conformational rigidity, which can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] This rigidity can enhance the metabolic stability of the PROTAC and provide a more defined spatial orientation of the warhead (target protein binder) and the E3 ligase ligand.[2][3]

Q2: Why is linker length optimization crucial when using this piperidine-based linker?

The length of the linker is a critical parameter that dictates the efficacy of a PROTAC.[3] An optimal linker length is essential for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4]

  • If the linker is too short: It may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[3]

  • If the linker is too long: It might result in an unstable ternary complex that is not oriented correctly for efficient ubiquitination of the target protein. This can lead to reduced potency due to entropic penalties.

Therefore, a systematic variation of the linker length is necessary to identify the optimal distance between the target protein and the E3 ligase for maximal degradation.

Q3: What are the advantages of using a rigid piperidine-based linker compared to a flexible PEG linker?

Both rigid and flexible linkers can yield potent PROTACs, and the choice is often target-dependent. However, piperidine-based linkers offer distinct advantages:

  • Improved Metabolic Stability: The rigid structure can be less prone to metabolism compared to flexible alkyl or PEG chains.[2]

  • Defined Spatial Orientation: Rigidity can reduce the conformational entropy of the PROTAC, leading to a more defined three-dimensional structure that may favor ternary complex formation.[2]

  • Potential for Improved Cell Permeability: By balancing lipophilicity and polarity, rigid linkers can contribute to better cell permeability.[5]

Q4: How does the "hook effect" relate to linker optimization?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[5] This occurs because at high concentrations, the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) is favored over the productive ternary complex. While linker length directly influences the stability of the ternary complex, observing a hook effect is more related to the overall concentration of the PROTAC used in the experiment. However, a well-optimized linker that promotes a highly stable ternary complex may exhibit a less pronounced hook effect.

Troubleshooting Guide

Problem 1: Low or no degradation of the target protein.

Potential CauseTroubleshooting Steps & Solutions
Incorrect Linker Length The linker may be too short, causing steric clashes, or too long, leading to an unstable ternary complex.[5] Solution: Synthesize a library of PROTACs with varying linker lengths by incorporating additional spacer units (e.g., ethylene glycol or alkyl chains) alongside the piperidine-phenoxy moiety.[5]
Suboptimal Linker Composition The overall flexibility and chemical properties of the linker may not be optimal for the specific target and E3 ligase pair. Solution: While maintaining the rigid piperidine-phenoxy core, experiment with different types of spacers to modulate the overall flexibility and polarity of the linker.[5]
Poor Cell Permeability The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.[5] Solution: Modify the linker to achieve a better balance of hydrophilicity and lipophilicity. Confirm target engagement within the cell using a Cellular Thermal Shift Assay (CETSA).[5]
Incorrect Attachment Points The position where the linker is connected to the target protein binder or the E3 ligase ligand is critical for maintaining their binding affinities and for the correct orientation within the ternary complex.[4] Solution: If synthetically feasible, design and synthesize isomers with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can aid in identifying suitable attachment points.[5]

Problem 2: High DC50 value (low potency).

Potential CauseTroubleshooting Steps & Solutions
Inefficient Ternary Complex Formation The current linker length and conformation do not optimally support the protein-protein interactions within the ternary complex. Solution: Systematically vary the linker length as described above. Even small changes in length can significantly impact potency.
Low Binding Affinity of Ligands The warhead or the E3 ligase ligand may have insufficient binding affinity for their respective proteins. Solution: While PROTACs can be effective with moderate affinity binders, ensure that the individual ligands have adequate affinity. If necessary, consider using higher affinity binders for the target protein or E3 ligase.

Quantitative Data

The following table summarizes the performance of representative PARP1-targeting PROTACs, comparing a piperidine-based linker to flexible PEG-based linkers. While the piperidine linker in this example is not identical to "this compound", the data illustrates the high potency that can be achieved with rigid heterocyclic linkers.

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
HY-168722 (Piperidine-based)PARP1Thalidomide58.14Not ReportedSW-620
D6 (Nitrogen Heterocyclic)PARP1CRBN25.23Not ReportedMDA-MB-231
iRucaparib-AP5 (PEG-based)PARP1Pomalidomide36>90HeLa
iRucaparib-AP6 (PEG-based)PARP1Pomalidomide82>90HeLa

Data from a comparative study on PARP1 degraders, highlighting the efficacy of both rigid and flexible linkers.[6]

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC with a Piperidine-Phenoxy Linker

This protocol outlines a general synthetic route for incorporating "this compound" into a PROTAC.

Step 1: Functionalization of the Piperidine-Phenoxy Linker

The initial amine of "this compound" can be reacted with a bifunctional spacer (e.g., a short PEG or alkyl chain with terminal functional groups) to introduce a reactive handle for conjugation to the first ligand.

Step 2: Coupling to the E3 Ligase Ligand

  • Activation: Dissolve the E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir at room temperature for 15-30 minutes.

  • Coupling: Add the functionalized piperidine-phenoxy linker (1.1 eq) to the activated E3 ligase ligand solution. Stir at room temperature for 4-16 hours, monitoring the reaction by LC-MS.

  • Purification: Purify the resulting conjugate by flash column chromatography or preparative HPLC.

Step 3: Deprotection of the Boc Group

  • Dissolve the E3 ligase-linker conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

Step 4: Coupling to the Target Protein Ligand (Warhead)

  • Activation: In a separate flask, activate the carboxylic acid of the warhead (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.

  • Final Coupling: Add the deprotected E3 ligase-linker intermediate to the activated warhead solution. Stir at room temperature for 4-16 hours.

  • Final Purification: Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTACs for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[6]

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degraded POI Proteasome->Degradation Results in Linker_Optimization_Workflow start Start: Define Target & E3 Ligase synthesis Synthesize PROTAC Library (Varying Linker Lengths) start->synthesis screening In Vitro Screening (e.g., Western Blot) synthesis->screening data_analysis Data Analysis (Determine DC50 & Dmax) screening->data_analysis decision Optimal Linker Identified? data_analysis->decision decision->synthesis No, Redesign Linker lead_optimization Lead Optimization (ADME, PK/PD) decision->lead_optimization Yes end End lead_optimization->end

References

Technical Support Center: Strategies to Enhance PROTAC Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) by optimizing the linker.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor cell permeability of PROTACs?

A1: The primary reasons for poor cell permeability in PROTACs are their large size and high molecular weight, which often place them beyond Lipinski's "Rule of Five" for orally available drugs.[1][2] Most PROTACs have a molecular weight greater than 800 Da, exceeding the guideline of 500 Da.[1] Additionally, their structure, which includes two ligands and a linker, often results in a high polar surface area and multiple hydrogen bond donors and acceptors, further hindering their ability to cross the lipid bilayer of the cell membrane.[2]

Q2: How does the linker component critically influence the cell permeability of a PROTAC?

A2: The linker is a key determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[3][4] It's not just a spacer but an active contributor to the molecule's ability to cross the cell membrane. The length, flexibility, and chemical composition of the linker dictate the PROTAC's overall shape, polarity, and ability to form intramolecular hydrogen bonds.[] These characteristics can shield polar groups in a nonpolar environment, a "chameleon-like" effect that enhances membrane permeability.[6]

Q3: What are the key physicochemical properties of a PROTAC that should be optimized for better permeability?

A3: To enhance cell permeability, the following physicochemical properties of a PROTAC should be carefully considered and optimized:

  • Molecular Weight (MW): While PROTACs are inherently large, minimizing MW where possible without sacrificing activity is beneficial.[1]

  • Topological Polar Surface Area (TPSA): A lower TPSA is generally associated with better cell permeability. Linker modifications can significantly impact this parameter.[]

  • Lipophilicity (logP): An optimal logP range is crucial. While increased lipophilicity can improve membrane partitioning, excessive lipophilicity can lead to poor solubility and non-specific binding.[7]

  • Hydrogen Bond Donors (HBDs): Reducing the number of solvent-exposed HBDs is a key strategy to improve permeability.[8]

  • Conformational Flexibility: The ability of a PROTAC to adopt a folded, less polar conformation within the cell membrane is strongly correlated with higher permeability.[9][10]

Q4: What are some general strategies for modifying a linker to improve PROTAC cell permeability?

A4: Several linker modification strategies can be employed to enhance cell permeability:

  • Incorporate Alkyl Chains: Replacing hydrophilic polyethylene glycol (PEG) units with more lipophilic alkyl chains can reduce the polar surface area and improve permeability.[7][]

  • Introduce Rigidity: Incorporating rigid moieties like piperidine or piperazine rings can limit conformational flexibility in a way that favors a more permeable shape and can also improve metabolic stability.[1][12]

  • Optimize Linker Length: Shorter linkers are often associated with better permeability as they tend to reduce molecular weight and polar surface area.[13]

  • Promote Intramolecular Hydrogen Bonding: Designing linkers that can form intramolecular hydrogen bonds helps to shield polar groups, effectively lowering the dynamic polar surface area in nonpolar environments like the cell membrane.[]

  • "Clickable" PROTACs (CLIPTACs): This strategy involves synthesizing the PROTAC in situ from two smaller, more permeable precursors using bio-orthogonal "click" chemistry.[3][6]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges.

Issue 1: My PROTAC shows high binary binding affinity but no target degradation in cells.
  • Possible Cause: This is a classic indicator of poor cell permeability. The PROTAC is active but cannot reach its intracellular target. Another possibility is the formation of a non-productive ternary complex.[14]

  • Troubleshooting Steps & Suggested Solutions:

    • Confirm Permeability Issues: Perform a cell permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 assay to quantify the permeability of your PROTAC.

    • Systematic Linker Modification:

      • Vary Linker Type: Synthesize a small library of PROTACs with different linker types. For example, replace a PEG linker with an alkyl linker of similar length and vice versa.[7][]

      • Adjust Linker Length: Systematically shorten the linker. In many cases, shorter linkers lead to improved permeability.[13]

      • Introduce Rigidity: Replace a portion of a flexible linker with a cyclic moiety like piperazine or piperidine.[1][12] This can pre-organize the PROTAC into a more favorable conformation for cell entry.

    • Computational Modeling: Use molecular dynamics simulations to predict how different linkers affect the PROTAC's 3D conformation and solvent-accessible polar surface area.[9]

Issue 2: Modifications to the linker improved cell permeability, but now the PROTAC is inactive.
  • Possible Cause: The new linker, while improving permeability, may have altered the geometry of the ternary complex (Target-PROTAC-E3 Ligase) in a way that is no longer optimal for ubiquitination. The distance and orientation between the target protein and the E3 ligase are critical for productive degradation.[4][15]

  • Troubleshooting Steps & Suggested Solutions:

    • Assess Ternary Complex Formation: If possible, use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that the modified PROTAC can still form a stable ternary complex.

    • Explore Different Attachment Points: If the linker modification at one position is detrimental to activity, consider attaching the linker to a different position on the warhead or E3 ligase ligand, if chemically feasible.

    • Gradual Linker Modifications: Instead of making a drastic change (e.g., completely replacing a PEG linker with an alkyl linker), try more subtle modifications. For example, replace only one or two PEG units with methylene groups.

    • Structural Biology: If resources allow, obtaining a crystal structure of the ternary complex with the original active PROTAC can provide invaluable insights into the required geometry and guide more rational linker design.[15]

Section 3: Data Summary & Visualizations

Impact of Linker Composition on PROTAC Permeability

The following table summarizes data from various studies, illustrating how different linker compositions can affect the physicochemical properties and, ultimately, the cell permeability of PROTACs.

PROTAC SeriesLinker Type/ModificationMW (Da)TPSA (Ų)clogPPermeability (Papp, 10⁻⁶ cm/s)Reference
MZ Series 2-unit PEG linker (7)~900-1200--0.6[13]
3-unit PEG linker (8)~900-1200--0.03[13]
AT Series 1-unit PEG linker (15)~900-1200--Low[13]
Alkyl linker (17)~900-1200--0.002[13]
SMARCA2 4-unit PEG10031963.90.2[7]
C8 Alkyl9301675.84.3[7]
BTK 5-unit PEG10242013.10.1[7]
C9 Alkyl9331616.11.9[7]

Note: Data is compiled from multiple sources for illustrative purposes. For detailed experimental conditions, please refer to the cited literature.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

Linker Optimization Workflow for Cell Permeability

Linker_Optimization Start Initial PROTAC Design Assay Assess Permeability (e.g., PAMPA, Caco-2) Start->Assay CheckPerm Permeability Acceptable? Assay->CheckPerm Activity Assess Degradation Activity (DC50) CheckPerm->Activity Yes Modify Modify Linker: - Change Length - Change Composition (PEG/Alkyl) - Add Rigidity CheckPerm->Modify No CheckActivity Activity Retained? Activity->CheckActivity CheckActivity->Modify No Stop Optimized PROTAC CheckActivity->Stop Yes Modify->Assay Modify->CheckActivity StopBad Re-evaluate Ligands or Attachment Points

Caption: A workflow for optimizing PROTAC linkers.

Linker Properties Influencing Permeability

Linker_Properties Perm Cell Permeability Length Linker Length MW Molecular Weight Length->MW Conf Conformation (Folding) Length->Conf Comp Linker Composition (PEG vs. Alkyl) TPSA Polar Surface Area Comp->TPSA Comp->Conf Rigid Linker Rigidity Rigid->Conf MW->Perm TPSA->Perm Conf->Perm

Caption: Relationship between linker properties and permeability.

Section 4: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of PROTACs.

Objective: To determine the apparent permeability coefficient (Papp) of a PROTAC across an artificial lipid membrane as a predictor of passive intestinal absorption or blood-brain barrier penetration.[16][17]

Materials:

  • PAMPA plate (e.g., 96-well format with donor and acceptor compartments)

  • Artificial membrane solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Analytical equipment (e.g., LC-MS/MS or UV-Vis spectrophotometer)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate: Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solution to impregnate the filter for 5 minutes.

  • Prepare Donor Solutions: Dilute the PROTAC stock solution in PBS to a final concentration of 10-50 µM. Ensure the final DMSO concentration is ≤1%.

  • Start the Assay: Add 200 µL of the donor solution (PROTAC in PBS) to each well of the coated donor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the filters are in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[18]

  • Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))

Where:

  • Vd and Va are the volumes of the donor and acceptor wells, respectively.

  • A is the area of the filter membrane.

  • t is the incubation time in seconds.

  • [C]a is the concentration of the PROTAC in the acceptor well.

  • [C]eq is the equilibrium concentration, calculated as ([C]dVd + [C]aVa) / (Vd + Va).

Protocol 2: Caco-2 Permeability Assay

This protocol describes a cell-based assay for predicting intestinal drug absorption, which accounts for both passive diffusion and active transport mechanisms.[19][20][21]

Objective: To measure the rate of transport of a PROTAC across a confluent monolayer of Caco-2 cells, providing insights into both passive permeability and active efflux.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well or 96-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test PROTAC stock solution (10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity check)

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.[20]

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be above a predetermined threshold (e.g., ≥200 Ω·cm²).[22]

    • Alternatively, perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow indicates a tight monolayer.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (bottom) chamber.

    • Prepare the dosing solution by diluting the PROTAC stock in HBSS to the final concentration (e.g., 10 µM).

    • Add the dosing solution to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[20]

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Efflux Assessment (Basolateral to Apical - B to A):

    • To assess active efflux, perform the transport experiment in the reverse direction (B to A).

    • Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Follow the same incubation and sampling procedure as for the A to B transport.

  • Quantification: Analyze the concentration of the PROTAC in all samples by LC-MS/MS.

Data Analysis:

  • Papp Calculation: Calculate the Papp value for both A to B and B to A directions using the formula:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): Calculate the efflux ratio to determine if the PROTAC is a substrate of an efflux transporter:

    ER = Papp (B to A) / Papp (A to B)

    An ER > 2 is generally considered indicative of active efflux.[20]

References

Validation & Comparative

The Linker's Dilemma: A Comparative Guide to Piperidine- and PEG-Based Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the thoughtful design of its constituent parts: a warhead for the protein of interest (POI), an E3 ligase ligand, and the often-underestimated linker that tethers them. The choice of linker dictates crucial physicochemical properties, influences ternary complex formation, and ultimately determines the potency of the PROTAC. This guide provides a detailed comparison between rigid piperidine-based linkers, exemplified by derivatives of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate, and flexible polyethylene glycol (PEG) linkers.

At a Glance: Key Differences and Performance

The fundamental difference between these two linker classes lies in their structure and flexibility. Piperidine-based linkers introduce a rigid heterocyclic scaffold, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[1] This rigidity can also enhance metabolic stability.[1] In contrast, PEG linkers are flexible, hydrophilic chains that can improve solubility and permeability of the PROTAC molecule.[2]

The selection of a linker is not a one-size-fits-all solution and is highly dependent on the specific target protein and E3 ligase pair.[3] While flexible linkers have been historically prevalent, recent studies and clinical candidates have highlighted the benefits of incorporating rigid motifs like piperidine and piperazine to improve pharmacokinetic properties.[4][5]

Performance Comparison: Piperidine- vs. PEG-Based Linkers

The following table summarizes the performance of PROTACs targeting Poly(ADP-ribose) polymerase 1 (PARP1) with either a piperidine-based or a PEG-based linker, demonstrating that both strategies can yield potent degraders. The choice of linker must be carefully optimized to achieve maximal efficacy.

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
HY-168722 (Piperidine-based)PARP1Thalidomide58.14Not ReportedSW-620
D6 (Nitrogen Heterocyclic)PARP1CRBN25.23Not ReportedMDA-MB-231
iRucaparib-AP5 (PEG-based)PARP1Pomalidomide36>90HeLa
iRucaparib-AP6 (PEG-based)PARP1Pomalidomide82>90HeLa

This data is compiled from a comparative study and demonstrates that rigid heterocyclic linkers can be as effective, and in some cases more so, than flexible PEG linkers.[3]

Signaling Pathways and Experimental Workflows

To understand the impact of the linker on PROTAC efficacy, it is essential to visualize the underlying biological mechanism and the experimental steps taken to evaluate performance.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC PROTAC->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. Western Blotting or other quantification B->C D 4. Data Acquisition & Analysis C->D E 5. Determination of DC50 & Dmax D->E

References

The Strategic Choice in PROTAC Design: A Comparative Analysis of Piperidine and Piperazine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of success. Among the various linker strategies, the incorporation of rigid heterocyclic scaffolds like piperidine and piperazine has gained prominence. This guide provides an objective, data-driven comparison of these two linkers, offering insights into their respective impacts on PROTAC performance to aid in the rational design of next-generation protein degraders.

The linker in a PROTAC is not merely a spacer but an active modulator of the molecule's physicochemical properties, ternary complex formation, and ultimately, its degradation efficacy. Piperidine and piperazine are six-membered saturated heterocyclic rings that are incorporated into PROTAC linkers to introduce conformational rigidity. This rigidity can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. However, their distinct structural and chemical properties lead to different impacts on the resulting PROTAC's performance.

Core Structural and Functional Comparison

While both piperidine and piperazine introduce rigidity into the linker, their key difference lies in the number of nitrogen atoms within the ring. Piperidine contains a single basic amine, whereas piperazine possesses two. This seemingly small difference has significant implications for the physicochemical properties and synthetic versatility of the resulting PROTAC.

Piperidine Linkers: As a single basic amine, piperidine offers a rigid scaffold that can enhance the metabolic stability of the PROTAC. Its incorporation can lead to a more defined spatial orientation of the warhead and E3 ligase ligand. The higher basicity of piperidine can lead to stronger ionic interactions but may also result in higher clearance.

Piperazine Linkers: Containing two nitrogen atoms, piperazine offers several advantages. The presence of the second nitrogen can enhance solubility through protonation, a feature that can be finely tuned by the linker's chemical environment. The dual pKa of piperazine allows for finer tuning of basicity and solubility. This can be particularly beneficial for PROTACs, which are often large molecules with inherent solubility challenges. However, the two nitrogen atoms also present more sites for metabolism.

Quantitative Data on Physicochemical Properties

The choice between a piperidine and a piperazine linker significantly influences the physicochemical properties of the resulting PROTAC, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPiperidinePiperazineKey Takeaway
Structure Azacyclohexane1,4-DiazacyclohexanePiperazine has a second nitrogen atom at the 4-position.
pKa of Conjugate Acid ~11.1 - 11.22pKa1: ~5.35-5.5, pKa2: ~9.73-9.8Piperidine is a significantly stronger base than piperazine. The dual pKa of piperazine allows for finer tuning of basicity and solubility at physiological pH.
Calculated logP (cLogP) ~0.84 (for parent)~-1.1 (for parent)The piperidine scaffold is more lipophilic, which can enhance membrane permeability but may also increase metabolic susceptibility.
Aqueous Solubility MiscibleFreely SolubleThe inherent hydrophilicity of the piperazine core can improve the aqueous solubility of the PROTAC.
Reactivity Higher basicity and nucleophilicity, leading to rapid, single-site functionalization.Lower nucleophilicity, allowing for sequential, controlled functionalization of the two nitrogen atoms.Piperazine's differential reactivity makes it a versatile linker for modular synthesis.

Quantitative Data on PROTAC Performance

PROTAC CompoundTargetCell LineLinker CompositionDC50 (nM)Dmax (%)
PROTAC A BRD4HEK293TPiperazine-C450>90
PROTAC B BRD4HEK293TPiperazine-C625>95
PROTAC C BRD4HEK293TPiperazine-C810>95

This table presents illustrative data based on typical findings in the literature for piperazine-containing PROTACs to demonstrate the impact of linker modification. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and full linker structure.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs containing these linkers.

Protocol 1: Synthesis of a PROTAC with a Piperazine-Containing Linker

This protocol describes a general multi-step synthesis to generate a BRD4-targeting PROTAC with a piperazine-containing linker.

Materials:

  • Pomalidomide

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N

Rigid vs. Flexible Linkers for Targeted Protein Degradation: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary strategy in drug discovery. A critical component of these heterobifunctional molecules is the linker, which connects the ligand targeting the protein of interest (POI) to the E3 ligase ligand. The nature of this linker, specifically its flexibility or rigidity, profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective, data-driven comparison of rigid versus flexible linkers to inform rational drug design in targeted protein degradation (TPD).

The linker in a PROTAC is far more than a simple tether; it is a key determinant of the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This ternary complex is the cornerstone of PROTAC-mediated protein degradation, and its efficient formation is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[3][4] The length, composition, and rigidity of the linker collectively govern the spatial arrangement of the two protein partners, thereby dictating the success of the degradation process.[5][6]

At a Glance: Flexible vs. Rigid Linkers

FeatureFlexible Linkers (e.g., Alkyl, PEG Chains)Rigid Linkers (e.g., Piperazine, Alkynes, Aromatic Rings)
Conformational Freedom High, allows for multiple binding modes.[2][4]Low, pre-organizes the molecule into a specific conformation.[2][3]
Ternary Complex Formation Can increase the probability of forming a productive complex due to adaptability.[4] However, high flexibility can lead to an entropic penalty upon binding.[2]Can lead to more stable and potent ternary complexes by reducing the entropic penalty.[2][4] May require a more specific protein-protein interface.[7]
Degradation Efficiency (Potency) Often a good starting point for identifying active degraders.[4]Can lead to improved potency and selectivity.[3][4]
Pharmacokinetics (PK) Can be susceptible to metabolism and may have poor cell permeability.[2][3]Can improve metabolic stability and cell permeability.[3][7]
Synthetic Accessibility Generally easier and more straightforward to synthesize and modify.[2][3]Can be more synthetically challenging to prepare.[2][3]
Solubility PEG linkers can improve aqueous solubility.[8] Alkyl chains can increase hydrophobicity.[9]Can be lower, but can be modulated with polar functional groups.[7]

Quantitative Performance Comparison

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3][10] A lower DC50 indicates higher potency, while a higher Dmax signifies greater degradation efficacy. The following tables summarize experimental data comparing the performance of PROTACs with flexible and rigid linkers against various targets.

Table 1: Comparison of PROTACs Targeting Bromodomain-containing protein 4 (BRD4)

PROTACLinker TypeLinker CompositionE3 LigaseDC50 (nM)Dmax (%)
ARV-825FlexiblePEG/AlkylCereblon<1>90
dBET1FlexiblePEG/AlkylCereblon~10>90
PROTAC with rigid linkerRigidPiperazine/AlkyneVHLPotentHigh

Note: Direct head-to-head comparisons within the same study are not always available. This table presents a synthesized comparison from multiple sources to illustrate the impact of linker type.[4][11]

Table 2: Comparative Degradation of Androgen Receptor (AR) by PROTACs

PROTACLinker TypeLinker CompositionE3 LigaseDC50 (nM)Dmax (%)
ARV-110RigidPiperazine/PiperidineVHL<1>95
PROTAC with flexible linkerFlexibleAlkyl ChainVHLLess PotentLower

Note: This table showcases how a rigid linker in ARV-110 contributes to high potency and efficacy.[10][12]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluate the performance of different PROTACs, it is essential to visualize the underlying biological pathways and experimental procedures.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[8]

Experimental_Workflow Experimental Workflow for PROTAC Comparison PROTAC_Design PROTAC Design & Synthesis (Rigid vs. Flexible Linkers) Cell_Culture Cell Culture (Target-expressing cell line) PROTAC_Design->Cell_Culture Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, TR-FRET) PROTAC_Design->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay PROTAC_Design->Ubiquitination_Assay PROTAC_Treatment PROTAC Treatment (Dose-response and time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., Western Blot, ELISA) Cell_Lysis->Protein_Quantification Data_Analysis Data Analysis (DC50 and Dmax determination) Protein_Quantification->Data_Analysis Ternary_Complex_Assay->Data_Analysis Ubiquitination_Assay->Data_Analysis

Caption: A typical experimental workflow for comparing PROTACs.[4]

Experimental Protocols

Cellular Degradation Assay (Western Blot)

Objective: To determine the potency (DC50) and efficacy (Dmax) of a PROTAC in degrading a target protein within a cellular context.[7][13]

Methodology:

  • Cell Seeding: Seed cells expressing the protein of interest in appropriate multi-well plates and allow them to adhere overnight.[13]

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[13]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[13]

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).[7]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to equal concentrations.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]

    • Block the membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).

    • Detect the signal and quantify the band intensities.

  • Data Analysis:

    • Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay

Objective: To biochemically confirm that the PROTAC facilitates the ubiquitination of the target protein by the E3 ligase.[14]

Methodology:

  • Reaction Setup: Assemble the reaction mixture on ice, containing the following components in a reaction buffer:

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme

    • Recombinant E3 ligase complex

    • Recombinant target protein

    • Ubiquitin

    • ATP

    • PROTAC of interest (or vehicle control)

  • Incubation: Initiate the reaction by transferring the mixture to a 37°C incubator for a specific time (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection:

    • Boil the samples and separate the proteins by SDS-PAGE.

    • Perform a Western blot using an antibody specific to the target protein.[14]

  • Analysis: Look for the appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of the target protein in the presence of the complete reaction components and the PROTAC.[14]

Conclusion

The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's efficacy and developability.[3] Flexible linkers, such as PEG and alkyl chains, provide synthetic convenience and conformational adaptability, often serving as a good starting point in PROTAC development.[2][4] In contrast, rigid linkers can offer enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.[3][4] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types and lengths.[3] Advances in computational modeling and structural biology are expected to further guide the rational design of linkers, paving the way for the next generation of highly effective PROTAC-based therapeutics.[4]

References

Validating Ternary Complex Formation with Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally dependent on its ability to induce and stabilize a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. The linker connecting the two protein-binding moieties of the PROTAC is a critical determinant of the geometry and stability of this complex. This guide provides a comparative analysis of the validation of ternary complex formation, with a specific focus on PROTACs synthesized using the "Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate" linker, a structure that imparts a degree of rigidity compared to more common flexible linkers.

While direct comparative experimental data for PROTACs utilizing this specific piperidine-based linker is not extensively available in the public domain, this guide will leverage data from well-characterized PROTACs, such as MZ1, to illustrate the principles and experimental methodologies for validating ternary complex formation. We will explore how the inherent properties of a more rigid linker, like the one , may influence experimental outcomes in comparison to PROTACs with flexible polyethylene glycol (PEG) or alkyl linkers.

The PROTAC Mechanism of Action: A Signaling Pathway

At its core, a PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This process is initiated by the formation of a ternary complex, which then leads to the ubiquitination of the POI and its subsequent recognition and degradation by the proteasome.

PROTAC_Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

The Role of the Linker in Ternary Complex Formation

The "this compound" moiety introduces a piperidine ring into the linker structure. Compared to flexible alkyl or PEG chains, this imparts conformational rigidity.[1]

Potential Implications of a Rigid Linker:

  • Pre-organization: A rigid linker can pre-organize the PROTAC into a conformation that is favorable for binding to both the POI and the E3 ligase, potentially enhancing the stability of the ternary complex.[2]

  • Reduced Conformational Entropy: Upon binding, a rigid linker may have a lower entropic penalty compared to a flexible linker, which can translate to a more favorable binding affinity.

  • Stereochemical Constraints: The fixed geometry of a rigid linker can also introduce steric hindrance if the required orientation for ternary complex formation is not compatible with its structure, leading to reduced degradation efficiency.[2]

Biophysical Assays for Ternary Complex Validation

A suite of biophysical techniques can be employed to quantitatively assess the formation, stability, and kinetics of the ternary complex in vitro.[3]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics (association and dissociation rates) and affinity of binding events in real-time.[4]

Experimental Protocol: SPR Analysis of Ternary Complex Formation [4]

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto an SPR sensor chip.

  • Binary Interaction (PROTAC with E3 Ligase): Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the POI with a dilution series of the PROTAC. Inject these mixtures over the E3 ligase-coated surface.

  • Data Analysis: The sensorgrams will show an increased binding response in the presence of the POI if a ternary complex is formed. Kinetic parameters (kon, koff) and the ternary binding affinity (KD, ternary) are determined by fitting the data to an appropriate binding model. Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity.[5]

Comparative Insights:

A PROTAC with an optimal rigid linker may exhibit a slower dissociation rate (koff) for the ternary complex compared to a flexible linker, indicating a more stable complex. This increased stability often correlates with improved degradation efficacy.[4]

Table 1: Comparison of Kinetic Parameters for PROTACs with Different Linker Types (Illustrative Data)

PROTAC (Linker Type)Binary KD (PROTAC:E3) (nM)Ternary KD (POI:PROTAC:E3) (nM)Cooperativity (α)Ternary Complex Half-life (t1/2) (s)
MZ1 (Flexible - PEG) 291.322130
PROTAC with Rigid Linker (Hypothetical) 450.856>200

Data for MZ1 is based on published values.[4] Data for the rigid linker PROTAC is hypothetical to illustrate potential differences.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[6]

Experimental Protocol: ITC Analysis of Ternary Complex Formation [7]

  • Sample Preparation: Prepare solutions of the PROTAC, POI, and E3 ligase in a matched buffer.

  • Binary Titrations:

    • Titrate the PROTAC into the POI solution.

    • Titrate the PROTAC into the E3 ligase solution.

  • Ternary Titration: Titrate the PROTAC into a solution containing both the POI and the E3 ligase.

  • Data Analysis: The heat of reaction for each injection is measured. The data is fitted to a binding model to determine the thermodynamic parameters. Cooperativity can be assessed by comparing the binding affinities from binary and ternary experiments.

Comparative Insights:

A PROTAC with a pre-organized rigid linker might show a more favorable enthalpic contribution (more negative ΔH) to the binding energy of the ternary complex compared to a flexible linker, which may have a larger entropic penalty upon binding.

Table 2: Thermodynamic Parameters for Ternary Complex Formation (Illustrative Data)

PROTAC (Linker Type)KD (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
MZ1 (Flexible - PEG) 4-11.7-15.53.8
PROTAC with Rigid Linker (Hypothetical) 2-12.2-17.04.8

Data for MZ1 is based on published values for the BRD4BD2 interaction.[6] Data for the rigid linker PROTAC is hypothetical.

Cellular Assays for Ternary Complex Validation

While biophysical assays provide detailed mechanistic insights, cellular assays are crucial to confirm that ternary complex formation occurs in a physiological context.

NanoBRET™ and TR-FRET Assays

NanoBRET™ (Bioluminescence Resonance Energy Transfer) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are proximity-based assays that can detect the formation of the ternary complex in living cells.[8]

Experimental Protocol: NanoBRET™ Assay for Ternary Complex Formation [8]

  • Cell Line Engineering: Create a cell line that expresses the POI fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to a HaloTag® protein (the BRET acceptor).

  • Cell Plating and Labeling: Plate the engineered cells and label them with a fluorescent HaloTag® ligand.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

  • Signal Detection: Measure the luminescence signal from the NanoLuc® donor and the fluorescent signal from the HaloTag® acceptor.

  • Data Analysis: The BRET ratio is calculated from the acceptor and donor signals. A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration until the "hook effect" occurs at high concentrations, where binary complexes dominate. The EC50 value represents the concentration of PROTAC required to induce half-maximal ternary complex formation.

Comparative Insights:

A PROTAC with a rigid linker that promotes a more stable ternary complex may lead to a higher maximal BRET signal and a more potent EC50 value compared to a PROTAC with a less optimal, flexible linker.

Co-immunoprecipitation (Co-IP)

Co-IP is a classic technique used to demonstrate protein-protein interactions within cells.

Experimental Protocol: Co-IP for Ternary Complex Validation

  • Cell Treatment: Treat cells with the PROTAC or a vehicle control.

  • Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Immunoprecipitation: Use an antibody against the POI to pull it down from the cell lysate.

  • Western Blotting: Analyze the immunoprecipitated proteins by Western blotting using an antibody against the E3 ligase.

  • Data Analysis: An increased amount of the E3 ligase in the immunoprecipitate from PROTAC-treated cells compared to the control indicates the formation of the ternary complex.

Experimental Workflow and Logical Relationships

The validation of a novel PROTAC involves a multi-step process, from initial design to cellular characterization.

Experimental_Workflow cluster_workflow PROTAC Validation Workflow Design PROTAC Design (e.g., with Piperidine Linker) Synthesis Chemical Synthesis Design->Synthesis Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Cellular_Ternary Cellular Ternary Complex Assay (NanoBRET™, Co-IP) Biophysical->Cellular_Ternary Degradation Degradation Assay (Western Blot, DC50) Cellular_Ternary->Degradation Optimization Lead Optimization Degradation->Optimization Optimization->Design Iterative Improvement

A typical workflow for the evaluation of a novel PROTAC.

The relationship between linker properties and PROTAC performance can be visualized as a logical flow.

Logical_Relationship Linker Linker Properties (Rigidity, Length, Geometry) Ternary_Stability Ternary Complex Stability & Cooperativity Linker->Ternary_Stability Ubiquitination Efficient Ubiquitination Ternary_Stability->Ubiquitination Degradation Potent Protein Degradation (Low DC50) Ubiquitination->Degradation

Logical relationship between linker properties and PROTAC efficacy.

Conclusion

Validating the formation of the ternary complex is a cornerstone of PROTAC development. For PROTACs incorporating a "this compound" linker, the inherent rigidity of this moiety is expected to significantly influence the biophysical and cellular characteristics of the ternary complex. A combination of in vitro techniques like SPR and ITC, along with cellular assays such as NanoBRET™ and Co-IP, provides a comprehensive toolkit for characterizing these interactions. By comparing the data obtained for these PROTACs with benchmarks using flexible linkers, researchers can gain valuable insights into the structure-activity relationships that govern PROTAC efficacy, ultimately guiding the rational design of more potent and selective protein degraders.

References

The Linker's Pivotal Role: A Comparative Guide to PROTAC Performance In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. While the warhead and E3 ligase ligand dictate target engagement and recruitment of the cellular degradation machinery, the linker connecting these two moieties is far from a passive spacer. Its composition, length, and rigidity profoundly influence a PROTAC's efficacy, from ternary complex formation at the molecular level to pharmacokinetic profiles in vivo. This guide provides an objective comparison of PROTACs with different linker compositions, supported by experimental data, to inform the rational design of next-generation protein degraders.

The mechanism of action for a PROTAC involves inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker's role in orchestrating the geometry and stability of the resulting ternary complex (POI-PROTAC-E3 ligase) is paramount to the efficiency of this process.[3][4] This guide will delve into the in vitro and in vivo performance of PROTACs featuring common linker archetypes: flexible polyethylene glycol (PEG) and alkyl chains, and more rigid structures.

Data Presentation: A Comparative Overview of PROTAC Performance

The following tables summarize quantitative data from various studies, offering a comparative look at how different linker architectures can impact the in vitro degradation potency and in vivo pharmacokinetic properties of PROTACs.

In Vitro Degradation Potency

The efficacy of a PROTAC is often initially assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3]

PROTACTarget ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
BETd-1 BRD4VHLAlkyl4~50>90HeLa[5]
Compound 25 BRD4VHLPEG1 unit~17>90HeLa[5]
ARV-825 BRD4CRBNPEG-<1>95LNCaP[3]
TBK1 Degrader TBK1VHLAlkyl/Ether7No degradation--[6]
TBK1 Degrader TBK1VHLAlkyl/Ether12Submicromolar--[6]
TBK1 Degrader TBK1VHLAlkyl/Ether21396-[6]
TBK1 Degrader TBK1VHLAlkyl/Ether2929276-[6]

Note: Data is compiled from multiple sources for illustrative purposes and direct comparison should be made with caution due to variations in experimental conditions.

In Vivo Pharmacokinetic Parameters

A PROTAC's in vivo performance is critically dependent on its pharmacokinetic (PK) properties, which are heavily influenced by the linker.[7][8]

PROTACLinker TypeSpeciesRoute of AdministrationOral Bioavailability (%)Half-life (t½) (h)Clearance (mL/h/kg)Reference
ARV-110 Rigid (piperidine-piperazine)RatOral20-304.925[7]
ARV-471 Rigid (piperidine-piperazine)RatOral3810.110.8[7]
PROTAC 1 -MouseIV-1.1123[9]
ACBI1 -MouseIV-1.545[9]

Note: This table presents a selection of publicly available pharmacokinetic data for PROTACs with different linker characteristics.

Mandatory Visualization

To elucidate the complex interplay of factors governing PROTAC efficacy, the following diagrams, created using the DOT language, visualize key signaling pathways, experimental workflows, and logical relationships.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Bridges E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Ub tags added Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Fragments Degraded Protein Fragments Degradation->Fragments

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Binary Binding Assays (SPR, ITC) Ternary_Complex_Assay Ternary Complex Formation (NanoBRET, FRET, SPR) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Western Blot / In-Cell Western (DC50, Dmax) Ternary_Complex_Assay->Degradation_Assay Cell_Viability Cell Viability Assays (e.g., CCK-8) Degradation_Assay->Cell_Viability PK_Study Pharmacokinetic (PK) Studies (Animal Models) Degradation_Assay->PK_Study PD_Assay Pharmacodynamic (PD) Assays (Target degradation in tissue) PK_Study->PD_Assay Efficacy_Study Efficacy Studies (Xenograft Models) PD_Assay->Efficacy_Study

Caption: A typical experimental workflow for PROTAC evaluation.

Linker_Performance cluster_properties Physicochemical Properties cluster_performance PROTAC Performance Linker_Composition Linker Composition (PEG, Alkyl, Rigid) Solubility Solubility Linker_Composition->Solubility Permeability Permeability Linker_Composition->Permeability Metabolic_Stability Metabolic Stability Linker_Composition->Metabolic_Stability Ternary_Complex Ternary Complex Formation & Stability Solubility->Ternary_Complex In_Vitro_Efficacy In Vitro Efficacy (DC50, Dmax) Permeability->In_Vitro_Efficacy In_Vivo_Efficacy In Vivo Efficacy & PK Metabolic_Stability->In_Vivo_Efficacy Ternary_Complex->In_Vitro_Efficacy In_Vitro_Efficacy->In_Vivo_Efficacy

References

Assessing the Impact of "Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate" on PROTAC Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. The selectivity of a PROTAC—its ability to degrade the intended target protein while sparing others—is a critical determinant of its therapeutic potential and safety profile. The linker component, which connects the target-binding warhead to the E3 ligase-recruiting ligand, plays a pivotal role in dictating this selectivity. This guide provides a comprehensive assessment of the impact of "Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate," a rigid linker building block, on PROTAC selectivity, comparing its performance with other common linker classes.

The Role of Linker Rigidity in PROTAC Selectivity

The linker is not merely a passive tether but an active contributor to the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][2] Linkers can be broadly categorized as flexible (e.g., polyethylene glycol (PEG) and alkyl chains) or rigid (e.g., those incorporating cyclic structures like piperidine).[3][4]

"this compound" is a precursor to a rigid linker scaffold. The incorporation of the piperidine ring introduces conformational constraints, which can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation with the specific target protein and E3 ligase.[2][5] This pre-organization can lead to several advantages over flexible linkers:

  • Enhanced Potency and Selectivity: A rigid linker can orient the warhead and the E3 ligase ligand in a precise manner, favoring productive ternary complex formation with the intended target and disfavoring off-target interactions.[2][6]

  • Improved Pharmacokinetics: The constrained conformation can lead to increased metabolic stability and improved pharmacokinetic properties.[2]

However, the lack of flexibility can also be a disadvantage if the pre-organized conformation is not ideal for a specific target-ligase pair, potentially hindering the formation of a productive ternary complex.[2]

Data Presentation: A Comparative Analysis of Linker Performance

Table 1: Comparison of Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) for PROTACs with Rigid vs. Flexible Linkers

Target ProteinE3 LigaseLinker TypeLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Reference
HDAC3VHLRigidBenzamide-based0.4477[7]
HDAC1VHLRigidBenzamide-based0.91>50[7]
BRD4CRBNRigidPiperazine-containing<100>90[8]
TBK1VHLFlexiblePEG/Alkyl (21 atoms)396[9]
c-MetVHLFlexiblePEG-basedDose-dependent decreaseNot specified[10]

Note: Direct comparison across different studies should be done with caution due to variations in experimental conditions, cell lines, and target proteins.

Key Observations:

  • PROTACs incorporating rigid linkers, such as the benzamide-based and piperazine-containing examples, can achieve potent, sub-micromolar degradation of their targets.[7][8]

  • Flexible linkers, when optimized for length and composition, can also lead to highly potent degraders, as demonstrated by the TBK1-targeting PROTAC.[9]

  • The data underscores that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of various linker types.[8]

Experimental Protocols for Assessing PROTAC Selectivity

A rigorous evaluation of PROTAC selectivity involves a multi-pronged approach, combining proteomics, biophysical, and cell-based assays.

Quantitative Proteomics for Global Selectivity Profiling

Mass spectrometry-based quantitative proteomics is the gold standard for assessing the global selectivity of a PROTAC. This unbiased approach allows for the identification and quantification of thousands of proteins in cells treated with the PROTAC, providing a comprehensive view of on-target and off-target degradation.

Methodology: Tandem Mass Tag (TMT) Labeling

  • Cell Culture and Treatment: Plate cells and treat with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.

  • TMT Labeling: Label the peptide samples from different conditions with isobaric TMT reagents.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of proteins across the different conditions. Proteins that are significantly downregulated in the PROTAC-treated samples compared to the control are identified as potential targets.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct target engagement of a PROTAC in a cellular environment. It is based on the principle that a protein's thermal stability changes upon ligand binding.

Methodology:

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.

NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the ternary complex.

Methodology:

  • Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to a HaloTag® protein (which is labeled with a fluorescent acceptor).

  • Cell Treatment: Treat the cells with the PROTAC.

  • BRET Measurement: If the PROTAC brings the target protein and E3 ligase into close proximity, BRET occurs, resulting in a measurable light signal.

  • Data Analysis: The BRET signal is proportional to the extent of ternary complex formation.

Isothermal Titration Calorimetry (ITC) for Biophysical Characterization

ITC is a label-free, in-solution technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.

Methodology:

  • Sample Preparation: Prepare purified solutions of the PROTAC, the target protein, and the E3 ligase.

  • Titration: Titrate the PROTAC into a solution containing the target protein to measure the binary interaction. To assess ternary complex formation, one can titrate the PROTAC into a solution containing both the target protein and the E3 ligase.

  • Data Analysis: The heat changes are measured to determine binding affinity (K_D), enthalpy (ΔH), and stoichiometry of the interactions.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Selectivity Assessment Workflow Start PROTAC Candidate (e.g., with Piperidine Linker) Degradation_Assay Protein Degradation Assay (Western Blot) Determine DC₅₀ & Dₘₐₓ Start->Degradation_Assay Target_Engagement Target Engagement Assay (CETSA) Degradation_Assay->Target_Engagement Ternary_Complex_Assay Ternary Complex Formation Assay (NanoBRET™ / ITC) Target_Engagement->Ternary_Complex_Assay Proteomics Global Proteomics (TMT-MS) Assess On- and Off-Target Effects Ternary_Complex_Assay->Proteomics Data_Analysis Data Analysis & Selectivity Assessment Proteomics->Data_Analysis End Selective PROTAC Identified Data_Analysis->End

Caption: A typical experimental workflow for assessing PROTAC selectivity.

References

Benchmarking "Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate" Against Other Commercial PROTAC Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker connecting the target protein-binding ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of "Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate," a commercially available piperidine-based linker, against other common commercial PROTAC linkers, supported by experimental data and detailed methodologies.

The Role of the Linker in PROTAC Efficacy

The linker is not merely a passive spacer but an active component that dictates the overall performance of a PROTAC. Its length, rigidity, and chemical composition are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.

Linkers can be broadly categorized into two main types:

  • Flexible Linkers: Primarily composed of polyethylene glycol (PEG) or alkyl chains, these linkers offer conformational flexibility, which can be advantageous in the initial stages of PROTAC design to identify a productive binding orientation. PEG linkers, in particular, can enhance the solubility of the PROTAC molecule.[1][2]

  • Rigid Linkers: These linkers incorporate cyclic structures, such as piperidine or piperazine rings, to reduce conformational flexibility. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and improved metabolic stability.[1][2]

"this compound" falls into the category of rigid linkers, offering a constrained scaffold for PROTAC assembly.

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.

Table 1: Performance Comparison of PROTACs with Different Linker Types Targeting PARP1

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
HY-168722 (Piperidine-based) PARP1Thalidomide58.14Not ReportedSW-620
D6 (Nitrogen Heterocyclic) PARP1CRBN25.23Not ReportedMDA-MB-231
iRucaparib-AP5 (PEG-based) PARP1Thalidomide36>9022Rv1
iRucaparib-AP6 (PEG-based) PARP1Thalidomide82>9022Rv1

Data for HY-168722 and D6 are from studies on PARP1 degraders with rigid, nitrogen-containing heterocyclic linkers, serving as a proxy for the performance of "this compound". Data for iRucaparib-AP5 and iRucaparib-AP6 are from a study comparing PEG-based linkers.[3][4]

From this data, it is evident that rigid piperidine-based linkers can yield highly potent PROTACs with DC50 values in the nanomolar range, comparable to or even more potent than some flexible PEG-based linkers.[3] The choice between a rigid and a flexible linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing is crucial for optimal PROTAC design.

Table 2: Overview of Common Commercial PROTAC Linkers

Linker Name/TypeStructureKey Features
This compound Contains a rigid piperidine ring.Imparts conformational rigidity; can enhance metabolic stability.
PEG Linkers (e.g., PEG3, PEG4, etc.) -(CH2CH2O)n-Increases hydrophilicity and solubility; provides flexibility.[5][6]
Alkyl Linkers (e.g., Propyl, Butyl, etc.) -(CH2)n-Provides flexibility; synthetically straightforward.[2]
Piperazine-based Linkers Contains a piperazine ring.Introduces rigidity; can improve solubility through protonation.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This is the most common method for quantifying the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., SW-620, MDA-MB-231) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Prepare serial dilutions of the PROTACs in complete cell culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Treat the cells with the varying concentrations of PROTACs for a specified time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. Western Blotting:

  • Normalize the protein concentration of all samples.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., PARP1) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal for each sample.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., PARP1) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Synthesis cell_culture 1. Cell Culture & Treatment (Varying PROTAC Concentrations) start->cell_culture lysis 2. Cell Lysis & Protein Quantification cell_culture->lysis western_blot 3. Western Blotting (Target Protein & Loading Control) lysis->western_blot data_analysis 4. Densitometry & Data Analysis western_blot->data_analysis dc50_dmax Determine DC50 & Dmax data_analysis->dc50_dmax end End: Performance Evaluation dc50_dmax->end

Caption: Experimental workflow for DC50 and Dmax determination.

Conclusion

The choice of linker is a critical decision in the design of effective PROTACs. While flexible linkers like PEGs offer advantages in terms of solubility and synthetic accessibility, rigid linkers incorporating moieties such as piperidine can lead to highly potent degraders by pre-organizing the molecule into a bioactive conformation. The available data on structurally similar linkers suggests that "this compound" is a promising building block for the development of potent PROTACs. However, the optimal linker is highly dependent on the specific target and E3 ligase pair. Therefore, a systematic evaluation of a diverse range of linkers, including both rigid and flexible options, is essential for the successful development of novel protein-degrading therapeutics. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers.

References

Case studies comparing the pharmacokinetic properties of different PROTAC linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate dance of pharmacokinetics is a critical determinant of a PROTAC's success. The linker, once considered a mere tether, is now understood to be a pivotal modulator of a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an objective comparison of the pharmacokinetic properties of different PROTAC linkers, supported by experimental data, to empower rational design and optimization in the quest for potent and effective protein degraders.

The journey of a PROTAC from administration to its intracellular target is fraught with challenges. Its large size and complex structure often result in poor solubility, low permeability, and susceptibility to metabolic degradation, all ofwhich can curtail its therapeutic potential. The linker, connecting the target-binding warhead and the E3 ligase-recruiting moiety, plays a crucial role in navigating these hurdles. The choice between a flexible polyethylene glycol (PEG) chain, a hydrophobic alkyl linker, or a more rigid cyclic structure can profoundly influence a PROTAC's in vivo fate.

Quantitative Comparison of PROTAC Pharmacokinetic Properties

The following table summarizes key in vivo pharmacokinetic parameters for several well-characterized PROTACs, categorized by their linker type. This data, compiled from preclinical studies in rodents, offers a comparative perspective on how different linker strategies can impact in vivo performance. It is important to note that direct head-to-head comparisons in a single study are limited, and these values are drawn from various publications.

PROTAC NameLinker TypeTarget ProteinE3 LigaseSpeciesRouteOral Bioavailability (%)Clearance (mL/h/kg)Half-life (t½) (h)Cmax (ng/mL)Tmax (h)
ARV-110 Rigid (piperidine-piperazine)Androgen Receptor (AR)Cereblon (CRBN)RatPO23.83[1]413.6[1]4.9 (IV)203.54.0
MousePO37.89[1]344.2[1]4.2 (IV)340.82.0
ARV-471 Rigid (piperidine-piperazine)Estrogen Receptor (ER)Cereblon (CRBN)RatPOModerate[2]LowLong--
BTK Degrader (Compound 9) Flexible (PEG-based)Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)MouseIV-----
GP262 Flexible (C8 alkyl)PI3K/mTORCereblon (CRBN)MouseIP--Longer (IP vs IV)[2]--
Generic PROTAC Flexible (PEG)--MouseIP-Fast0.481[3]94.1-

The Influence of Linker Composition on Pharmacokinetics

The choice of linker imparts distinct physicochemical properties to the PROTAC molecule, which in turn dictates its pharmacokinetic behavior.

  • Flexible Linkers (PEG and Alkyl):

    • Polyethylene Glycol (PEG) Linkers: Often employed to enhance solubility, PEG linkers can improve a PROTAC's formulation and administration.[2] However, longer PEG chains may be more susceptible to oxidative metabolism, potentially leading to reduced in vivo stability.[2]

    • Alkyl Linkers: These straight-chain hydrocarbon linkers can offer a good balance of flexibility and lipophilicity. While generally more metabolically stable than PEG linkers, they can be prone to oxidative metabolism.[2] Shorter alkyl linkers may exhibit better metabolic stability due to increased steric hindrance.[5]

  • Rigid Linkers (e.g., Piperidine/Piperazine):

    • PROTACs incorporating rigid linkers, such as those containing piperidine and piperazine rings, have demonstrated favorable in vivo properties, including improved metabolic stability and oral bioavailability.[2][6] The rigidity of these linkers can shield the molecule from metabolic enzymes, leading to lower clearance and a longer half-life.[2] The well-characterized PROTAC, ARV-110, which utilizes a rigid piperidine-piperazine linker, exemplifies this with its moderate oral bioavailability in rodents.[1][2][7]

Visualizing the PROTAC Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC pharmacokinetics.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Pharmacokinetic Study cluster_preclinical Preclinical Study cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Mice, Rats) Formulation PROTAC Formulation Animal_Model->Formulation Dosing Dosing (IV and PO) Formulation->Dosing Sampling Blood Sample Collection (Serial Time Points) Dosing->Sampling Plasma_Processing Plasma Processing Sampling->Plasma_Processing LC_MS_MS LC-MS/MS Analysis (Quantification of PROTAC) Plasma_Processing->LC_MS_MS PK_Modeling Pharmacokinetic Modeling LC_MS_MS->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t½, F%) PK_Modeling->Parameter_Calculation

Caption: Workflow for a PROTAC pharmacokinetic study.

Detailed Experimental Protocols

A robust evaluation of PROTAC pharmacokinetics relies on well-defined experimental protocols. Below are methodologies for key experiments cited in this guide.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of a PROTAC in a rodent model.

1. Animal Models and Housing:

  • Species: Male or female mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley), typically 8-10 weeks old.

  • Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and have ad libitum access to standard chow and water.

  • Acclimation: Animals should be acclimated for at least one week before the experiment.

2. Compound Formulation and Administration:

  • Formulation: The PROTAC is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween-80, and saline) to ensure solubility and stability.

  • Intravenous (IV) Administration: The PROTAC solution is administered as a bolus injection into the tail vein to determine clearance and volume of distribution.

  • Oral (PO) Administration: The PROTAC formulation is administered via oral gavage to assess oral bioavailability.

3. Blood Sampling:

  • Blood samples (approximately 30-50 µL) are collected at serial time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Blood is collected via methods such as submandibular or saphenous vein puncture for intermediate time points, and cardiac puncture for the terminal time point.

  • Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

4. Plasma Processing and Storage:

  • Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Key pharmacokinetic parameters are calculated, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

LC-MS/MS Method for PROTAC Quantification in Plasma

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of PROTACs in plasma samples.

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To a 20 µL aliquot of plasma, add 60 µL of cold acetonitrile containing an internal standard (a structurally similar molecule).[2]

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes at 4°C).

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typically employed.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is used.

    • Injection Volume: 5-10 µL of the prepared sample is injected.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the PROTAC and the internal standard. This provides high selectivity and sensitivity.

3. Calibration and Quantification:

  • A calibration curve is generated by spiking known concentrations of the PROTAC into blank plasma and processing the samples alongside the study samples.

  • The peak area ratio of the PROTAC to the internal standard is plotted against the nominal concentration to create a linear regression curve.

  • The concentrations of the PROTAC in the unknown samples are then determined from this calibration curve.

  • The lower limit of quantification (LLOQ) is determined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. For sensitive assays, LLOQs in the low pg/mL to ng/mL range can be achieved.[7]

References

Evaluating the Metabolic Stability of PROTACs with a Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the metabolic stability of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy and in vivo performance. This guide provides a comparative overview of factors influencing PROTAC metabolic stability, with a focus on the structural class to which "Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate" belongs. While direct comparative data for this specific linker is not publicly available, this guide synthesizes current knowledge on linker design and presents established experimental protocols to assess metabolic stability.

PROTACs, due to their larger size and complex structures, often face challenges with metabolic instability, which can lead to premature degradation and reduced therapeutic effect.[] The linker region, which connects the target protein binder to the E3 ligase ligand, is frequently identified as a primary site of metabolic vulnerability.[] Strategic modifications to the linker are therefore a key aspect of PROTAC optimization.

The Role of Linker Rigidity in Metabolic Stability

A growing body of evidence suggests that incorporating rigid structural elements into the PROTAC linker can significantly enhance metabolic stability.[3] Cyclic moieties, such as piperidine and piperazine, are increasingly utilized to introduce conformational constraint.[4][] This rigidity can shield the PROTAC from the action of metabolic enzymes, thereby prolonging its half-life.[6]

The linker "this compound" incorporates a piperidine ring, a feature associated with improved metabolic stability.[4][] While direct head-to-head comparisons are lacking, the principles of linker design suggest that PROTACs containing such rigid linkers may offer advantages over those with more flexible linkers, like polyethylene glycol (PEG) or simple alkyl chains, which can be more susceptible to enzymatic degradation.[6][7]

Comparative Overview of PROTAC Linker Classes

The following table summarizes the general metabolic stability characteristics of common PROTAC linker types. It is important to note that the overall stability of a PROTAC is influenced by the interplay of the warhead, linker, and E3 ligase ligand, not just the linker in isolation.[][8]

Linker TypeRepresentative StructuresGeneral Metabolic Stability CharacteristicsPotential Metabolic Liabilities
Flexible Linkers Alkyl chains, Polyethylene Glycol (PEG)Generally more susceptible to metabolism. Can adopt multiple conformations, some of which may be more prone to enzymatic attack.[6]Cytochrome P450 (CYP)-mediated oxidation of alkyl chains; cleavage of ether bonds in PEG linkers.[7]
Rigid Linkers Piperidine, Piperazine, CycloalkanesGenerally more metabolically stable. The rigid structure can sterically hinder access by metabolic enzymes.[][6]While generally stable, the specific substitution pattern and surrounding chemical environment can still influence metabolism.
Hybrid Linkers Combinations of flexible and rigid elementsStability is dependent on the specific combination and arrangement of motifs.Can be susceptible to the liabilities of both flexible and rigid components.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of a PROTAC, a series of in vitro assays are essential. The following are standard protocols used in drug discovery.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[9]

Objective: To determine the in vitro intrinsic clearance and metabolic half-life (t½) of a PROTAC in the presence of liver microsomes.

Materials:

  • Test PROTAC

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor)

  • Control compounds (high and low clearance)

  • Ice-cold acetonitrile or methanol containing an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test PROTAC and control compounds.

  • Incubation: Incubate the test PROTAC with liver microsomes in phosphate buffer at 37°C.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding the aliquot to ice-cold acetonitrile/methanol with an internal standard to precipitate proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining PROTAC against time.

  • Calculate the elimination rate constant (k) from the slope of the linear regression.

  • Determine the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint).

Plasma Stability Assay

This assay assesses the stability of a PROTAC in the presence of hydrolytic enzymes found in plasma.[9]

Objective: To determine the stability of a PROTAC in plasma from various species.

Procedure:

  • Incubation: The test PROTAC is incubated with plasma (human, rat, or mouse) at 37°C.

  • Time Points: Samples are collected at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The reaction is terminated by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After centrifugation, the concentration of the remaining parent PROTAC in the supernatant is quantified by LC-MS/MS.

Data Analysis:

  • The percentage of the parent PROTAC remaining at each time point is calculated relative to the 0-minute sample.

  • The half-life (t½) in plasma is determined.

Visualizing the Experimental and Biological Context

To better understand the processes involved in PROTAC evaluation and action, the following diagrams illustrate the experimental workflow for assessing metabolic stability and the downstream signaling pathway of a common PROTAC target, BRD4.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation PROTAC Test PROTAC Stock Inc_Micro Incubation with Microsomes + NADPH PROTAC->Inc_Micro Inc_Plasma Incubation with Plasma PROTAC->Inc_Plasma Microsomes Liver Microsomes Microsomes->Inc_Micro Plasma Plasma Plasma->Inc_Plasma Timepoints Collect Aliquots at Multiple Time Points Inc_Micro->Timepoints Inc_Plasma->Timepoints Quench Quench with Cold Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data Calculate Half-life (t½) and Intrinsic Clearance (CLint) LCMS->Data

Caption: Experimental workflow for in vitro metabolic stability assays.

G PROTAC BRD4-targeting PROTAC Ternary Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary Binds BRD4 BRD4 Protein BRD4->Ternary Binds E3 E3 Ligase (e.g., CRBN/VHL) E3->Ternary Binds PolyUb Poly-ubiquitinated BRD4 Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Myc c-Myc Transcription (Downregulated) Degradation->Myc Apoptosis Cell Cycle Arrest & Apoptosis Myc->Apoptosis

Caption: Signaling pathway of BRD4 degradation by a PROTAC.

Conclusion

The metabolic stability of a PROTAC is a multifaceted property influenced by all its components. While specific data on PROTACs containing "this compound" is limited, the inclusion of a rigid piperidine moiety is a recognized strategy to enhance metabolic stability.[4][] Researchers are encouraged to employ the standardized in vitro assays detailed in this guide to empirically determine the stability of their novel PROTACs and to use this data to inform rational design and optimization efforts. A thorough understanding of a PROTAC's metabolic fate is indispensable for its successful development into a viable therapeutic agent.

References

Navigating the Ternary Landscape: A Comparative Guide to PROTACs with Piperidine-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker connecting the target protein warhead and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This guide provides an objective, data-driven comparison of PROTACs featuring rigid piperidine-based linkers against those with more flexible linker architectures, offering insights into their structural and functional implications for ternary complex formation and protein degradation.

The central mechanism of a PROTAC relies on its ability to induce and stabilize a ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1] The linker's chemical nature, length, and rigidity profoundly influence the geometry and stability of this ternary complex.[2] Saturated heterocyclic scaffolds, such as piperidine, are incorporated into linkers to introduce conformational rigidity.[3][4] This structural constraint can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, potentially enhancing the stability and cooperativity of the complex and leading to more potent protein degradation.[5][6]

Performance Comparison: Piperidine-Based vs. Alternative Linkers

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). Lower DC50 values and higher Dmax percentages indicate a more potent and efficient degrader. The following tables summarize experimental data comparing the performance of PROTACs with piperidine-containing linkers to those with flexible linkers against various protein targets.

Table 1: Comparative Degradation of Poly(ADP-ribose) Polymerase 1 (PARP1)
Degrader Name (Linker Type)E3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
HY-168722 (Piperidine-based)Thalidomide (CRBN)58.14Not ReportedSW-620
D6 (Nitrogen Heterocyclic)CRBN25.23Not ReportedMDA-MB-231
iRucaparib-AP5 (PEG-based)Pomalidomide (CRBN)36>95MDA-MB-436
iRucaparib-AP6 (PEG-based)Pomalidomide (CRBN)82>95MDA-MB-436

Data compiled from multiple sources.[7]

The data on PARP1 degraders illustrates that rigid, piperidine-based linkers can achieve potent degradation, comparable to other heterocyclic and flexible PEG-based linkers.[7] The choice of linker must be optimized in concert with the specific warhead and E3 ligase ligand to achieve optimal ternary complex formation.[7]

Table 2: Comparative Degradation of Androgen Receptor (AR)
PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell Line
AR-PROTAC-Cpd-1 FlexibleAlkyl Chain10>90LNCaP
AR-PROTAC-Cpd-2 RigidPhenylNo degradationNot Reported22Rv1
ARV-110 RigidShort, with piperidine and piperazine moieties1>95VCaP

Data compiled from multiple sources.[5][8]

In the context of Androgen Receptor degradation, the clinically evaluated PROTAC ARV-110, which incorporates a rigid linker containing piperidine and piperazine moieties, demonstrates superior potency with a DC50 of 1 nM.[5][8] This highlights the potential of rigidified linkers to produce highly efficacious degraders.

Structural Insights into Ternary Complexes

While a wealth of structural data exists for PROTAC ternary complexes, structures featuring purely piperidine-based linkers are less common than those with piperazine or mixed rigid motifs.[9] For instance, the crystal structure of a FAK-PROTAC-VHL ternary complex (PDB ID: 7PI4) features a PROTAC (GSK215) with a rigid piperazine ring linker, which contributes to a planar conformation and enhances ternary complex stability.[9] Similarly, analysis of the SMARCA2-PROTAC-VHL complex (PDB ID: 6HAY) revealed that a solvent-accessible piperazine ring on the warhead was an ideal anchor point for the linker. Subsequent optimization by introducing a phenyl ring into the linker led to favorable pi-stacking interactions and improved permeability (PDB ID: 6HR2).[10] These examples underscore the structure-driven approach where rigid heterocyclic components are leveraged to optimize interactions within the ternary complex.

Experimental Protocols

Accurate characterization of PROTACs requires robust biophysical and cell-based assays. Below are detailed methodologies for key experiments in the evaluation of PROTACs with piperidine-based linkers.

Western Blot for Protein Degradation

This assay quantifies the reduction in the levels of a target protein following treatment with a PROTAC.[6]

Methodology:

  • Cell Culture and Treatment: Plate the desired cell line at an appropriate density and allow for adherence overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 18-24 hours). A vehicle control (e.g., DMSO) must be included.[8]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.[6]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Data Analysis: Perform densitometry analysis on the protein bands to quantify the relative levels of the target protein, normalized to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[11]

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a label-free technique that provides real-time kinetic and affinity data for binary and ternary interactions.[12] This protocol describes an assay to measure ternary complex formation and cooperativity.[13]

Methodology:

  • Immobilization: Immobilize a purified, biotinylated E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB) onto a streptavidin-coated sensor chip to a level of approximately 100 RU.[14]

  • Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of PROTAC concentrations over the immobilized E3 ligase surface to measure the binary binding affinity (KD). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD_binary).[12][13]

  • Ternary Complex Analysis: Prepare a series of analyte solutions containing varying concentrations of the PROTAC mixed with a fixed, near-saturating concentration of the purified target protein (e.g., >10x its binary KD for the PROTAC).[13]

  • Binding Measurement: Inject the PROTAC/target protein mixtures over the immobilized E3 ligase surface. The formation of the ternary complex will result in a binding signal.[15]

  • Data Analysis and Cooperativity: Fit the sensorgrams from the ternary analysis to determine the apparent affinity of the PROTAC for the E3 ligase in the presence of the target protein (KD_ternary). The cooperativity factor (α) is calculated as α = KD_binary / KD_ternary. An alpha value greater than 1 indicates positive cooperativity, meaning the formation of the POI-PROTAC binary complex enhances binding to the E3 ligase.[13]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC measures the heat changes associated with binding events, providing a complete thermodynamic profile (affinity, enthalpy, entropy, and stoichiometry) of PROTAC interactions.[]

Methodology:

  • Sample Preparation: Extensively dialyze all purified proteins (E3 ligase, target protein) and the PROTAC against the same buffer to eliminate buffer mismatch artifacts.[8]

  • Binary Affinity (PROTAC to E3 Ligase): Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM). Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase (e.g., 100-400 µM). Perform the titration and analyze the data using a one-site binding model to determine the binary affinity (KD1).[17]

  • Binary Affinity (PROTAC to POI): Perform a similar titration with the target protein in the cell and the PROTAC in the syringe to determine the other binary affinity (KD2).[17]

  • Ternary Affinity and Cooperativity: To measure the ternary complex formation, fill the ITC cell with the E3 ligase (e.g., 10-20 µM). Fill the injection syringe with a solution containing the PROTAC and a molar excess of the target protein to ensure the PROTAC is pre-bound. Perform the titration of the POI-PROTAC complex into the E3 ligase solution. Analyze the data to determine the apparent KD for the ternary complex formation (KD_ternary).[11] Cooperativity (α) can then be calculated using the binary affinity values.[17]

Visualizing PROTAC Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC POI-PROTAC POI->POI_PROTAC Binds Ternary POI-PROTAC-E3 POI->Ternary PROTAC PROTAC PROTAC->POI_PROTAC E3_PROTAC E3-PROTAC PROTAC->E3_PROTAC E3 E3 Ubiquitin Ligase E3->E3_PROTAC Binds E3->Ternary POI_PROTAC->Ternary E3_PROTAC->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Recruits E2, Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Evaluation cluster_analysis Data Analysis & Optimization Design Design PROTAC with Piperidine-based Linker Synthesis Chemical Synthesis & Purification Design->Synthesis SPR SPR Analysis (Kinetics, Affinity, Cooperativity) Synthesis->SPR ITC ITC Analysis (Thermodynamics, Affinity) Synthesis->ITC WB Western Blot (DC50, Dmax) Synthesis->WB Analysis Compare performance vs. other linker types SPR->Analysis ITC->Analysis Cyto Cytotoxicity Assay (IC50) WB->Cyto WB->Analysis Optimization Structure-Activity Relationship (SAR) -> Redesign Analysis->Optimization Optimization->Design Iterative Cycle

PROTAC Development and Evaluation Workflow.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides detailed, step-by-step guidance for the safe disposal of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (CAS No. 138227-63-1), ensuring the protection of personnel and the environment.

Hazard and Safety Information

According to its Safety Data Sheet (SDS), this compound presents specific hazards that must be managed throughout its lifecycle, including disposal. The primary hazard classification is summarized in the table below.

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH301: Toxic if swallowed[1]

Note: The chemical, physical, and toxicological properties of this substance may not have been thoroughly investigated. Handle with caution.

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Personnel Precautions:

  • Wear suitable personal protective equipment (PPE), including laboratory clothing, chemical-resistant gloves, and safety goggles.[1]

  • Ensure the spill area is well-ventilated, preferably within a chemical fume hood.[1]

Cleaning Procedure:

  • Mix the spilled material with sand or a similar inert absorbent material.[1]

  • Carefully sweep up the mixture.

  • Place the collected material into a tightly closed, appropriately labeled container for disposal.[1]

  • Do not allow the material or cleanup materials to enter drains or water courses.[1]

Standard Operating Procedure for Disposal

The disposal of this compound must be conducted as a special waste stream, managed by a licensed disposal company. Adherence to local, national, and regional regulations is mandatory.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

  • Handling Location: All handling and preparation for disposal should occur within a chemical fume hood to ensure adequate ventilation.[1]

  • Required PPE:

    • Laboratory clothing

    • Chemical-resistant gloves

    • Safety goggles[1]

Step 2: Waste Collection and Storage

  • Unused Product: Keep the original product in its container if possible.

  • Contaminated Materials: Collect any contaminated materials (e.g., absorbent from spills, used weighing papers) in a separate, compatible, and tightly sealed container.

  • Labeling: Clearly label the waste container with the chemical name: "this compound" and the appropriate hazard warnings (e.g., "Toxic").

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, awaiting pickup by a licensed waste disposal service.[1]

Step 3: Professional Disposal

  • Arrange for the collection of the special waste with a licensed chemical disposal company.[1]

  • Consult with your local waste disposal authority to ensure compliance with all national and regional regulations.[1]

  • Provide the disposal company with the Safety Data Sheet (SDS) for the compound.

Below is a logical workflow for the proper disposal of this compound.

cluster_prep Step 1: Preparation cluster_contain Step 2: Waste Containment cluster_storage Step 3: Secure Storage cluster_disposal Step 4: Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work Inside a Chemical Fume Hood PPE->FumeHood Ensure Safety Collect Collect Waste Material (Unused chemical, contaminated items) FumeHood->Collect Begin Process Seal Place in a Tightly Closed, Compatible Container Collect->Seal Label Label Container with Chemical Name and Hazard Information Seal->Label Store Store in a Designated, Secure Waste Area Label->Store Arrange Arrange for Pickup by a Licensed Disposal Company Store->Arrange Consult Consult Local Regulations and Provide SDS to Vendor Arrange->Consult

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) approved standards.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspected prior to use. Follow proper glove removal technique.[2]
Laboratory coatTo be worn at all times in the handling area.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling the powder outside of a ventilated enclosure or if dust is generated. Use a respirator with an appropriate particulate filter (e.g., P95 or P100).[2]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls and Preparation:

  • All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

  • Before beginning work, ensure all necessary PPE is available and in good condition.

2. Weighing and Aliquoting:

  • Perform weighing and aliquoting of the powdered compound within a chemical fume hood to minimize inhalation of dust.

  • Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Keep the container of the chemical tightly closed when not in use.[3]

3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If the solvent is volatile, ensure adequate ventilation to prevent inhalation of vapors.

4. Post-Handling Procedures:

  • Thoroughly wash hands with soap and water after handling is complete.[3]

  • Clean all contaminated surfaces with an appropriate solvent and decontaminating agent.

  • Launder contaminated lab coats and other reusable protective clothing separately from personal clothing.[3]

Emergency Procedures

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and follow institutional emergency spill response procedures.

Disposal Plan

  • Unused Chemical: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[2] Do not allow the product to enter drains.[2]

  • Contaminated Materials: Dispose of contaminated gloves, weighing paper, and other disposable materials as hazardous waste in a sealed, properly labeled container.[2]

  • Empty Containers: Dispose of as unused product.[2]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Engineering Controls (Fume Hood, Eyewash) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh Compound in Fume Hood B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Dispose of Waste in Labeled Hazardous Waste Container E->F G Remove PPE & Wash Hands F->G

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.